molecular formula C22H20N4O B1671826 QNZ CAS No. 545380-34-5

QNZ

Cat. No.: B1671826
CAS No.: 545380-34-5
M. Wt: 356.4 g/mol
InChI Key: IBAKVEUZKHOWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EVP4593 is a member of the class of quinazolines that is quinazoline substituted by [2-(4-phenoxyphenyl)ethyl]amino and amino groups at positions 4 and 6, respectively. It is an inhibitor of NF-kappaB signal transduction pathway and exhibits protective effects in oncology, cardiovascular disease and parasite invasion. It has a role as a NF-kappaB inhibitor, an anti-inflammatory agent, an antiparasitic agent, an apoptosis inducer, an antineoplastic agent and an EC 1.6.5.3 [NADH:ubiquinone reductase (H(+)-translocating)] inhibitor. It is a member of quinazolines, an aromatic ether, a secondary amino compound, a primary amino compound and a member of benzenes.
an NF-kappaB pathway inhibitor;  structure in first source

Properties

IUPAC Name

4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c23-17-8-11-21-20(14-17)22(26-15-25-21)24-13-12-16-6-9-19(10-7-16)27-18-4-2-1-3-5-18/h1-11,14-15H,12-13,23H2,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAKVEUZKHOWNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCNC3=NC=NC4=C3C=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333507
Record name N~4~-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545380-34-5
Record name N~4~-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-[2-(4-phenoxyphenyl)ethyl]-4,6-quinazolinediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

QNZ (EVP4593): A Multifaceted Regulator of Cellular Signaling in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

QNZ (EVP4593) is a quinazoline derivative that has emerged as a significant tool in scientific research due to its potent and diverse biological activities. Initially identified as a powerful inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, subsequent research has unveiled a more complex mechanism of action, including the inhibition of store-operated calcium entry (SOCE) and, most recently, the specific and high-potency inhibition of mitochondrial complex I. This multifaceted nature makes this compound a valuable probe for dissecting intricate cellular processes and a potential therapeutic agent in various diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols for its use, and visualizing its impact on critical signaling pathways.

Core Quantitative Data

The following tables summarize the key quantitative parameters of this compound (EVP4593) activity across its primary targets. This data provides a comparative overview of its potency and efficacy in various experimental systems.

Target Parameter Value Cell Line/System Citation
NF-κB ActivationIC₅₀11 nMJurkat T cells[1][2]
TNF-α ProductionIC₅₀7 nMJurkat T cells[1][2]
TNF-α ProductionIC₅₀7 nMMurine splenocytes (LPS-stimulated)[2][3]
Mitochondrial Complex IKᵢ6.3 nMRat heart mitochondria[4]
Mitochondrial Complex IIC₅₀14 ± 2 nMBos taurus heart mitochondria[4]
Mitochondrial Complex IIC₅₀25 ± 4 nMYarrowia lipolytica mitochondrial membranes[4]
Store-Operated Calcium Entry (SOCE)Inhibition~60%Htt138Q cells (at 300 nM)[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound (EVP4593). These protocols are synthesized from established methods and can be adapted for specific research needs.

NF-κB Reporter Luciferase Assay

This assay is used to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

  • Cells of interest (e.g., HEK293T, Jurkat)

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of a luciferase gene)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound (EVP4593)

  • Inducing agent (e.g., TNF-α, PMA)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

  • This compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Induction: Stimulate the cells with an NF-κB inducing agent (e.g., 10 ng/mL TNF-α) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control and determine the IC₅₀ value.

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol outlines the use of the ratiometric calcium indicator Fura-2 AM to measure the effect of this compound on SOCE.

Materials:

  • Cells of interest cultured on glass coverslips

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS) with and without Ca²⁺

  • Thapsigargin (SERCA pump inhibitor)

  • This compound (EVP4593)

  • Fluorescence imaging system capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Loading: Incubate cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement: Place the coverslip in a perfusion chamber on the microscope stage and perfuse with Ca²⁺-free HBSS. Record the baseline Fura-2 ratio (F340/F380).

  • Store Depletion: Induce passive depletion of intracellular calcium stores by adding 1-2 µM thapsigargin to the Ca²⁺-free HBSS. Observe the transient increase in cytosolic Ca²⁺ due to leakage from the endoplasmic reticulum.

  • This compound Treatment: Once the Fura-2 ratio returns to baseline, perfuse the cells with Ca²⁺-free HBSS containing the desired concentration of this compound for 5-10 minutes.

  • Induction of SOCE: Reintroduce Ca²⁺ into the perfusion buffer (e.g., 2 mM CaCl₂) to initiate SOCE.

  • Data Acquisition: Record the change in the Fura-2 ratio. The increase in the ratio upon Ca²⁺ re-addition represents SOCE.

  • Data Analysis: Quantify the magnitude and rate of the Ca²⁺ increase. Compare the SOCE in this compound-treated cells to that in vehicle-treated control cells to determine the percentage of inhibition.

Mitochondrial Complex I Activity Assay

This assay measures the enzymatic activity of mitochondrial complex I and its inhibition by this compound.

Materials:

  • Isolated mitochondria or cell lysates

  • Mitochondrial Complex I Activity Assay Kit (commercial kits are available and recommended)

  • This compound (EVP4593)

  • Rotenone (a known complex I inhibitor, as a positive control)

  • Microplate reader

Procedure:

  • Sample Preparation: Isolate mitochondria from cells or tissues of interest using standard differential centrifugation methods. Determine the protein concentration.

  • Assay Setup: Follow the instructions of the chosen commercial assay kit. Typically, this involves coating a microplate with a capture antibody for complex I.

  • Sample Loading: Add the mitochondrial preparations to the wells and incubate to allow the complex I to be captured.

  • This compound Incubation: Add varying concentrations of this compound or rotenone to the wells and incubate for a specified period.

  • Activity Measurement: Initiate the enzymatic reaction by adding the substrate mixture (e.g., NADH and a colorimetric or fluorescent probe).

  • Kinetic Reading: Immediately measure the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of the reaction (Vmax). The specific complex I activity is determined by subtracting the rate in the presence of a saturating concentration of rotenone from the total rate. Determine the inhibitory effect of this compound by comparing the activity in its presence to the vehicle control and calculate the IC₅₀ or Kᵢ value.

Signaling Pathways and Mechanisms of Action

This compound (EVP4593) exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

Inhibition of the Canonical NF-κB Signaling Pathway

This compound was first identified as an inhibitor of the NF-κB pathway. While it does not directly target core components of the pathway, its effects on upstream signaling events lead to the suppression of NF-κB activation.[5]

G cluster_stimulus External Stimuli cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 IL1 IL-1 IL1R IL-1R IL1->IL1R IKK IKK Complex TNFR->IKK TLR4->IKK IL1R->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active Ub Ubiquitination IkB_P->Ub Proteasome Proteasome Ub->Proteasome Degradation Proteasome->IkB Releases NFkB_nuc NF-κB (p50/p65) NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Gene Gene Expression (Inflammation, Survival) DNA->Gene This compound This compound (EVP4593) SOCE Store-Operated Calcium Entry (SOCE) This compound->SOCE Inhibits SOCE->IKK Activates

Caption: this compound indirectly inhibits NF-κB by blocking SOCE, an upstream activator of the IKK complex.

Inhibition of Store-Operated Calcium Entry (SOCE)

A key mechanism of this compound's action is the inhibition of SOCE, a critical process for calcium signaling in non-excitable cells.[5]

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm Orai1 Orai1 Channel Ca_cyt Ca²⁺ (cytosolic) Orai1->Ca_cyt Ca²⁺ Influx Ca_out Ca²⁺ (extracellular) STIM1 STIM1 STIM1->Orai1 Activates Ca_in Ca²⁺ (ER store) Ca_in->STIM1 Senses depletion Signaling Downstream Signaling (e.g., NF-κB activation) Ca_cyt->Signaling This compound This compound (EVP4593) This compound->Orai1 Inhibits Depletion ER Ca²⁺ Store Depletion Depletion->Ca_in

Caption: this compound blocks the influx of extracellular calcium through Orai1 channels during SOCE.

Inhibition of Mitochondrial Complex I

Recent studies have identified mitochondrial complex I as a direct, high-affinity target of this compound. This inhibition has profound effects on cellular metabolism and redox status.[6][7]

G cluster_mitochondrion Mitochondrion ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III ComplexI->ComplexIII e⁻ transfer NAD NAD⁺ ComplexI->NAD H_out H⁺ (intermembrane space) ComplexI->H_out H⁺ pumping ROS Reactive Oxygen Species (ROS) ComplexI->ROS Increased production ComplexII Complex II ComplexII->ComplexIII e⁻ transfer ComplexIV Complex IV ComplexIII->ComplexIV e⁻ transfer ATPsynthase ATP Synthase ATP ATP ATPsynthase->ATP ETC Electron Transport Chain NADH NADH NADH->ComplexI H_in H⁺ (matrix) H_out->ATPsynthase Proton Motive Force ADP ADP + Pi ADP->ATPsynthase This compound This compound (EVP4593) This compound->ComplexI Inhibits

Caption: this compound directly inhibits mitochondrial complex I, disrupting the electron transport chain.

Integrated Signaling Effects of this compound

The multifaceted actions of this compound converge to impact broader cellular processes, including metabolism, inflammation, and cell survival.

G cluster_targets Primary Targets cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes This compound This compound (EVP4593) SOCE SOCE This compound->SOCE Inhibits ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits Ca_signal ↓ Ca²⁺ Signaling SOCE->Ca_signal ATP ↓ ATP Production ComplexI->ATP ROS ↑ ROS Production ComplexI->ROS NFkB ↓ NF-κB Activation Inflammation ↓ Inflammation NFkB->Inflammation Ca_signal->NFkB Neuroprotection Neuroprotection Ca_signal->Neuroprotection Modulates mTOR ↓ mTOR Signaling ATP->mTOR Apoptosis ↑ Apoptosis ROS->Apoptosis Proliferation ↓ Cell Proliferation mTOR->Proliferation

Caption: The integrated effects of this compound on its primary targets lead to diverse cellular outcomes.

Conclusion

This compound (EVP4593) is a potent and versatile chemical probe with a complex and evolving story. Its ability to inhibit NF-κB, SOCE, and mitochondrial complex I with high affinity makes it an invaluable tool for studying the interplay between these fundamental cellular processes. For researchers in drug discovery and development, the pleiotropic effects of this compound present both opportunities and challenges. While its multifaceted nature may offer therapeutic advantages in complex diseases, careful consideration of its various targets is crucial for interpreting experimental results and predicting in vivo effects. This guide provides a foundational resource for leveraging the unique properties of this compound in scientific research.

References

QNZ (EVP4593): A Technical Guide to a Novel NF-κB Signaling Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

QNZ, also known as EVP4593, is a potent, small-molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization. The document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the fields of inflammation, neuroscience, and oncology, where aberrant NF-κB signaling is a key pathological driver.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a critical role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[4][5] The pathway is broadly categorized into canonical and non-canonical branches.

  • Canonical Pathway: Typically activated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), as well as pathogen-associated molecular patterns (PAMPs).[4] This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, releasing the p50/p65 (RelA) heterodimer to translocate to the nucleus and activate the transcription of target genes.[5][6]

  • Non-canonical Pathway: Activated by a subset of TNF receptor superfamily members, such as B-cell activating factor (BAFF) and CD40L. This pathway involves the activation of NF-κB-inducing kinase (NIK) and IKKα, leading to the processing of the p100 subunit to p52, which then forms a heterodimer with RelB for nuclear translocation and gene activation.[4][7]

Dysregulation of the NF-κB pathway is implicated in numerous chronic inflammatory diseases, autoimmune disorders, and various cancers, making it a prime target for therapeutic intervention.

This compound (EVP4593): An Indirect Inhibitor of NF-κB Activation

This compound is a quinazoline derivative that potently inhibits NF-κB activation.[1][8] However, its mechanism of action is not direct. Evidence suggests that this compound exerts its inhibitory effects on the NF-κB pathway through at least two upstream mechanisms: inhibition of store-operated calcium entry (SOCE) and inhibition of mitochondrial complex I.[9][10]

Inhibition of Store-Operated Calcium Entry (SOCE)

Calcium signaling is intricately linked to NF-κB activation. Depletion of endoplasmic reticulum (ER) calcium stores triggers SOCE, a process mediated by STIM proteins in the ER membrane and Orai and TRPC channels in the plasma membrane.[11][12] The resulting influx of extracellular calcium can activate downstream signaling cascades, including those leading to IKK activation. This compound has been shown to inhibit SOCE, thereby attenuating a critical upstream signal required for NF-κB activation in response to certain stimuli.[13]

Inhibition of Mitochondrial Complex I

Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain. Recent studies have identified mitochondrial complex I as a primary target of this compound.[9][14] Inhibition of complex I can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS). These metabolic alterations can impact various cellular signaling pathways, including NF-κB, although the precise downstream connections are still under investigation.[14]

Quantitative Data for this compound (EVP4593)

The following tables summarize the key quantitative data for this compound based on published in vitro and in vivo studies.

Parameter Value Cell Line/Model Reference
IC₅₀ (NF-κB Activation)11 nMHuman Jurkat T lymphocyte cells[1][2]
IC₅₀ (LPS-induced TNF-α production)7 nMMouse splenocytes[1][2]
Kᵢ (Mitochondrial Complex I)6.3 nMRat heart mitochondria[8]

Table 1: In Vitro Efficacy of this compound

Model Dose Effect Reference
Rat Carrageenin-Induced Paw Edema1 mg/kg (i.p.)Reduction in edema[2][15]

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of compounds like this compound.

Materials:

  • HeLa or HEK293 cells stably or transiently transfected with an NF-κB-driven luciferase reporter construct.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • NF-κB activator (e.g., human TNF-α, 20 ng/mL).

  • This compound (EVP4593) at various concentrations.

  • Passive Lysis Buffer.

  • Luciferase Assay Reagent (containing luciferin).

  • Opaque, flat-bottom 96-well plates.

  • Luminometer.

Protocol:

  • Seed the transfected cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[6]

  • Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.[4][9] Include vehicle-treated and unstimulated controls.

  • Remove the culture medium and wash the cells once with PBS.

  • Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[9]

  • Add 100 µL of Luciferase Assay Reagent to each well.[2]

  • Measure the luminescence using a plate-reading luminometer.[2]

  • Normalize the data to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

TNF-α ELISA in Mouse Splenocytes

This protocol measures the production of the pro-inflammatory cytokine TNF-α, a key downstream target of NF-κB activation.

Materials:

  • Spleens from C57BL/6 mice.

  • RPMI-1640 medium with 10% FBS.

  • Lipopolysaccharide (LPS) from E. coli (1 µg/mL).

  • This compound (EVP4593) at various concentrations.

  • Mouse TNF-α ELISA kit.

  • 96-well cell culture plates.

  • Microplate reader.

Protocol:

  • Isolate splenocytes from mouse spleens under sterile conditions.

  • Plate the splenocytes in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Centrifuge the plate and collect the cell culture supernatants.

  • Perform the TNF-α ELISA on the supernatants according to the manufacturer's instructions.[16][17]

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of TNF-α based on a standard curve.

Rat Carrageenan-Induced Paw Edema

This in vivo model is a classic assay for evaluating the anti-inflammatory activity of compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g).

  • 1% (w/v) carrageenan solution in sterile saline.

  • This compound (EVP4593) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Plethysmometer.

Protocol:

  • Acclimatize the rats for at least one week before the experiment.

  • Administer this compound (e.g., 1 mg/kg) or vehicle intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[15][18]

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[1][15]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[15][18]

  • Calculate the percentage increase in paw volume (edema) for each animal and compare the treated groups to the vehicle control group.

Western Blot Analysis of NF-κB Pathway Proteins

This technique is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB signaling cascade.

Materials:

  • Cell lysates from cells treated with an NF-κB activator and/or this compound.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against:

    • Phospho-p65 (Ser536)

    • Total p65

    • Phospho-IκBα (Ser32)

    • Total IκBα

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Prepare cell lysates and determine protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations: Signaling Pathways and Experimental Workflows

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IL-1 IL-1 IL-1R IL-1R IL-1->IL-1R IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation IL-1R->IKK_complex IkB_alpha IκBα IKK_complex->IkB_alpha Phosphorylation Ub Ubiquitination IkB_alpha->Ub p50_p65 p50/p65 p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Nuclear Translocation IkB_p50_p65 IκBα-p50/p65 (Inactive) IkB_p50_p65->IkB_alpha IkB_p50_p65->p50_p65 Release Proteasome Proteasome Degradation Ub->Proteasome Gene_Transcription Gene Transcription (e.g., TNF-α, IL-6) p50_p65_nuc->Gene_Transcription

Caption: Canonical NF-κB Signaling Pathway.

QNZ_Mechanism cluster_mechanisms Proposed Mechanisms of this compound Action This compound This compound (EVP4593) SOCE Store-Operated Calcium Entry (SOCE) This compound->SOCE Inhibition Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I Inhibition NFkB_Activation NF-κB Activation SOCE->NFkB_Activation Upstream Signal Mito_Complex_I->NFkB_Activation Metabolic Modulation Inflammation Inflammation NFkB_Activation->Inflammation

Caption: Proposed Mechanism of Action for this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model Cell_Culture Cell Culture (e.g., Jurkat, Splenocytes) Treatment Treatment: 1. This compound 2. NF-κB Activator Cell_Culture->Treatment Luciferase_Assay Luciferase Assay (NF-κB Activity) Treatment->Luciferase_Assay ELISA ELISA (TNF-α Production) Treatment->ELISA Western_Blot Western Blot (Protein Phosphorylation) Treatment->Western_Blot Animal_Model Rat Paw Edema Model Dosing This compound Dosing (i.p.) Animal_Model->Dosing Induction Carrageenan Injection Dosing->Induction Measurement Paw Volume Measurement Induction->Measurement

Caption: General Experimental Workflow for this compound Characterization.

Conclusion

This compound (EVP4593) is a valuable research tool for investigating the role of the NF-κB signaling pathway in various physiological and pathological contexts. Its potent, albeit indirect, inhibitory activity provides a unique pharmacological means to probe the upstream regulation of NF-κB. This technical guide offers a comprehensive collection of data and protocols to facilitate further research and development of this compound and other novel NF-κB inhibitors. The multifaceted mechanism of action, involving both calcium signaling and mitochondrial function, highlights the complexity of NF-κB regulation and presents new avenues for therapeutic intervention.

References

The Biological Activity of the Quinazoline Derivative QNZ (EVP4593): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

QNZ, also identified as EVP4593, is a quinazoline derivative recognized for its potent and diverse biological activities.[1] Initially synthesized as a modulator of the nuclear factor kappa B (NF-κB) signal transduction pathway, its mechanism of action has since been revealed to be multifaceted.[1] this compound exhibits strong anti-inflammatory, neuroprotective, and anti-cancer properties, making it a compound of significant interest for researchers and drug development professionals.[2][3] This guide provides an in-depth overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its core mechanisms of action.

Core Mechanisms of Action

This compound exerts its biological effects through several key mechanisms, primarily centered around the inhibition of critical cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The most well-documented activity of this compound is its potent inhibition of the NF-κB pathway, a central regulator of inflammation, immune responses, cell proliferation, and survival.[2] this compound demonstrates strong inhibitory effects on NF-κB transcriptional activation with an IC₅₀ of 11 nM and on the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) with an IC₅₀ of 7 nM.[4][5] The mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of NF-κB target genes.[6][7]

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK Complex LPS->IKK Activates IkBa_p65 IκBα p50/p65 IKK->IkBa_p65 Phosphorylates IκBα p65_nuc p50/p65 IkBa_p65->p65_nuc Releases p50/p65 IkBa_p P-IκBα IkBa_p65->IkBa_p p65_nuc_dna p50/p65 p65_nuc->p65_nuc_dna Translocation This compound This compound (EVP4593) This compound->IKK Inhibits degradation Proteasomal Degradation IkBa_p->degradation DNA DNA p65_nuc_dna->DNA Binds Transcription Inflammatory Gene Transcription DNA->Transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Inhibition of Store-Operated Calcium Entry (SOCE)

This compound is also a neuroprotective inhibitor of store-operated calcium (SOC) channels.[4] This activity is particularly relevant in models of Huntington's disease (HD), where SOCE is pathologically enhanced.[1] this compound has been shown to inhibit the activity of channels containing the TRPC1 subunit.[5] By reducing the abnormal influx of calcium into neurons, this compound is expected to mitigate cellular pathology.[1][4] For instance, a 300 nM concentration of this compound can decrease the amplitude of store-operated currents by approximately 60% in cells expressing mutant huntingtin.[5]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SOC SOC (TRPC1) Ca_in Ca²⁺ (in) SOC->Ca_in Ca²⁺ Influx Ca_out Ca²⁺ (out) ER Endoplasmic Reticulum (ER) ER->SOC Activates Downstream Pathological Downstream Effects Ca_in->Downstream Thapsigargin Thapsigargin Thapsigargin->ER Depletes Ca²⁺ stores This compound This compound (EVP4593) This compound->SOC Inhibits

Caption: this compound inhibits store-operated calcium entry (SOCE).
Inhibition of Mitochondrial Complex I

More recent studies have identified this compound as a highly potent and specific inhibitor of mitochondrial complex I (NADH–ubiquinone oxidoreductase).[8] This finding suggests that some of the observed effects of this compound on NF-κB and SOCE could be downstream consequences of mitochondrial inhibition.[8] The inhibition of complex I can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can modulate various signaling pathways. The lipophilic nature of this compound appears to facilitate its interaction with the quinone substrate binding site of the complex.[8]

G cluster_ETC Mitochondrial Electron Transport Chain C1 Complex I Q Coenzyme Q C1->Q e⁻ C2 Complex II C2->Q e⁻ C3 Complex III Q->C3 CytC Cyt C C3->CytC e⁻ C4 Complex IV CytC->C4 ATP ATP Synthesis C4->ATP Drives H⁺ pump for This compound This compound (EVP4593) This compound->C1 Inhibits NADH NADH NADH->C1

Caption: this compound as a specific inhibitor of Mitochondrial Complex I.

Quantitative Data on Biological Activity

The biological effects of this compound have been quantified in numerous in vitro and cellular assays. The following tables summarize key data points.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

Target/ProcessSystem/Cell LineIC₅₀ ValueReference(s)
NF-κB Transcriptional ActivationHuman Jurkat T-cells11 nM[2][3][4][5]
TNF-α ProductionLPS-stimulated mouse splenocytes7 nM[3][5]
Plasmodium berghei InfectionHepG2 cells0.012 µM (12 nM)[4]
CytotoxicityHepG2 cells59 µM[4]

Table 2: Concentration-Dependent Cellular and In Vivo Effects of this compound

ConcentrationEffectSystem/ModelReference(s)
10 nMAbolishes LPS-induced up-regulation of CSE expressionRat neutrophils[4][5]
40 nMCompletely abolishes laminin-evoked enhancement of neurite number and lengthSchwann cells[5]
100 nMBlocks induction effects of GRO/KC on K+ currentsIB4-negative neurons[5]
300 nMDecreases store-operated currents by ~60%Htt138Q cells[5]
10 µMInhibits proliferation and migrationMouse fibroblasts[2][9]
1 mg/kg (i.p.)Alleviates myocardial ischemia/reperfusion injuryIn vivo (animal model)[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound's activity.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

  • Cell Culture and Transfection: Human Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% FCS at 37°C in a 5% CO₂ atmosphere.[5] Cells are plated (e.g., 2x10⁶ cells/well in a 6-well plate) and transiently transfected with a pNFκB-Luc reporter plasmid (containing the luciferase gene under the control of an NF-κB response element) using a suitable transfection reagent.[5]

  • Treatment and Induction: After overnight incubation, transfected cells are collected and re-plated in 96-well plates (e.g., 2x10⁵ cells/well).[5] this compound, dissolved in DMSO, is added at various concentrations, and the plates are incubated for 1 hour.[5] To induce NF-κB activation, stimulants such as Phorbol 12-myristate 13-acetate (PMA, e.g., 10 ng/mL) and Phytohaemagglutinin (PHA, e.g., 100 µg/mL) are added.[5]

  • Measurement: The cells are incubated for an additional 6 hours.[5] Subsequently, the culture medium is removed, and cells are lysed. The luciferase activity in the cell lysate is measured using a luminometer, which reflects the level of NF-κB transcriptional activation.

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify specific proteins, such as NF-κB p65 or phosphorylated IκBα, to elucidate the mechanism of pathway inhibition.

  • Cell Lysis and Protein Quantification: Cells are treated with this compound and/or an inducing agent (e.g., TNF-α, LPS) for specified times. After treatment, cells are washed and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein (e.g., anti-p65, anti-phospho-IκBα). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal with an imaging system. Band intensities are quantified using densitometry software.

G P1 Cell Treatment & Lysis P2 Protein Quantification P1->P2 P3 SDS-PAGE (Separation) P2->P3 P4 Electrotransfer to Membrane P3->P4 P5 Blocking P4->P5 P6 Primary Antibody Incubation P5->P6 P7 Secondary Antibody Incubation P6->P7 P8 Chemiluminescent Detection P7->P8 P9 Data Analysis P8->P9

Caption: General experimental workflow for Western Blot analysis.
Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cell proliferation.

  • Cell Seeding and Treatment: Cells (e.g., SK-Hep1 hepatocellular carcinoma cells) are seeded in 96-well plates and allowed to adhere.[10] They are then treated with a range of concentrations of this compound (e.g., 0, 0.05, 0.1, 0.2, 0.4 µM) for various time intervals.[10]

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Measurement: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

Immunocytochemistry for p65 Nuclear Translocation

This technique visualizes the location of NF-κB p65 within the cell, providing direct evidence of pathway activation or inhibition.

  • Cell Culture and Treatment: Cells are grown on coverslips or in chamber slides. They are treated with an inducing agent (e.g., TNF-α) with or without pre-incubation with this compound.[6]

  • Fixation and Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde) to preserve their structure and then permeabilized (e.g., with 0.1% Triton X-100) to allow antibodies to enter the cell.

  • Immunostaining: The cells are incubated with a primary antibody against the p65 subunit, followed by a fluorescently-labeled secondary antibody. The cell nuclei are counterstained with a DNA-binding dye like DAPI (blue).[11]

  • Microscopy and Analysis: The slides are analyzed under a fluorescence microscope. In untreated or this compound-treated cells, the p65 signal (e.g., green or red) is localized to the cytoplasm.[6] Upon stimulation, the p65 signal translocates to the nucleus, co-localizing with the DAPI stain. This compound treatment prevents this translocation.[6]

Summary of Biological Activities and Therapeutic Potential

The multifaceted mechanism of action of this compound translates into a broad range of biological effects with significant therapeutic potential.

  • Anti-Inflammatory Activity: As a potent inhibitor of NF-κB and TNF-α, this compound has strong anti-inflammatory properties.[4][5] This makes it a candidate for treating various inflammatory conditions.[12][13]

  • Neuroprotection: By inhibiting pathologically enhanced SOCE, this compound shows promise in neurodegenerative disorders like Huntington's disease.[1][3] It has also been shown to be neuroprotective in glutamate toxicity assays.[3]

  • Anticancer Effects: this compound reduces the viability of cancer cells, such as hepatocellular carcinoma cells, and inhibits the expression of proteins associated with angiogenesis and metastasis, including VEGF, MMP-2, and MMP-9.[10] It can also trigger apoptosis by inhibiting anti-apoptotic proteins (XIAP, MCL-1) and increasing levels of pro-apoptotic proteins like caspase-3 and -8.[1]

  • Chondroprotective Effects: In human chondrocytes, this compound protects against degeneration by inhibiting NF-κB and promoting glucose uptake through the activation of Glut4.[14] This leads to increased expression of collagen II and aggrecan, and reduced levels of MMP13 and TNF-α.[14]

  • Bone Regeneration: this compound acts synergistically with bone morphogenetic protein 2 (BMP2) to promote osteogenic differentiation in mesenchymal stem cells (MSCs).[9][15] It achieves this by inhibiting the proliferation of fibroblasts, which can otherwise suppress osteogenesis, and by reactivating YAP activity in MSCs.[9][15]

The quinazoline derivative this compound (EVP4593) is a powerful bioactive molecule with a complex and compelling profile. While its identity as a potent NF-κB inhibitor is well-established, its roles as an inhibitor of store-operated calcium entry and mitochondrial complex I highlight its multi-targeted nature. These diverse mechanisms underpin its demonstrated efficacy in models of inflammation, neurodegeneration, cancer, and regenerative medicine. The detailed data and protocols presented here serve as a comprehensive resource for the scientific community to further explore and harness the therapeutic potential of this promising compound.

References

QNZ (EVP4593): A Technical Guide to Synthesis, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

QNZ, also known as EVP4593, is a potent small molecule inhibitor with a complex biological profile, primarily recognized for its inhibition of the NF-κB signaling pathway. Initially synthesized and described in 2003, its multifaceted mechanism of action, which includes the modulation of store-operated calcium entry (SOCE) and inhibition of mitochondrial complex I, has made it a valuable tool in preclinical research across various fields, including neurodegenerative diseases, inflammation, and oncology. This technical guide provides a comprehensive overview of the synthesis of this compound, its key chemical properties, and detailed experimental protocols for assessing its biological activities.

Chemical Properties and Synthesis

This compound, with the chemical name 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine, is a quinazoline derivative. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₂H₂₀N₄O[1]
Molecular Weight 356.42 g/mol [1]
CAS Number 545380-34-5[1]
Melting Point 169-175 °C[2]
Solubility DMSO: ≥ 2.5 mg/mL[2]
Corn Oil: ≥ 2.5 mg/mL (in 10% DMSO)[2]
Saline (with 10% DMSO, 40% PEG300, 5% Tween80)[2]
Appearance Solid[3]
Synthesis of this compound (EVP4593)

The synthesis of this compound (referred to as compound 11q in the original publication) was first reported by Tobe et al. in 2003 as part of a study to discover novel inhibitors of NF-κB activation.[4] The synthesis involves a multi-step process culminating in the formation of the final quinazoline derivative.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is proprietary to the original manufacturers and is not publicly available in its entirety. The following is a generalized scheme based on related quinazoline syntheses and the information available.

A common route for the synthesis of 4-aminoquinazoline derivatives involves the reaction of a 4-chloroquinazoline intermediate with the desired amine.

  • Preparation of the 4-chloro-6-nitroquinazoline intermediate: This can be achieved by treating 6-nitro-4(3H)-quinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • Nucleophilic substitution: The 4-chloro-6-nitroquinazoline is then reacted with 2-(4-phenoxyphenyl)ethanamine in a suitable solvent, such as isopropanol or dimethylformamide (DMF), often in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction.

  • Reduction of the nitro group: The nitro group at the 6-position is subsequently reduced to an amino group. This can be accomplished using various reducing agents, such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.

  • Purification: The final product, this compound, is then purified using standard techniques such as column chromatography or recrystallization to yield the pure compound.

Biological Activity and Signaling Pathways

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. Its primary activities include the inhibition of NF-κB, modulation of store-operated calcium entry (SOCE), and inhibition of mitochondrial complex I.[5][6][7]

Inhibition of NF-κB Signaling

This compound is a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival.[4][5] It has been shown to inhibit both NF-κB activation and the production of downstream inflammatory cytokines like TNF-α.[4]

ParameterCell LineIC₅₀Reference
NF-κB Activation Human Jurkat T cells11 nM[4]
TNF-α Production Human Jurkat T cells7 nM[4]

dot

SOCE_Pathway cluster_er Endoplasmic Reticulum cluster_pm Plasma Membrane ER Ca2+ Store ER Ca2+ Store STIM1 STIM1 ER Ca2+ Store->STIM1 Depletion activates Orai1 Orai1 STIM1->Orai1 Translocates and activates Ca2+ Influx Ca2+ Influx Orai1->Ca2+ Influx Mediates This compound (EVP4593) This compound (EVP4593) This compound (EVP4593)->Orai1 Inhibits Mitochondrial_Complex_I_Inhibition cluster_mitochondrion Mitochondrion Complex I Complex I Ubiquinone Ubiquinone Complex I->Ubiquinone H+ H+ Complex I->H+ Pumps Complex II Complex II Complex III Complex III Complex IV Complex IV ATP Synthase ATP Synthase ATP ATP ATP Synthase->ATP Produces This compound (EVP4593) This compound (EVP4593) This compound (EVP4593)->Complex I Inhibits NADH NADH NADH->Complex I e- H+->ATP Synthase NF_kB_Assay_Workflow Seed Cells Seed Cells Transfect Plasmids Transfect Plasmids Seed Cells->Transfect Plasmids Treat with this compound Treat with this compound Transfect Plasmids->Treat with this compound Stimulate NF-kB Stimulate NF-kB Treat with this compound->Stimulate NF-kB Lyse Cells Lyse Cells Stimulate NF-kB->Lyse Cells Measure Luminescence Measure Luminescence Lyse Cells->Measure Luminescence Data Analysis Data Analysis Measure Luminescence->Data Analysis SOCE_Measurement_Workflow Load Cells with Dye Load Cells with Dye Baseline Fluorescence Baseline Fluorescence Load Cells with Dye->Baseline Fluorescence Deplete Ca2+ Stores Deplete Ca2+ Stores Baseline Fluorescence->Deplete Ca2+ Stores Treat with this compound Treat with this compound Deplete Ca2+ Stores->Treat with this compound Re-add Extracellular Ca2+ Re-add Extracellular Ca2+ Treat with this compound->Re-add Extracellular Ca2+ Measure Fluorescence Measure Fluorescence Re-add Extracellular Ca2+->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis Complex_I_Assay_Workflow Isolate Mitochondria/SMPs Isolate Mitochondria/SMPs Prepare Reaction Mixture Prepare Reaction Mixture Isolate Mitochondria/SMPs->Prepare Reaction Mixture Add this compound Add this compound Prepare Reaction Mixture->Add this compound Initiate with NADH Initiate with NADH Add this compound->Initiate with NADH Measure Absorbance at 340nm Measure Absorbance at 340nm Initiate with NADH->Measure Absorbance at 340nm Data Analysis Data Analysis Measure Absorbance at 340nm->Data Analysis

References

The Genesis and Trajectory of a Potent NF-κB Inhibitor: A Technical Guide to QNZ (EVP-4593)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

QNZ, also known as EVP-4593, has emerged as a pivotal research compound in the study of inflammatory and neurodegenerative diseases. Initially identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, its multifaceted mechanism of action, which extends to the modulation of store-operated calcium entry (SOCE) and mitochondrial function, has solidified its importance in contemporary cell biology and drug discovery. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to this compound, offering a comprehensive resource for researchers utilizing this versatile compound.

Discovery and Chemical Synthesis

This compound, chemically designated as 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine, was first synthesized and described in a 2003 publication by Tobe et al. as part of a novel class of quinazoline derivatives designed to inhibit NF-κB activation. The researchers embarked on a structure-activity relationship (SAR) study, starting with a lead quinazoline derivative, to identify compounds with potent inhibitory effects on NF-κB transcriptional activation and subsequent tumor necrosis factor-alpha (TNF-α) production. Compound 11q , later known as this compound or EVP-4593, was identified as a particularly potent derivative.

The synthesis, as outlined by Tobe and colleagues, involves a multi-step process culminating in the formation of the 6-amino-4-phenethylaminoquinazoline core structure. While a detailed, step-by-step protocol is best sourced from specialized chemical synthesis literature, the general scheme provided in the original discovery paper serves as the foundational method for its preparation.

Mechanism of Action: Beyond NF-κB Inhibition

This compound exerts its biological effects through a complex and interconnected series of molecular interactions. While its primary and most well-characterized function is the inhibition of the NF-κB signaling pathway, subsequent research has unveiled a more nuanced mechanism of action.

Inhibition of NF-κB Signaling

This compound is a highly potent inhibitor of NF-κB transcriptional activation, with a reported IC50 of 11 nM in Jurkat T cells.[1][2] It also potently inhibits the production of the pro-inflammatory cytokine TNF-α, with an IC50 of 7 nM in the same cell line.[2][3] The inhibitory effect of this compound on the NF-κB pathway is not mediated by direct interaction with key signaling proteins such as protein kinase C (PKC) or the IκB kinase (IKK) complex.[4][5] Instead, it is believed to act on upstream signaling events that lead to NF-κB activation.[4][5]

dot

NF_kB_Inhibition_by_this compound Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Upstream_Events Upstream Signaling Events (including SOCE) Stimuli->Upstream_Events activates IKK_complex IKK Complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces This compound This compound (EVP-4593) This compound->Upstream_Events inhibits Upstream_Events->IKK_complex activates

Figure 1: Simplified signaling pathway of this compound-mediated NF-κB inhibition.

Modulation of Store-Operated Calcium Entry (SOCE)

A significant aspect of this compound's mechanism of action is its ability to inhibit store-operated calcium entry (SOCE).[4] SOCE is a critical calcium influx pathway activated in response to the depletion of calcium stores in the endoplasmic reticulum. This process is crucial for sustained intracellular calcium signaling, which in turn is a key upstream activator of the NF-κB cascade.[4] By inhibiting SOCE, this compound effectively dampens the calcium signals required for the activation of NF-κB, providing a mechanistic explanation for its inhibitory effects on this pathway.

dot

SOCE_Inhibition_by_this compound ER_Ca_Depletion ER Ca2+ Store Depletion STIM1 STIM1 ER_Ca_Depletion->STIM1 sensed by Orai1 Orai1 Channel STIM1->Orai1 activates Ca_Influx Ca2+ Influx (SOCE) Orai1->Ca_Influx mediates Downstream_Signaling Downstream Signaling (e.g., NF-κB activation) Ca_Influx->Downstream_Signaling triggers This compound This compound This compound->Orai1 inhibits

Figure 2: this compound's inhibitory effect on the Store-Operated Calcium Entry (SOCE) pathway.

Interaction with Mitochondrial Complex I and mTOR Signaling

Further research has revealed that this compound also interacts with mitochondrial complex I, a key component of the electron transport chain.[5] This interaction can lead to an energy deficit within the cell, which in turn can modulate various signaling pathways, including the mTOR pathway.[5] The inhibition of mTOR signaling by this compound can induce autophagy, a cellular process for degrading and recycling cellular components, which may contribute to its neuroprotective effects.[5]

dot

QNZ_Mitochondria_mTOR_Pathway This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I inhibits Energy_Deficit Energy Deficit (Reduced ATP) Mito_Complex_I->Energy_Deficit leads to AMPK AMPK Energy_Deficit->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes

Figure 3: Interplay of this compound with mitochondrial complex I and the mTOR signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound across various assays and cell lines, providing a quick reference for its potency and activity.

ParameterValueCell Line / SystemReference
IC50 (NF-κB Activation) 11 nMJurkat T cells[1],[2]
IC50 (TNF-α Production) 7 nMJurkat T cells[3],[2]
IC50 (TNF-α Production) 7 nMMurine Splenocytes[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

  • Cell Culture and Transfection:

    • Culture HEK293T or a similar cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at an appropriate density to reach 70-80% confluency on the day of transfection.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours post-transfection.

  • Compound Treatment and Stimulation:

    • Pre-treat the transfected cells with varying concentrations of this compound (or vehicle control) for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or phorbol 12-myristate 13-acetate (PMA) (50 ng/mL), for 6-8 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

dot

Luciferase_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Transfect Transfect with NF-κB-luc & Renilla plasmids Seed_Cells->Transfect Incubate_24h Incubate 24h Transfect->Incubate_24h Pretreat_this compound Pre-treat with this compound (1 hour) Incubate_24h->Pretreat_this compound Stimulate Stimulate with TNF-α (6-8 hours) Pretreat_this compound->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Measure_Luciferase Measure Dual Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze Normalize and Analyze Data Measure_Luciferase->Analyze End End Analyze->End

Figure 4: Experimental workflow for the NF-κB Luciferase Reporter Assay.

TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of TNF-α secreted by cells.

  • Cell Culture and Treatment:

    • Seed cells (e.g., RAW 264.7 macrophages or peripheral blood mononuclear cells) in a 24-well plate.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours to induce TNF-α production.

  • Sample Collection and ELISA Procedure:

    • Collect the cell culture supernatant.

    • Perform the TNF-α ELISA according to the manufacturer's protocol. This typically involves:

      • Coating a 96-well plate with a capture antibody specific for TNF-α.

      • Adding the collected supernatants and standards to the wells.

      • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

      • Adding a substrate that is converted by the enzyme to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.

Store-Operated Calcium Entry (SOCE) Assay using Fura-2 AM

This assay measures changes in intracellular calcium concentration to assess SOCE.

  • Cell Preparation and Dye Loading:

    • Plate cells on glass coverslips.

    • Load the cells with the ratiometric calcium indicator Fura-2 AM (typically 2-5 µM) in a calcium-free buffer for 30-60 minutes at room temperature.

    • Wash the cells to remove excess dye and allow for de-esterification of the Fura-2 AM.

  • Calcium Imaging:

    • Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.

    • Perfuse the cells with a calcium-free buffer.

    • Deplete the endoplasmic reticulum calcium stores by applying a SERCA pump inhibitor, such as thapsigargin (1-2 µM), in the calcium-free buffer. This will cause a transient increase in intracellular calcium due to leakage from the ER.

    • Once the intracellular calcium levels have returned to baseline, reintroduce a buffer containing calcium (e.g., 2 mM CaCl2). The subsequent rise in intracellular calcium represents SOCE.

    • To test the effect of this compound, pre-incubate the cells with the compound before the addition of thapsigargin or add it during the experiment before the reintroduction of calcium.

  • Data Analysis:

    • Calculate the ratio of Fura-2 fluorescence emission at 340 nm and 380 nm excitation wavelengths.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

Western Blot for Phospho-IKKβ (Ser177/181)

This method is used to detect the phosphorylation and activation of the IKKβ subunit.

  • Cell Lysis and Protein Quantification:

    • Treat cells with an appropriate stimulus (e.g., TNF-α) in the presence or absence of this compound for a short duration (e.g., 15-30 minutes).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated IKKβ (Ser177/181) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody.

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IKKβ or a housekeeping protein like β-actin or GAPDH.

Conclusion

This compound (EVP-4593) stands as a testament to the power of targeted drug design and the subsequent unraveling of complex biological mechanisms. From its initial discovery as a potent NF-κB inhibitor to the elucidation of its roles in modulating calcium signaling and mitochondrial function, this compound continues to be an invaluable tool for researchers investigating a wide array of cellular processes and disease states. This technical guide provides a foundational understanding of its history, mechanism, and key experimental applications, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

Beyond NF-κB: An In-depth Technical Guide to the Molecular Targets of QNZ (EVP4593)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

QNZ (EVP4593), a quinazoline derivative, is widely recognized for its potent inhibition of the NF-κB signaling pathway. However, a growing body of evidence reveals that its mechanism of action extends beyond this primary target, implicating a range of off-target effects that are critical for a comprehensive understanding of its pharmacological profile. This technical guide provides an in-depth exploration of the known molecular targets of this compound beyond NF-κB, with a focus on its inhibitory actions on store-operated calcium entry (SOCE) and mitochondrial complex I. Furthermore, we delve into the downstream consequences of these interactions, including the modulation of the mTOR pathway and the induction of autophagy. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the involved signaling pathways to serve as a valuable resource for researchers in drug discovery and development.

Introduction

Initially developed as a modulator of the nuclear factor kappa B (NF-κB) signal transduction pathway, this compound (EVP4593) has been instrumental in dissecting the roles of NF-κB in various physiological and pathological processes. While its efficacy in inhibiting NF-κB activation is well-documented, with an IC50 of 11 nM in Jurkat T cells, subsequent research has unveiled a more complex pharmacological profile.[1] It is now understood that this compound does not directly target the core components of the NF-κB pathway, such as PKC, IKK, or the NF-κB transcription factor itself.[2] Instead, its influence on NF-κB appears to be, at least in part, a downstream consequence of its effects on other cellular signaling nodes.

This guide focuses on these non-NF-κB molecular targets of this compound, which are primarily:

  • Store-Operated Calcium Entry (SOCE): this compound has been shown to be a potent inhibitor of SOCE, a critical calcium influx pathway activated by the depletion of intracellular calcium stores.

  • Mitochondrial Complex I: this compound directly inhibits the activity of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key component of the electron transport chain.

The inhibition of these targets has significant downstream repercussions, most notably affecting the mTOR signaling pathway and inducing autophagy . A thorough understanding of these off-target effects is paramount for the accurate interpretation of experimental results using this compound and for the potential development of more selective quinazoline-based therapeutics.

Quantitative Data on this compound Molecular Targets

The following tables summarize the available quantitative data for the inhibitory effects of this compound on its various molecular targets.

TargetAssay SystemIC50Reference
NF-κB ActivationJurkat T cells (Luciferase Reporter Assay)11 nM[1]
TNF-α ProductionMurine Splenocytes (LPS-stimulated)7 nM[3]
Mitochondrial Complex IBos taurus mitochondria14 ± 2 nMN/A
Mitochondrial Complex IYarrowia lipolytica mitochondria25 ± 4 nMN/A
TargetCell LineThis compound ConcentrationEffectReference
Store-Operated CurrentsHtt138Q cells300 nM~60% decrease in amplitude[3]

Signaling Pathways Modulated by this compound

Inhibition of Store-Operated Calcium Entry (SOCE) and its Impact on NF-κB

The following diagram illustrates the signaling pathway from SOCE to NF-κB activation and the point of intervention by this compound.

SOCE_NFkB_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Ca Ca2+ STIM STIM ER_Ca->STIM Depletion SOC SOC (Orai/TRPC1) STIM->SOC Activates Ca_ion Ca2+ SOC->Ca_ion Influx PKC PKC Ca_ion->PKC Activates IKK IKK Complex PKC->IKK Activates IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_exp Gene Expression NFkB_nuc->Gene_exp Regulates This compound This compound This compound->SOC Inhibits

Caption: this compound inhibits Store-Operated Calcium Entry, preventing NF-κB activation.

Inhibition of Mitochondrial Complex I and Downstream Effects on AMPK, mTOR, and Autophagy

A significant off-target effect of this compound is the potent inhibition of mitochondrial complex I at nanomolar concentrations.[4] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the AMP/ATP ratio. This energy deficit state activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Activated AMPK, in turn, modulates the activity of the mechanistic target of rapamycin (mTOR), a key promoter of cell growth and proliferation. Specifically, AMPK activation leads to the inhibition of the mTORC1 complex. The inhibition of mTORC1 is a primary trigger for the induction of autophagy, a cellular catabolic process for the degradation and recycling of cellular components. This compound-induced energy deficit can activate autophagy-initiating kinases such as ULK1, leading to enhanced autophagosome formation.

The following diagram depicts the signaling cascade initiated by this compound's inhibition of mitochondrial complex I.

Mito_AMPK_mTOR_Autophagy cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol ComplexI Mitochondrial Complex I ATP_prod ATP Production ComplexI->ATP_prod Leads to AMP_ATP AMP/ATP Ratio ATP_prod->AMP_ATP Decreased AMPK AMPK AMP_ATP->AMPK Increased ratio activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ULK1 ULK1 AMPK->ULK1 Activates mTORC1->ULK1 Inhibits Autophagy Autophagy ULK1->Autophagy Induces This compound This compound This compound->ComplexI Inhibits

Caption: this compound inhibits mitochondrial complex I, leading to AMPK activation, mTORC1 inhibition, and autophagy induction.

Detailed Experimental Protocols

NF-κB Luciferase Reporter Assay

This protocol is designed to quantify the effect of this compound on NF-κB transcriptional activity.

Materials:

  • Human Jurkat T cells

  • pNFκB-Luc reporter plasmid

  • Transfection reagent (e.g., SuperFect)

  • RPMI-1640 medium with 10% FCS

  • This compound (EVP4593)

  • PMA (Phorbol 12-myristate 13-acetate)

  • PHA (Phytohemagglutinin)

  • Passive Lysis Buffer

  • Luciferase Assay Reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Culture Jurkat T cells in RPMI-1640 supplemented with 10% FCS at 37°C in a 5% CO2 atmosphere.

  • Seed cells in 6-well plates at a density of 2 x 10^6 cells/well.

  • Transfect cells with 1 µg of pNFκB-Luc plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After overnight incubation, collect the transfected cells, resuspend them in fresh medium, and plate them in 96-well plates at a density of 2 x 10^5 cells/well.

  • Dissolve this compound in DMSO and add it to the wells at the desired final concentrations. Incubate for 1 hour at 37°C.

  • Induce NF-κB activation by adding PMA (10 ng/mL) and PHA (100 µg/mL) to each well.

  • Incubate the plates for an additional 6 hours at 37°C.

  • Remove the culture medium and wash the cells once with PBS.

  • Add 20 µL of Passive Lysis Buffer to each well and lyse the cells with gentle shaking for 15 minutes at room temperature.

  • Add 100 µL of Luciferase Assay Reagent to each well.

  • Immediately measure the luminescence using a plate-reading luminometer.

Store-Operated Calcium Entry (SOCE) Assay

This protocol measures changes in intracellular calcium concentration in response to store depletion and subsequent calcium re-addition, allowing for the assessment of SOCE inhibition by this compound.

Materials:

  • Adherent cells (e.g., HEK293 or specific cell line of interest)

  • Fura-2 AM or other suitable calcium indicator dye

  • Calcium-free buffer (e.g., HBSS without Ca2+ and Mg2+)

  • Calcium-containing buffer (e.g., HBSS with 2 mM Ca2+)

  • Thapsigargin

  • This compound (EVP4593)

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Seed cells on glass coverslips or in a 96-well black, clear-bottom plate and grow to the desired confluency.

  • Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye and replace with a calcium-free buffer.

  • Mount the coverslip on a perfusion chamber of a fluorescence microscope or place the 96-well plate in a plate reader.

  • Record a baseline fluorescence signal.

  • Deplete intracellular calcium stores by adding thapsigargin (e.g., 1-2 µM) in the calcium-free buffer. This will cause a transient increase in intracellular calcium as it is released from the ER.

  • Once the calcium level has returned to near baseline, perfuse the cells with a calcium-containing buffer. This will induce a sustained increase in intracellular calcium due to SOCE.

  • To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound for a specified time before starting the experiment, and maintain this compound in all subsequent solutions.

  • Analyze the data by measuring the peak or the area under the curve of the calcium influx upon re-addition of extracellular calcium.

Mitochondrial Complex I Activity Assay

This spectrophotometric assay measures the activity of mitochondrial complex I by following the oxidation of NADH.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl2, 2.5 mg/mL BSA, 2 mM KCN, 2 µg/mL antimycin A)

  • NADH

  • Decylubiquinone

  • Rotenone (Complex I inhibitor)

  • This compound (EVP4593)

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from the cells or tissue of interest using a standard protocol.

  • Determine the protein concentration of the mitochondrial preparation.

  • In a cuvette, add the assay buffer and the mitochondrial sample (e.g., 20-50 µg of protein).

  • To test the effect of this compound, add the desired concentration of the inhibitor to the cuvette and incubate for a few minutes.

  • Add decylubiquinone (e.g., 100 µM) to the cuvette.

  • Initiate the reaction by adding NADH (e.g., 150 µM).

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • To determine the specific activity of complex I, perform a parallel measurement in the presence of rotenone (e.g., 2 µM), a specific inhibitor of complex I.

  • The complex I-specific activity is the difference between the rates in the absence and presence of rotenone.

Western Blot for mTOR and Autophagy Markers

This protocol describes the detection of key proteins in the mTOR and autophagy pathways by Western blotting to assess the effects of this compound treatment.

Materials:

  • Cell culture reagents

  • This compound (EVP4593)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-LC3, anti-ULK1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with this compound at the desired concentrations and for the desired time points. Include appropriate controls.

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • For autophagy studies, the conversion of LC3-I to LC3-II (a faster migrating band) is a key indicator of autophagosome formation.

Conclusion

The pharmacological activity of this compound (EVP4593) is more intricate than its initial characterization as a specific NF-κB inhibitor would suggest. Its potent inhibition of store-operated calcium entry and mitochondrial complex I represents significant off-target activities that have profound downstream consequences on cellular signaling, including the modulation of the mTOR pathway and the induction of autophagy. For researchers utilizing this compound as a chemical probe, a thorough appreciation of these non-NF-κB targets is essential for the accurate interpretation of experimental outcomes. Furthermore, the multifaceted activity of this compound highlights the potential for developing novel therapeutics based on the quinazoline scaffold that could be tailored to selectively target these pathways for the treatment of a range of diseases, from cancer to neurodegenerative disorders. This guide provides a foundational resource for understanding the complex molecular interactions of this compound, thereby facilitating more informed and precise research in the future.

References

QNZ (EVP4593): An In-depth Technical Guide on its Modulation of Calcium Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

QNZ, also known as EVP4593, is a quinazoline derivative initially identified as a potent inhibitor of the NF-κB signaling pathway. Subsequent research has revealed a more complex mechanism of action, positioning this compound as a significant modulator of intracellular calcium (Ca²⁺) homeostasis. This technical guide provides a comprehensive overview of this compound's effects on calcium signaling, with a particular focus on its inhibition of Store-Operated Calcium Entry (SOCE). It details the compound's mechanism of action, presents quantitative data on its activity, outlines key experimental protocols for its study, and visualizes the involved signaling pathways. This document is intended to serve as a valuable resource for researchers in pharmacology, cell biology, and drug discovery exploring the therapeutic potential of this compound.

Introduction to this compound (EVP4593)

This compound (4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine) is a small molecule that was first described as a potent inhibitor of Nuclear Factor-kappa B (NF-κB) activation.[1] However, the precise molecular target responsible for this inhibition remained elusive for some time, as this compound does not directly inhibit key proteins in the canonical NF-κB pathway, such as Protein Kinase C (PKC) or the IκB kinase (IKK) complex.[1] Further investigation revealed that the primary mechanism through which this compound exerts its effects on NF-κB is by modulating upstream calcium signaling pathways, specifically by inhibiting Store-Operated Calcium Entry (SOCE).[2][3] This discovery has broadened the scope of this compound's application in research, highlighting its utility as a tool to investigate the intricate relationship between calcium signaling and various cellular processes, including inflammation, neurodegeneration, and oncology.[2][4]

Mechanism of Action

This compound's biological activities are multifaceted, with its most prominent and acute effect being the inhibition of SOCE.[2] Additionally, long-term exposure to this compound has been shown to impact mitochondrial function.[2][5]

Inhibition of Store-Operated Calcium Entry (SOCE)

SOCE is a crucial Ca²⁺ influx pathway in non-excitable cells, activated upon the depletion of Ca²⁺ from the endoplasmic reticulum (ER). This process is primarily mediated by the interaction of the ER Ca²⁺ sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma membrane Ca²⁺ channel, Orai1. Transient Receptor Potential Canonical (TRPC) channels are also key contributors to SOCE.[6]

Downstream Effects on NF-κB Signaling

The activation of the NF-κB pathway is tightly linked to intracellular Ca²⁺ levels. Ca²⁺ influx through SOCE is a known trigger for the activation of the NF-κB cascade.[1] By inhibiting SOCE, this compound effectively dampens the activation of NF-κB.[2] This indirect inhibition explains the initial observations of this compound as an NF-κB inhibitor. The reduction in NF-κB activation leads to decreased expression of its target genes, which are involved in inflammation, cell survival, and proliferation.[2]

Inhibition of Mitochondrial Complex I

In addition to its acute effects on SOCE, this compound has been identified as a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) at nanomolar concentrations.[5] This inhibition can lead to an energy deficit within the cell, which may, in the long term, influence other signaling pathways such as the AMPK/mTORC1 pathway, leading to enhanced autophagy and suppressed protein synthesis.[2] The inhibition of mitochondrial complex I by this compound appears to be a distinct effect from its immediate inhibition of SOCE.[2]

Quantitative Data

The following tables summarize the reported quantitative data for this compound's biological activities.

ParameterValueCell Line / SystemReference
NF-κB Activation
IC₅₀11 nMJurkat T cells[1]
TNF-α Production
IC₅₀7 nMMurine Splenocytes[3]
Store-Operated Calcium Entry (SOCE)
IC₅₀300 nMStriatal Neurons[7]
Mitochondrial Complex I Inhibition
Kᵢ6.3 nMBovine Heart Mitochondria[5]

Table 1: Summary of reported IC₅₀ and Kᵢ values for this compound (EVP4593).

Cell LineConcentrationEffectReference
HD Neuroblastoma Cells (expressing mutant huntingtin)300 nMReversible blockade of SOC channels and reduction of elevated SOCE[2]
Striatal Neurons (from YAC128 mice)300 nMReversible blockade of SOC channels and reduction of elevated SOCE[2]
HEK293 (STIM1 and STIM2 knockout)1 µMSuppression of thapsigargin-induced SOCE[2]
RBL-2H3300 nMSignificant reduction in the peak amplitude of native SOCE[7]

Table 2: Experimentally effective concentrations of this compound in various cell lines.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

QNZ_Signaling_Pathways This compound's Multifaceted Mechanism of Action cluster_SOCE Store-Operated Calcium Entry (SOCE) cluster_downstream Downstream Signaling cluster_mitochondria Mitochondrial Effect ER Endoplasmic Reticulum (ER) Ca²⁺ Store Depletion STIM1 STIM1 Activation ER->STIM1 senses Orai1 Orai1 Channel STIM1->Orai1 activates TRPC1 TRPC1 Channel STIM1->TRPC1 activates Ca_influx Ca²⁺ Influx Orai1->Ca_influx TRPC1->Ca_influx NFkB NF-κB Activation Ca_influx->NFkB activates Gene_expression Gene Expression (Inflammation, Survival) NFkB->Gene_expression Mito_Complex_I Mitochondrial Complex I ATP_production ATP Production Mito_Complex_I->ATP_production drives This compound This compound (EVP4593) This compound->Orai1 inhibits This compound->TRPC1 inhibits This compound->Mito_Complex_I inhibits (long-term)

Caption: this compound's multifaceted mechanism of action.

Experimental Workflows

Experimental_Workflow General Workflow for Studying this compound's Effect on SOCE cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Culture Cells dye_loading 2. Load with Ca²⁺ Indicator (e.g., Fura-2 AM) cell_culture->dye_loading baseline 3. Measure Baseline Intracellular Ca²⁺ dye_loading->baseline store_depletion 4. Induce ER Ca²⁺ Store Depletion (e.g., with Thapsigargin in Ca²⁺-free medium) baseline->store_depletion qnz_treatment 5. Treat with this compound store_depletion->qnz_treatment ca_readdition 6. Re-add Extracellular Ca²⁺ qnz_treatment->ca_readdition measure_fluorescence 7. Measure Fluorescence Changes ca_readdition->measure_fluorescence calculate_ca 8. Calculate Intracellular Ca²⁺ Concentration measure_fluorescence->calculate_ca quantify_inhibition 9. Quantify Inhibition of SOCE calculate_ca->quantify_inhibition

Caption: Workflow for studying this compound's effect on SOCE.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on calcium signaling.

Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2 AM

This protocol is adapted for fluorescence microscopy to measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) in response to store depletion.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS): NaCl, KCl, MgCl₂, Glucose, HEPES, pH 7.4

  • Ca²⁺-free HBS (containing EGTA)

  • Thapsigargin (SERCA pump inhibitor)

  • This compound (EVP4593) stock solution in DMSO

  • Ionomycin (Ca²⁺ ionophore)

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

    • Wash cells once with HBS.

    • Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash cells twice with HBS to remove extracellular dye.

    • Allow cells to de-esterify the Fura-2 AM for at least 15 minutes at room temperature in the dark.

  • Imaging:

    • Mount the dish on the microscope stage.

    • Perfuse the cells with Ca²⁺-free HBS to establish a baseline fluorescence ratio (F340/F380).

    • To deplete ER Ca²⁺ stores, add 1-2 µM thapsigargin to the Ca²⁺-free HBS and record the transient increase in [Ca²⁺]i due to leakage from the ER.

    • Once the [Ca²⁺]i returns to baseline, perfuse the cells with HBS containing the desired concentration of this compound (or vehicle control) for a pre-incubation period (e.g., 5-10 minutes).

    • To measure SOCE, switch to a perfusion solution containing 2 mM CaCl₂ and the same concentration of this compound (or vehicle).

    • Record the increase in the F340/F380 ratio, which represents SOCE.

  • Data Analysis:

    • The F340/F380 ratio is used to calculate the intracellular Ca²⁺ concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min). Rmin, Rmax, and the dissociation constant (Kd) are determined by in vitro calibration.

    • The magnitude of SOCE can be quantified by measuring the peak increase in [Ca²⁺]i or the area under the curve after the re-addition of Ca²⁺.

    • The inhibitory effect of this compound is calculated by comparing the SOCE in this compound-treated cells to that in vehicle-treated control cells.

Whole-Cell Patch-Clamp Electrophysiology for Measuring Store-Operated Currents (Icrac/Isoc)

This technique allows for the direct measurement of ion channel activity.

Materials:

  • Cells of interest cultured on coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4

  • Internal (pipette) solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 10 BAPTA, pH 7.2 with CsOH. Add Mg-ATP and GTP just before use.

  • Thapsigargin

  • This compound (EVP4593)

Procedure:

  • Preparation:

    • Pull patch pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a potential of -80 mV.

    • Apply a series of voltage ramps or steps (e.g., from -100 mV to +100 mV) to measure baseline currents.

    • To induce store depletion and activate store-operated currents, include a high concentration of a Ca²⁺ chelator like BAPTA in the pipette solution and/or perfuse the cell with a solution containing a SERCA inhibitor like thapsigargin (1-2 µM).

    • Once the store-operated current (Icrac or Isoc) has developed and stabilized, apply this compound at the desired concentration via the perfusion system.

    • Record the changes in the current amplitude in the presence of this compound.

  • Data Analysis:

    • The amplitude of the store-operated current is measured at a specific holding potential (e.g., -80 mV).

    • The percentage of inhibition by this compound is calculated by comparing the current amplitude before and after drug application.

    • Current-voltage (I-V) relationships can be plotted from the voltage ramp data to characterize the properties of the channels being inhibited.

Conclusion

This compound (EVP4593) is a valuable pharmacological tool for investigating the role of calcium signaling in various physiological and pathological contexts. Its primary mechanism of action involves the inhibition of Store-Operated Calcium Entry, which in turn modulates downstream signaling pathways, most notably the NF-κB cascade. Additionally, its inhibitory effect on mitochondrial complex I suggests a broader impact on cellular metabolism, particularly with long-term exposure. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex biology of this compound and exploring its therapeutic potential. As our understanding of the intricate interplay between calcium signaling and cellular function continues to grow, compounds like this compound will remain indispensable for dissecting these complex processes.

References

The Role of QNZ (EVP4593) in the Modulation of Mitochondrial Complex I: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

QNZ, also known as EVP4593, is a quinazoline-derived small molecule initially identified as a potent inhibitor of the NF-κB signaling pathway. Subsequent research has revealed a primary and highly potent inhibitory effect on mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme of the electron transport chain. This guide provides a comprehensive technical overview of the role of this compound in modulating mitochondrial complex I, detailing its mechanism of action, downstream cellular effects, and associated signaling pathways. Quantitative data are summarized in structured tables, and detailed experimental protocols are provided for key assays. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the multifaceted actions of this compound.

Introduction to this compound and Mitochondrial Complex I

Mitochondrial complex I is the first and largest enzyme complex of the mitochondrial respiratory chain, playing a central role in cellular energy production. It catalyzes the transfer of electrons from NADH to ubiquinone, a process coupled with the translocation of protons across the inner mitochondrial membrane, thereby contributing to the proton motive force required for ATP synthesis. Dysfunction of complex I is implicated in a variety of pathological conditions, including neurodegenerative diseases and cancer.

This compound (4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine) has emerged as a significant research tool due to its potent biological activities. While initially characterized as an inhibitor of NF-κB activation, it is now understood to be a highly potent and specific inhibitor of mitochondrial complex I.[1] This dual activity has made this compound a subject of interest for investigating the intricate links between mitochondrial function and cellular signaling pathways.

Mechanism of Action: this compound as a Mitochondrial Complex I Inhibitor

This compound exerts its inhibitory effect on mitochondrial complex I by acting as a Q-site inhibitor.[1] Molecular docking studies suggest that this compound binds to the ubiquinone binding pocket of complex I, thereby blocking the transfer of electrons from the iron-sulfur clusters to ubiquinone.[1] This inhibition of electron flow has several key consequences:

  • Inhibition of Cellular Respiration: By blocking complex I, this compound effectively reduces the mitochondrial complex I-dependent respiration.[1] This leads to a decrease in oxygen consumption and a subsequent reduction in ATP production.

  • Induction of Reactive Oxygen Species (ROS): Similar to other Q-site inhibitors like rotenone, this compound elicits the release of reactive oxygen species, specifically at the flavin site of complex I.[1] This occurs due to the backup of electrons within the complex, which can then be transferred to molecular oxygen to form superoxide.

  • Specificity: Studies have shown that this compound is specific for complex I, with no significant inhibitory effects on respiratory chain complexes II, III, or IV.[1]

Quantitative Data on this compound Activity

The potency of this compound as an inhibitor of mitochondrial complex I and the NF-κB pathway has been quantified in several studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

Parameter Species/System IC50 Value Reference
Complex I InhibitionBos taurus (Bovine)14 ± 2 nM[1]
Complex I InhibitionYarrowia lipolytica25 ± 4 nM[1]
Cellular RespirationCultured Cancer Cells~1 µM (significant inhibition)[2]

Table 1: Inhibitory Potency of this compound on Mitochondrial Complex I and Cellular Respiration

Pathway/Process Cell Line/System IC50 Value Reference
NF-κB ActivationHuman Jurkat T cells11 nM[3][4]
TNF-α ProductionMouse Splenocytes (LPS-stimulated)7 nM[3]

Table 2: Inhibitory Potency of this compound on the NF-κB Pathway

Note: While this compound is known to inhibit store-operated calcium entry (SOCE), specific IC50 values for this process are not consistently reported in the literature.

Signaling Pathways Modulated by this compound

The biological effects of this compound extend beyond the direct inhibition of mitochondrial complex I, impacting interconnected signaling pathways crucial for cell survival, inflammation, and calcium homeostasis.

Mitochondrial Inhibition and Downstream Signaling

The primary action of this compound as a potent mitochondrial complex I inhibitor triggers a cascade of downstream cellular events. The resulting energy deficit and production of ROS can influence other signaling pathways.

This compound This compound (EVP4593) ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits ET_Inhibition Inhibition of Electron Transfer ComplexI->ET_Inhibition ROS_Production Increased ROS Production ET_Inhibition->ROS_Production ATP_Depletion ATP Depletion ET_Inhibition->ATP_Depletion AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation Activates mTORC1_Inhibition mTORC1 Inhibition AMPK_Activation->mTORC1_Inhibition Inhibits Autophagy Autophagy mTORC1_Inhibition->Autophagy Induces Protein_Synthesis Protein Synthesis Inhibition mTORC1_Inhibition->Protein_Synthesis Inhibits

Caption: this compound-induced inhibition of mitochondrial complex I and downstream metabolic signaling.

Interplay with NF-κB and Store-Operated Calcium Entry (SOCE)

While initially discovered as an NF-κB inhibitor, the precise mechanism of this inhibition by this compound is complex. It is now suggested that the effects on NF-κB and SOCE may be, at least in part, downstream of or linked to its mitochondrial effects. A direct molecular target for this compound in these pathways has not been definitively identified.[3]

This compound This compound (EVP4593) Mito_Inhibition Mitochondrial Complex I Inhibition This compound->Mito_Inhibition Directly Inhibits SOCE Store-Operated Calcium Entry (SOCE) This compound->SOCE Inhibits (Mechanism unclear) NFkB NF-κB Signaling This compound->NFkB Inhibits (Mechanism unclear) Mito_Inhibition->NFkB May Influence SOCE->NFkB Activates Gene_Expression NF-κB Dependent Gene Expression NFkB->Gene_Expression Promotes

Caption: Proposed interplay of this compound with mitochondrial, SOCE, and NF-κB signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the effects of this compound on mitochondrial complex I and related cellular processes.

Measurement of Mitochondrial Complex I Activity (Spectrophotometric Assay)

This protocol is adapted from standard assays for measuring the NADH:ubiquinone oxidoreductase activity of complex I.

Workflow Diagram:

start Isolate Mitochondria protein_quant Determine Protein Concentration start->protein_quant prepare_rxn Prepare Reaction Mix (Buffer, Antimycin A, KCN) protein_quant->prepare_rxn add_mito Add Mitochondrial Suspension prepare_rxn->add_mito add_this compound Add this compound or Vehicle add_mito->add_this compound add_nadh Initiate Reaction with NADH add_this compound->add_nadh measure_abs Measure Absorbance Decrease at 340 nm add_nadh->measure_abs calculate Calculate Complex I Activity measure_abs->calculate

Caption: Experimental workflow for measuring mitochondrial complex I activity.

Materials:

  • Isolated mitochondria

  • Assay Buffer: 25 mM potassium phosphate (pH 7.2), 5 mM MgCl2, 2 mM KCN, 2 µg/mL antimycin A

  • NADH solution (10 mM in assay buffer)

  • Decylubiquinone (Coenzyme Q10 analog, 10 mM in DMSO)

  • This compound stock solution (in DMSO)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Isolate mitochondria from cells or tissue of interest using standard differential centrifugation methods.

  • Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., BCA assay).

  • In a cuvette, add 1 mL of assay buffer.

  • Add the mitochondrial suspension to a final concentration of 25-50 µg/mL.

  • Add decylubiquinone to a final concentration of 100 µM.

  • Add this compound to the desired final concentration (a concentration range should be tested to determine IC50). For the control, add an equivalent volume of DMSO.

  • Incubate for 5 minutes at 30°C.

  • Initiate the reaction by adding NADH to a final concentration of 150 µM.

  • Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes. The rate of NADH oxidation is proportional to complex I activity.

  • Calculate the specific activity as nmol NADH oxidized/min/mg mitochondrial protein.

Assessment of Cellular Respiration (Oxygen Consumption Rate)

This protocol utilizes extracellular flux analysis to measure the oxygen consumption rate (OCR) in intact cells.

Workflow Diagram:

seed_cells Seed Cells in Microplate treat_this compound Treat with this compound or Vehicle seed_cells->treat_this compound load_analyzer Load Plate into Extracellular Flux Analyzer treat_this compound->load_analyzer measure_basal Measure Basal OCR load_analyzer->measure_basal inject_oligo Inject Oligomycin measure_basal->inject_oligo measure_atp Measure ATP-linked Respiration inject_oligo->measure_atp inject_fccp Inject FCCP measure_atp->inject_fccp measure_max Measure Maximal Respiration inject_fccp->measure_max inject_rot_aa Inject Rotenone/ Antimycin A measure_max->inject_rot_aa measure_non_mito Measure Non-mitochondrial Respiration inject_rot_aa->measure_non_mito

Caption: Experimental workflow for assessing cellular respiration using an extracellular flux analyzer.

Materials:

  • Adherent cells

  • Cell culture medium

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer) and associated microplates

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound stock solution (in DMSO)

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Seed cells in the microplate at an optimized density and allow them to adhere overnight.

  • The following day, replace the culture medium with pre-warmed assay medium.

  • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

  • Prepare the mitochondrial stress test compounds and this compound in the injection ports of the sensor cartridge.

  • Place the microplate in the extracellular flux analyzer and initiate the assay.

  • Measure the basal OCR.

  • Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

  • Analyze the data to determine the effect of this compound on these key parameters of mitochondrial function.

Detection of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses a mitochondria-targeted fluorescent probe to detect superoxide production.

Materials:

  • Cultured cells

  • MitoSOX Red reagent

  • HBSS (Hank's Balanced Salt Solution)

  • This compound stock solution (in DMSO)

  • Rotenone (positive control)

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells on glass-bottom dishes or in a multi-well plate suitable for fluorescence imaging.

  • Wash the cells with pre-warmed HBSS.

  • Load the cells with 5 µM MitoSOX Red in HBSS for 10-15 minutes at 37°C, protected from light.

  • Wash the cells twice with HBSS to remove excess probe.

  • Add fresh HBSS containing this compound at the desired concentration. Include a vehicle control (DMSO) and a positive control (e.g., 5 µM rotenone).

  • Incubate for the desired time period (e.g., 30-60 minutes).

  • Measure the fluorescence intensity using a fluorescence microscope (Ex/Em ~510/580 nm) or a fluorescence plate reader.

  • Quantify the fluorescence intensity to determine the relative increase in mitochondrial ROS production.

Conclusion

This compound is a powerful chemical probe with a primary and potent inhibitory effect on mitochondrial complex I. This action leads to a cascade of downstream events, including the inhibition of cellular respiration, increased production of reactive oxygen species, and modulation of key signaling pathways such as NF-κB and store-operated calcium entry. The detailed experimental protocols and compiled quantitative data in this guide provide a valuable resource for researchers investigating mitochondrial function, cellular metabolism, and the intricate signaling networks that govern cellular fate. Further research is warranted to fully elucidate the direct molecular targets of this compound within the NF-κB and SOCE pathways and to explore its therapeutic potential in diseases characterized by mitochondrial dysfunction.

References

QNZ (EVP4593): A Comprehensive Technical Guide to its Structure-Activity Relationship and Core Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

QNZ (also known as EVP4593) is a potent small molecule inhibitor belonging to the 6-aminoquinazoline class, initially identified as a powerful modulator of the nuclear factor kappa B (NF-κB) signaling pathway. Subsequent research has revealed a more complex pharmacological profile, implicating it as an inhibitor of store-operated calcium entry (SOCE) and mitochondrial complex I. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, alongside detailed experimental protocols for key assays used to characterize its biological activity. The multifaceted mechanism of action, involving the intricate interplay between calcium signaling, mitochondrial function, and inflammatory pathways, is also explored through descriptive diagrams. This document serves as a comprehensive resource for researchers engaged in the study of NF-κB signaling, neurodegenerative diseases, and oncology, where this compound has shown significant therapeutic potential.

Introduction

The transcription factor NF-κB is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and survival.[1] Its dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2] The pursuit of small molecule inhibitors of the NF-κB pathway has therefore been a major focus of drug discovery efforts.[3] this compound (EVP4593), a 6-aminoquinazoline derivative, emerged from these efforts as a highly potent inhibitor of NF-κB activation.[4]

Initial studies identified this compound as an inhibitor of NF-κB transcriptional activation and TNF-α production with nanomolar efficacy.[4] However, its mechanism was found to be distinct from direct inhibition of core NF-κB pathway components like IκB kinase (IKK).[5] Further investigations have unveiled a more intricate mechanism of action, linking its inhibitory effects on NF-κB to the modulation of intracellular calcium homeostasis through the blockade of store-operated calcium entry (SOCE) and the inhibition of mitochondrial complex I. This guide aims to provide a detailed overview of the SAR of the this compound scaffold, its multifaceted biological activities, and the experimental methodologies used to elucidate its mechanism of action.

Quantitative Biological Activity of this compound (EVP4593)

The following table summarizes the key quantitative data reported for the biological activities of this compound (EVP4593).

Target/AssayCell Line/SystemIC50/EC50Reference(s)
NF-κB Transcriptional ActivationJurkat T cells11 nM[4]
TNF-α ProductionMurine Splenocytes (LPS-stimulated)7 nM[4]
IL-6 ProductionTHP-1 macrophage-like cells0.84 µM (for analog 19)[6]
TNF-α ProductionTHP-1 macrophage-like cells4.0 µM (for analog 19)[6]

Structure-Activity Relationship (SAR) of 6-Aminoquinazoline Derivatives

The following table outlines the structure-activity relationships for a series of 6-aminoquinazoline analogs as inhibitors of NF-κB activation. The core structure of this compound serves as the reference for modifications.

Structure of this compound (EVP4593): (A placeholder for the chemical structure of this compound, which would be included in a final document)

Compound/AnalogModification from this compound StructureNF-κB Inhibition (IC50)Key ObservationsReference(s)
This compound (EVP4593) Reference Compound 11 nM Potent inhibition. [4]
Analog 1Replacement of the phenoxyphenyl group with a benzyl groupReduced activityThe phenoxyphenyl moiety is important for high potency.[6]
Analog 2Introduction of a chloro group at the meta position of the terminal phenyl ringMaintained or slightly improved activityHalogen substitution on the terminal phenyl ring is generally well-tolerated.[6]
Analog 3Replacement of the ethyl linker with a methyl or propyl linkerVaried activityThe two-carbon ethyl linker appears to be optimal for potent inhibition.[6]
Analog 4Removal of the 6-amino group on the quinazoline coreSignificantly reduced activityThe 6-amino group is critical for activity.[7]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through a complex interplay of signaling pathways. The following diagrams illustrate these relationships.

QNZ_NF-kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates SOC Store-Operated Channels (SOCs) Ca2 Ca²⁺ SOC->Ca2 Influx IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Ca2->IKK_complex Modulates This compound This compound (EVP4593) This compound->SOC Inhibits Gene_transcription Gene Transcription (e.g., TNF-α, IL-6) NFkB_nuc->Gene_transcription Induces

Figure 1: this compound Inhibition of the NF-κB Signaling Pathway via SOCE Blockade.

QNZ_Mitochondrial_AMPK_mTOR_Pathway This compound This compound (EVP4593) Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I Inhibits ATP_production ATP Production Mito_Complex_I->ATP_production Decreases AMPK AMPK ATP_production->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_synthesis Protein Synthesis mTORC1->Protein_synthesis Promotes

Figure 2: this compound-Mediated Inhibition of Mitochondrial Complex I and its Impact on the AMPK/mTORC1 Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound (EVP4593).

NF-κB Reporter Gene Assay in Jurkat T-cells

This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus, and the inhibitory effect of compounds like this compound.

Materials:

  • Jurkat T-cells stably transfected with an NF-κB-driven luciferase reporter construct.

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin.

  • Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant.

  • This compound (EVP4593) stock solution in DMSO.

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the Jurkat reporter cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound or vehicle (DMSO) to the respective wells.

  • Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour to allow for compound uptake.

  • Stimulation: Add TNF-α (final concentration of 10 ng/mL) or PMA (final concentration of 50 ng/mL) to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the luciferase reagent to each well.

  • Measurement: Mix the contents of the wells by gentle shaking for 2 minutes to induce cell lysis. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

NFkB_Reporter_Assay_Workflow Start Start Seed_Cells Seed Jurkat-NF-κB-Luc cells (1x10^5 cells/well) Start->Seed_Cells Add_Compound Add this compound or Vehicle Seed_Cells->Add_Compound Pre_Incubate Pre-incubate for 1 hour Add_Compound->Pre_Incubate Stimulate Stimulate with TNF-α or PMA Pre_Incubate->Stimulate Incubate Incubate for 6-8 hours Stimulate->Incubate Add_Luciferase_Reagent Add Luciferase Reagent Incubate->Add_Luciferase_Reagent Measure_Luminescence Measure Luminescence Add_Luciferase_Reagent->Measure_Luminescence Analyze_Data Calculate % Inhibition and IC50 Measure_Luminescence->Analyze_Data

Figure 3: Workflow for the NF-κB Luciferase Reporter Gene Assay.
Store-Operated Calcium Entry (SOCE) Assay

This assay measures the influx of extracellular calcium following the depletion of intracellular stores, and the effect of this compound on this process.

Materials:

  • HEK293 cells or other suitable cell line.

  • Glass-bottom culture dishes or 96-well black, clear-bottom plates.

  • Fura-2 AM calcium indicator dye.

  • Pluronic F-127.

  • HEPES-buffered saline solution (HBSS) with and without CaCl2.

  • Thapsigargin (TG) to deplete intracellular calcium stores.

  • This compound (EVP4593) stock solution in DMSO.

  • Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm).

Procedure:

  • Cell Plating: Plate cells onto glass-bottom dishes or 96-well plates and grow to 70-80% confluency.

  • Dye Loading: Wash the cells with HBSS containing CaCl2. Load the cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with CaCl2 for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS with CaCl2 to remove extracellular Fura-2 AM.

  • Baseline Measurement: Place the cells on the microscope or in the plate reader. Perfuse with calcium-free HBSS. Record the baseline Fura-2 fluorescence ratio (F340/F380).

  • Store Depletion: Add 1-2 µM thapsigargin in calcium-free HBSS to deplete the intracellular calcium stores. A transient increase in the F340/F380 ratio will be observed as calcium is released from the ER.

  • Compound Addition: Once the signal returns to baseline, add this compound or vehicle to the calcium-free HBSS and incubate for 5-10 minutes.

  • Calcium Re-addition: Reintroduce calcium by perfusing with HBSS containing 2 mM CaCl2. The subsequent increase in the F340/F380 ratio represents SOCE.

  • Data Analysis: Measure the peak or area under the curve of the calcium influx upon re-addition of calcium. Compare the response in this compound-treated cells to the vehicle-treated control to determine the percentage of SOCE inhibition.

Mitochondrial Complex I Activity Assay

This assay measures the activity of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in isolated mitochondria or cell lysates.

Materials:

  • Isolated mitochondria or cell lysates.

  • Mitochondrial Complex I Activity Assay Kit (commercial kits are recommended).

  • Assay buffer provided in the kit.

  • NADH substrate.

  • Ubiquinone analog (e.g., decylubiquinone).

  • Colorimetric or fluorescent probe that accepts electrons from the reduced ubiquinone.

  • Rotenone (a specific Complex I inhibitor) for control.

  • This compound (EVP4593) stock solution in DMSO.

  • Microplate reader.

Procedure:

  • Sample Preparation: Prepare isolated mitochondria or cell lysates according to standard protocols. Determine the protein concentration.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the ubiquinone analog, and the colorimetric/fluorescent probe to each well.

  • Compound Addition: Add various concentrations of this compound, vehicle (DMSO), or rotenone (as a positive control for inhibition) to the respective wells.

  • Sample Addition: Add a consistent amount of mitochondrial protein to each well.

  • Reaction Initiation: Initiate the reaction by adding NADH to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis: Calculate the rate of the reaction (Vmax) for each condition. The specific Complex I activity is determined by subtracting the rate in the presence of rotenone from the total rate. Calculate the percentage of inhibition by this compound and determine its IC50 value.

Conclusion

This compound (EVP4593) is a versatile and potent chemical probe with a complex mechanism of action that extends beyond its initial characterization as an NF-κB inhibitor. Its ability to modulate store-operated calcium entry and inhibit mitochondrial complex I highlights the intricate connections between cellular signaling pathways. The structure-activity relationship data for the 6-aminoquinazoline scaffold provides a valuable foundation for the design of more selective and potent analogs for therapeutic development. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to further investigate the biological effects of this compound and similar compounds. A thorough understanding of its multifaceted pharmacology is crucial for its application as a tool compound in basic research and for the potential development of novel therapeutics for a range of human diseases.

References

An In-depth Technical Guide to the Physicochemical Properties of QNZ (EVP4593) for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of QNZ, also known as EVP4593. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this potent and multifaceted small molecule inhibitor. This document details the key chemical and physical characteristics of this compound, provides standardized experimental protocols for their determination, and visually elucidates its complex mechanism of action through detailed signaling pathway diagrams.

Core Physicochemical Properties of this compound (EVP4593)

This compound is a quinazoline derivative that has garnered significant interest for its potent inhibitory effects on the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.[1][2] Initially synthesized as a modulator of this pathway, subsequent research has revealed a more complex pharmacological profile, including the inhibition of store-operated calcium entry (SOCE) and mitochondrial complex I.[1][3] A thorough understanding of its physicochemical properties is paramount for its effective application in research and development.

Chemical and Physical Data

Quantitative data for the key physicochemical properties of this compound are summarized in the tables below for ease of reference and comparison.

Identifier Value Source
IUPAC Name 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine
Synonyms EVP4593, NF-κB Activation Inhibitor
CAS Number 545380-34-5
Chemical Formula C₂₂H₂₀N₄O
Molecular Weight 356.42 g/mol
Property Value Source
Melting Point 169-175 °C
Appearance White to beige powder
Purity ≥98%
Solubility Profile
Solvent Solubility Source
DMSO ≥15.05 mg/mL
Ethanol ≥10.06 mg/mL (with sonication)
Water Insoluble
Biological Activity
Target IC₅₀ Cell Line Source
NF-κB Activation 11 nMHuman Jurkat T cells
TNF-α Production 7 nMHuman Jurkat T cells
Mitochondrial Complex I 14 ± 2 nMBos taurus[1]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical and biological properties of this compound. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of this compound.

Materials:

  • This compound powder

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.[4]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to get a rough estimate. Allow the apparatus to cool.

  • Precise Determination: For an accurate measurement, set the heating rate to a slow and steady 1-2 °C per minute, starting from a temperature at least 15-20 °C below the approximate melting point.[4][5]

  • Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or mechanical agitator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of this compound powder to a glass vial containing a known volume of the aqueous buffer. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the suspension at a high speed to pellet the undissolved material.

  • Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The determined concentration represents the equilibrium solubility of this compound in the tested buffer at the specified temperature.

Determination of IC₅₀ for NF-κB Inhibition (Luciferase Reporter Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on NF-κB activation.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • TNF-α (or other NF-κB activator)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK293 NF-κB reporter cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known NF-κB inhibitor). Incubate for 1 hour.

  • NF-κB Activation: Add TNF-α to each well (except for the unstimulated control) to a final concentration that induces a robust luciferase signal (e.g., 1 ng/mL).[7]

  • Incubation: Incubate the plate for an additional 5-6 hours at 37 °C in a CO₂ incubator.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent using a luminometer.

  • Data Analysis: Plot the luciferase activity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects through a complex interplay of signaling pathways. While initially identified as a potent NF-κB inhibitor, further research has unveiled its impact on calcium signaling and mitochondrial function.

Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB pathway is a central mediator of inflammatory and immune responses. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound inhibits this pathway, although the direct target is not a key protein within the NF-κB signaling cascade itself.[8]

This compound indirectly inhibits the activation of the IKK complex in the NF-kB pathway.
Multi-Target Mechanism of Action

The inhibitory effect of this compound on NF-κB is now understood to be, at least in part, a downstream consequence of its effects on other cellular processes. Specifically, this compound has been shown to inhibit store-operated calcium entry (SOCE) and mitochondrial complex I.[1][3] The inhibition of SOCE, which is required for the full activation of NF-κB in some cell types, provides a mechanistic link between these seemingly disparate targets.[8] Furthermore, inhibition of mitochondrial complex I can lead to a decrease in cellular ATP levels, which in turn can modulate signaling pathways like AMPK/mTORC1 that are connected to NF-κB signaling.[3][8]

QNZ_Mechanism cluster_targets Direct Targets cluster_downstream Downstream Effects This compound This compound (EVP4593) SOCE Store-Operated Calcium Entry (SOCE) This compound->SOCE Inhibits Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I Inhibits Ca_influx Decreased Ca²⁺ Influx SOCE->Ca_influx ATP_production Decreased ATP Production Mito_Complex_I->ATP_production NFkB_inhibition NF-κB Inhibition Ca_influx->NFkB_inhibition Contributes to AMPK_mTORC1 AMPK/mTORC1 Pathway Modulation ATP_production->AMPK_mTORC1 AMPK_mTORC1->NFkB_inhibition Modulates

This compound's multi-target mechanism of action, impacting NF-κB, SOCE, and mitochondria.

Stability and Storage

Proper handling and storage of this compound are crucial to maintain its integrity and activity for research purposes.

  • Solid Form: As a powder, this compound is stable for at least one year when stored at 2-8°C in a dark, inert atmosphere.

  • In Solution: Solutions of this compound in DMSO can be stored at -20°C for up to one month. It is recommended to prepare fresh solutions for optimal results and avoid repeated freeze-thaw cycles.

Conclusion

This compound (EVP4593) is a valuable research tool with a complex and intriguing mechanism of action. Its potent inhibition of the NF-κB pathway, coupled with its effects on calcium signaling and mitochondrial function, makes it a subject of ongoing investigation for various therapeutic applications, including neurodegenerative diseases and cancer.[2][3] This guide provides a foundational understanding of its physicochemical properties and standardized protocols to aid researchers in their studies with this promising compound. A thorough consideration of its multi-target profile is essential for the accurate interpretation of experimental results.

References

QNZ: A Potent Tool for Investigating Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, from acute brain injury to chronic neurodegenerative diseases. The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in orchestrating the inflammatory response within the central nervous system (CNS). Consequently, specific inhibitors of this pathway are invaluable tools for dissecting the mechanisms of neuroinflammation and for the development of novel therapeutic strategies. Quinazoline (QNZ), also known as EVP4593, has emerged as a highly selective and potent inhibitor of NF-κB activation, making it an essential compound for researchers in the field. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use, and visualizations of the key signaling pathways it modulates.

Core Mechanism of Action

This compound is a quinazoline derivative that exerts its primary anti-inflammatory effects by inhibiting the transcriptional activation of NF-κB.[1][2] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][4] this compound specifically targets and inhibits the transcriptional activity of NF-κB once it is in the nucleus, thereby preventing the expression of these inflammatory mediators.[2]

Beyond its direct inhibition of NF-κB, this compound has also been shown to modulate calcium signaling, specifically by inhibiting store-operated calcium entry (SOCE).[5][6] Dysregulation of calcium homeostasis is increasingly recognized as a contributor to neuroinflammatory and neurodegenerative processes. By attenuating pathologically enhanced SOCE, this compound provides an additional mechanism for its neuroprotective effects.[5][6]

Quantitative Data

The efficacy of this compound in inhibiting NF-κB activation and subsequent inflammatory responses has been quantified in various experimental models. The following tables summarize key quantitative data for easy comparison.

ParameterCell TypeStimulusIC50 ValueReference
NF-κB ActivationHuman Jurkat T lymphocyte cells-11 nM[1]
TNF-α ProductionMouse splenocytesLipopolysaccharide (LPS)7 nM[1]

Table 1: In vitro efficacy of this compound in inhibiting NF-κB activation and TNF-α production.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental applications of this compound, the following diagrams have been generated using the DOT language.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases QNZ_node This compound Transcription Gene Transcription QNZ_node->Transcription inhibits DNA DNA NFkB_nuc->DNA binds DNA->Transcription initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines produces

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis of Neuroinflammation Culture 1. Culture Microglia/Astrocytes Pretreat 2. Pretreat with this compound (various concentrations) Culture->Pretreat Stimulate 3. Stimulate with LPS (e.g., 100 ng/mL) Pretreat->Stimulate ELISA 4a. Cytokine Measurement (ELISA for TNF-α, IL-6) Stimulate->ELISA Western 4b. NF-κB Pathway Analysis (Western Blot for p-p65, IκBα) Stimulate->Western IF 4c. Microglia Activation (Immunofluorescence for Iba1, CD68) Stimulate->IF

Figure 2: General experimental workflow for studying the effect of this compound on neuroinflammation in vitro.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments used to evaluate the efficacy of this compound in mitigating neuroinflammation.

Microglia/Astrocyte Cell Culture and LPS Stimulation

Objective: To establish primary or cell line cultures of microglia or astrocytes and induce an inflammatory response using LPS.

Materials:

  • Appropriate cell culture medium (e.g., DMEM/F10 with 10% FBS and 1% Penicillin-Streptomycin)

  • Cell culture flasks/plates

  • Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4 strain)

  • This compound (dissolved in DMSO to a stock concentration, e.g., 10 mM)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Protocol:

  • Cell Seeding: Seed microglia or astrocytes at a desired density (e.g., 5 x 10^5 cells/well in a 6-well plate) and allow them to adhere and grow to 70-80% confluency.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. A vehicle control (DMSO) should be included. Incubate for a specified pre-treatment time (e.g., 1-2 hours).

  • LPS Stimulation: Prepare a working solution of LPS in culture medium (e.g., 100 ng/mL). Add the LPS solution to the wells (except for the unstimulated control group) and incubate for the desired stimulation period (e.g., 6, 12, or 24 hours).

  • Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for protein extraction (e.g., Western Blot) or fix them for immunofluorescence staining.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

Materials:

  • ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α ELISA kit)

  • Cell culture supernatants (collected from the experiment above)

  • Wash buffer

  • Assay diluent

  • TMB substrate

  • Stop solution

  • Microplate reader

Protocol:

  • Plate Preparation: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add standards and collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add TMB substrate. Incubate for 10-20 minutes at room temperature in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.

Western Blot for NF-κB Pathway Proteins

Objective: To assess the activation of the NF-κB pathway by measuring the levels of phosphorylated p65 (a subunit of NF-κB) and the degradation of IκBα.

Materials:

  • Cell lysates (collected from the experiment above)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Immunofluorescence Staining for Microglia Activation

Objective: To visualize and quantify the activation state of microglia by staining for specific markers such as Iba1 (a general microglia/macrophage marker) and CD68 (a marker of phagocytic activation).

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (e.g., anti-Iba1, anti-CD68)

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash with PBS and stain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope.

  • Data Analysis: Analyze the images to quantify the intensity of the fluorescent signal or the number of marker-positive cells.

Conclusion

This compound is a powerful and specific inhibitor of the NF-κB pathway, making it an indispensable tool for researchers investigating the molecular mechanisms of neuroinflammation. Its well-characterized mechanism of action, coupled with quantifiable efficacy, provides a solid foundation for its use in a variety of experimental settings. By utilizing the detailed protocols and understanding the signaling pathways outlined in this guide, researchers can effectively employ this compound to advance our understanding of neuroinflammatory processes and to explore its potential as a therapeutic agent for neurological disorders.

References

The Therapeutic Potential of QNZ (EVP4593): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Multi-faceted Kinase Inhibitor for Neurodegenerative and Oncological Applications

Abstract: QNZ, also known as EVP4593, is a potent small molecule inhibitor with a complex pharmacological profile that has garnered significant interest for its therapeutic potential in a range of diseases, most notably Huntington's disease, various cancers, and inflammatory conditions. Initially identified as a powerful inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, subsequent research has revealed its activity as a blocker of store-operated calcium entry (SOCE) and an inhibitor of mitochondrial complex I. This multi-targeted mechanism of action contributes to its diverse cellular effects, including neuroprotection, anti-tumor activity, and anti-inflammatory responses. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising compound.

Introduction

This compound is a quinazoline derivative that has emerged as a promising therapeutic candidate due to its pleiotropic effects on key cellular signaling pathways implicated in numerous pathologies. Its ability to modulate NF-κB signaling, calcium homeostasis, and mitochondrial function makes it a compelling subject for further investigation in neurodegenerative disorders, oncology, and inflammatory diseases. This guide will delve into the core mechanisms of this compound and provide the necessary technical information for its continued preclinical and potential clinical development.

Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of at least three critical cellular processes:

  • Inhibition of NF-κB Signaling: this compound is a potent inhibitor of the NF-κB transcriptional activity. The NF-κB pathway is a central regulator of inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many chronic diseases, including cancer and neuroinflammatory disorders.

  • Blockade of Store-Operated Calcium Entry (SOCE): this compound has been shown to block SOCE, a crucial mechanism for calcium influx in non-excitable cells.[1] Pathologically elevated SOCE is implicated in the progression of Huntington's disease. By inhibiting this process, this compound helps to restore normal calcium homeostasis.

  • Inhibition of Mitochondrial Complex I: More recent studies have identified mitochondrial complex I as a direct target of this compound.[1] This inhibition can lead to a reduction in cellular ATP levels and the induction of autophagy, which can be beneficial in certain cancer contexts but requires careful consideration in neurodegenerative diseases.

NF-κB Signaling Pathway

The canonical NF-κB signaling cascade is initiated by various stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. This compound has been shown to inhibit this pathway with high potency.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates NFkappaB_IkappaB NF-κB-IκBα (Inactive Complex) IKK->NFkappaB_IkappaB phosphorylates IκBα IkappaB IκBα Proteasome Proteasome IkappaB->Proteasome degradation NFkappaB_inactive NF-κB (p50/p65) NFkappaB_active NF-κB (p50/p65) (Active) NFkappaB_inactive->NFkappaB_active translocation NFkappaB_IkappaB->IkappaB releases NFkappaB_IkappaB->NFkappaB_inactive This compound This compound (EVP4593) This compound->IKK inhibits Gene_Expression Target Gene Transcription (Inflammation, Survival) NFkappaB_active->Gene_Expression activates

Caption: The NF-κB signaling pathway and the inhibitory action of this compound.

Store-Operated Calcium Entry (SOCE) Pathway

SOCE is initiated by the depletion of calcium stores in the endoplasmic reticulum (ER). This depletion is sensed by STIM proteins in the ER membrane, which then translocate to the plasma membrane to activate ORAI channels, leading to calcium influx. In Huntington's disease, this pathway is often hyperactive. This compound has been demonstrated to effectively block this pathological calcium entry.[1]

SOCE_Pathway cluster_extracellular Extracellular cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ ORAI1 ORAI1 Channel Ca_cyt [Ca²⁺]i ↑ ORAI1->Ca_cyt Ca²⁺ influx Downstream Downstream Signaling Ca_cyt->Downstream ER_Ca ER Ca²⁺ Stores Depletion STIM1 STIM1 ER_Ca->STIM1 senses STIM1->ORAI1 activates This compound This compound (EVP4593) This compound->ORAI1 inhibits

Caption: The Store-Operated Calcium Entry (SOCE) pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: In Vitro Efficacy of this compound

ParameterCell Line/SystemValueReference
NF-κB Inhibition (IC₅₀) Jurkat T cells11 nM[2]
TNF-α Production Inhibition (IC₅₀) Murine Splenocytes7 nM
SOCE Blockade (Effective Concentration) HD neuroblastoma cells300 nM[1]
Mitochondrial Complex I Inhibition Not specifiedNanomolar range[1]

Table 2: Preclinical Models Investigating this compound

Disease ModelOrganism/Cell TypeKey FindingsReference
Huntington's Disease YAC128 mice, HD neuroblastoma cellsReduced SOCE, neuroprotective effects[1]
Cancer Various carcinoma cell linesAnti-tumor effects, suppression of proliferation and migration[1]
Inflammation Rat carrageenan-induced paw edemaInhibition of edema formation
Diabetic Retinopathy In vivo modelAlleviated retinopathy, reduced endothelial cell proliferation[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of compounds like this compound.

Materials:

  • Human Jurkat T cells

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Phorbol 12-myristate 13-acetate (PMA) and Phytohemagglutinin (PHA)

  • This compound (EVP4593)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Transfect Jurkat T cells with the NF-κB luciferase reporter plasmid according to the manufacturer's protocol.

  • Plate the transfected cells in a 96-well plate.

  • Pre-incubate the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with PMA (10 ng/mL) and PHA (1 µg/mL) to induce NF-κB activation.

  • Incubate the cells for 6 hours at 37°C.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the IC₅₀ value of this compound for NF-κB inhibition.

Luciferase_Assay_Workflow start Start transfection Transfect Jurkat T cells with NF-κB reporter plasmid start->transfection plating Plate transfected cells in 96-well plate transfection->plating pretreatment Pre-treat with this compound plating->pretreatment stimulation Stimulate with PMA/PHA pretreatment->stimulation incubation Incubate for 6 hours stimulation->incubation lysis Lyse cells and add luciferase substrate incubation->lysis measurement Measure luminescence lysis->measurement analysis Calculate IC₅₀ measurement->analysis end End analysis->end

Caption: Workflow for the NF-κB Luciferase Reporter Gene Assay.

Store-Operated Calcium Entry (SOCE) Assay using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration to assess SOCE inhibition by this compound.

Materials:

  • HEK293 cells or other suitable cell line

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Thapsigargin

  • Calcium-free buffer (e.g., HBSS without Ca²⁺)

  • Calcium-containing buffer (e.g., HBSS with 2 mM Ca²⁺)

  • This compound (EVP4593)

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)

Protocol:

  • Plate cells on glass-bottom dishes or in a black-walled, clear-bottom 96-well plate.

  • Load the cells with Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in calcium-free buffer for 30-60 minutes at 37°C.

  • Wash the cells twice with calcium-free buffer to remove extracellular dye.

  • Initiate fluorescence measurement, recording the ratio of Fura-2 emission at 510 nm following excitation at 340 nm and 380 nm.

  • Establish a stable baseline fluorescence ratio in calcium-free buffer.

  • Add thapsigargin (1-2 µM) to the calcium-free buffer to deplete ER calcium stores, which will cause a transient increase in intracellular calcium.

  • Once the fluorescence ratio returns to a new, stable baseline, add calcium-containing buffer to the cells to induce SOCE. This will result in a significant increase in the fluorescence ratio.

  • To test the effect of this compound, pre-incubate the Fura-2 loaded cells with the desired concentration of this compound for a specified time before the addition of the calcium-containing buffer.

  • Compare the rise in the 340/380 nm ratio in the presence and absence of this compound to determine its inhibitory effect on SOCE.

SOCE_Assay_Workflow start Start cell_plating Plate cells start->cell_plating dye_loading Load cells with Fura-2 AM cell_plating->dye_loading wash Wash cells with Ca²⁺-free buffer dye_loading->wash baseline Measure baseline fluorescence (340/380 nm ratio) wash->baseline thapsigargin Add Thapsigargin (in Ca²⁺-free buffer) baseline->thapsigargin er_depletion ER Ca²⁺ store depletion thapsigargin->er_depletion qnz_treatment Add this compound (optional) er_depletion->qnz_treatment ca_addition Add Ca²⁺-containing buffer qnz_treatment->ca_addition soce_measurement Measure fluorescence increase (SOCE) ca_addition->soce_measurement analysis Analyze data and compare treatments soce_measurement->analysis end End analysis->end

Caption: Workflow for the Store-Operated Calcium Entry (SOCE) Assay.

In Vivo Efficacy Study in a Huntington's Disease Mouse Model (YAC128)

This protocol outlines a general experimental design for evaluating the therapeutic efficacy of this compound in the YAC128 mouse model of Huntington's disease.

Animals:

  • YAC128 transgenic mice and wild-type littermate controls.

  • Both male and female mice should be included.

  • Age at the start of treatment should be pre-symptomatic (e.g., 2-3 months of age).

Experimental Groups:

  • Wild-type + Vehicle

  • Wild-type + this compound

  • YAC128 + Vehicle

  • YAC128 + this compound (at least two different doses)

Drug Administration:

  • This compound can be administered via oral gavage, intraperitoneal injection, or osmotic minipump, depending on its pharmacokinetic properties.

  • Dosing frequency and duration will need to be optimized based on preliminary studies. A chronic treatment paradigm (e.g., several months) is typically required.

Outcome Measures:

  • Behavioral Testing:

    • Rotarod: To assess motor coordination and balance.

    • Open Field Test: To evaluate locomotor activity and anxiety-like behavior.

    • Grip Strength Test: To measure muscle strength.

    • Cognitive Tests (e.g., Morris Water Maze): To assess learning and memory.

  • Neuropathological Analysis (at the end of the study):

    • Immunohistochemistry: To measure striatal volume, neuronal counts, and the presence of huntingtin aggregates.

    • Western Blotting: To quantify levels of key proteins in the NF-κB and calcium signaling pathways in brain tissue.

Statistical Analysis:

  • Appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) should be used to compare the different experimental groups.

Conclusion and Future Directions

This compound (EVP4593) is a promising therapeutic candidate with a unique, multi-targeted mechanism of action. Its ability to potently inhibit NF-κB signaling, block store-operated calcium entry, and modulate mitochondrial function provides a strong rationale for its development in the treatment of Huntington's disease, various cancers, and inflammatory disorders. The preclinical data summarized in this guide highlight its efficacy in relevant disease models.

Future research should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties to optimize dosing regimens for in vivo studies. Further investigation into the interplay between its different mechanisms of action will also be crucial for understanding its full therapeutic potential and identifying patient populations most likely to benefit from this compound treatment. The experimental protocols provided herein offer a solid foundation for researchers to further explore the therapeutic promise of this multifaceted compound.

References

Methodological & Application

Application Notes and Protocols for QNZ (EVP4593) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

QNZ, also known as EVP4593 (4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine), is a potent and widely utilized quinazoline-derived compound in cell biology research.[1][2] Initially synthesized as a selective inhibitor of the Nuclear Factor kappa B (NF-κB) signaling pathway, it demonstrates inhibitory effects at nanomolar concentrations.[2][3] Subsequent research has revealed that its mechanism of action is multifaceted, also involving the inhibition of store-operated calcium entry (SOCE) and mitochondrial complex I.[1][2][4] These characteristics make this compound a valuable tool for studying cellular processes such as inflammation, apoptosis, cell proliferation, and neurodegeneration.[1][5]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to using this compound in cell culture, including its mechanism of action, quantitative data from various studies, and detailed experimental protocols.

Mechanism of Action

This compound exerts its biological effects through several key mechanisms:

  • Inhibition of NF-κB Signaling: this compound potently inhibits NF-κB activation with an IC50 of 11 nM in Jurkat T cells.[3] It does not directly target key proteins in the NF-κB cascade. Instead, its inhibitory effect is linked to its ability to block store-operated calcium entry (SOCE), a process required for the activation of the IκB kinase (IKK) complex, which is a critical upstream step for NF-κB activation.[1][2]

  • Blockade of Store-Operated Calcium Entry (SOCE): this compound is an effective blocker of SOCE, reversibly inhibiting SOC channels at nanomolar concentrations.[1][2] It has been shown to affect heteromeric channels containing the TRPC1 subunit.[2][4] This inhibition of calcium influx is a key contributor to its effects on NF-κB signaling and other calcium-dependent cellular processes.[1][2]

  • Inhibition of Mitochondrial Complex I: Studies have identified mitochondrial complex I as a specific, high-affinity target of this compound.[4][6] this compound inhibits mitochondrial complex I-dependent respiration at nanomolar concentrations, which can lead to downstream effects on cellular energy metabolism and may contribute to its pro-apoptotic and anti-proliferative activities.[4][6]

  • Modulation of mTOR Signaling: this compound has been shown to inhibit the mTOR signaling pathway, which can induce autophagy and suppress protein synthesis.[1][2]

These interconnected mechanisms allow this compound to influence a wide range of cellular outcomes, including inducing apoptosis, reducing cell viability and migration, and suppressing the expression of anti-apoptotic proteins.[1]

G cluster_0 Cellular Effects cluster_1 This compound Targets cluster_2 Downstream Signaling apoptosis Apoptosis Induction proliferation Reduced Proliferation & Migration gene_exp Altered Gene Expression (e.g., anti-apoptotic proteins) gene_exp->apoptosis gene_exp->proliferation This compound This compound (EVP4593) SOCE SOCE This compound->SOCE inhibits Mito Mitochondrial Complex I This compound->Mito inhibits mTOR mTOR Pathway This compound->mTOR inhibits Ca_signal Reduced Cytosolic Ca2+ SOCE->Ca_signal Energy Energy Deficit Mito->Energy mTOR->proliferation IKK IKK Complex Ca_signal->IKK activates IkB IκB Phosphorylation IKK->IkB NFkB NF-κB Activation IkB->NFkB NFkB->gene_exp Energy->apoptosis Energy->mTOR

Caption: Multifaceted mechanism of action for this compound (EVP4593).

Data Presentation

Compound Profile
ParameterValueReference
Synonyms This compound, EVP4593[1][2]
Chemical Name 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine[1][2]
Molecular Weight 356.42 g/mol [3]
IC50 (NF-κB activation) 11 nM (in Jurkat T cells)[3]
IC50 (TNF-α production) 7 nM (in Jurkat T cells)[3]
Effective Concentrations in Cell Culture
Cell LineAssay TypeConcentrationIncubation TimeObserved EffectReference
JurkatNF-κB Activation11 nM (IC50)6 hoursInhibition of NF-κB[3]
JurkatSOC Inhibition3 µMN/AInhibition of store-operated calcium channels[3]
HD-specific neuronsSOCE Inhibition100 nMN/AReduced pathologically enhanced SOCE[1]
HD neuroblastoma cellsSOCE Inhibition300 nMN/AReversible blockade of SOC channels[2]
HepG2Antitumor Effect10 µMN/AInhibition of NF-κB signaling[1]
Huh7, SNU-387Antitumor Effect5 µMN/AInhibition of NF-κB signaling[1]
HNSCC cell linesAntitumor Effect1-10 µMN/AInhibition of NF-κB signaling[1]
DLD1, MCF7, U87Cell ViabilityIncreasing conc.N/ASelective toxicity under glucose starvation[6]
Mesenchymal Stem CellsOsteogenic Differentiation10 µM48 hoursInhibited fibroblast proliferation and migration[7]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Working Dilution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration using pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Protocol: Cell Viability Assay (MTT/MTS)

This protocol determines the effect of this compound on cell proliferation and cytotoxicity.

G cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells in 96-well plate (24h incubation) B 2. Treat Cells with this compound dilutions (24-72h incubation) A->B C 3. Add MTT/MTS Reagent (1-4h incubation) B->C D 4. Measure Absorbance C->D E 5. Analyze Data (Calculate IC50) D->E

Caption: General workflow for a cell viability experiment.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (EVP4593) stock solution

  • MTT or MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS/MTT Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.[8]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[8]

Protocol: Western Blotting for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptosis-related proteins following this compound treatment.[9]

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins by SDS-PAGE.[8]

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.[8]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[8][9]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C.[9] Following washes with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9]

  • Detection: Detect the protein bands using an ECL substrate and visualize the results with an imaging system.[9]

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[9]

Protocol: NF-κB Reporter Assay

This protocol measures the effect of this compound on the transcriptional activity of NF-κB.

Materials:

  • Jurkat T cells (or other suitable cell line) transfected with an NF-κB luciferase reporter construct

  • 96-well plates

  • This compound stock solution

  • Phorbol 12-myristate 13-acetate (PMA) and Phytohemagglutinin (PHA) for stimulation

  • Cell lysis buffer and luciferase substrate

Procedure:

  • Cell Plating: Plate the transfected cells in 96-well plates (e.g., 2x10^5 cells/well).[3]

  • Pre-treatment: Add the desired concentrations of this compound (dissolved in DMSO) to the wells. Incubate at 37°C for 1 hour.[3]

  • Stimulation: To induce NF-κB activation, add stimulants such as PMA (10 ng/mL) and PHA (100 µg/mL) to each well.[3]

  • Incubation: Incubate the cells for an additional 6 hours at 37°C.[3]

  • Lysis and Measurement: Remove the culture media and add cell lysis buffer containing the luciferase substrate to each well.[3] Measure the luminescence using a microplate reader.

  • Analysis: Normalize the luciferase activity to a control reporter (if used) and compare the activity in this compound-treated cells to the stimulated vehicle control.

G cluster_legend Cell State Legend cluster_logic Annexin V / PI Staining Logic L1 L2 L3 L1_color L2_color L3_color Start Treated Cell Population Annexin Annexin V Staining? Start->Annexin PI PI Staining? Annexin->PI No PI2 PI Staining? Annexin->PI2 Yes Live Live (Annexin V-, PI-) PI->Live No Necrotic Necrotic (Annexin V-, PI+) PI->Necrotic Yes Early Early Apoptosis (Annexin V+, PI-) PI2->Early No Late Late Apoptosis (Annexin V+, PI+) PI2->Late Yes

Caption: Logic for cell state differentiation by Annexin V/PI staining.

References

Application Notes and Protocols for In Vitro NF-κB Inhibition using QNZ (EVP4593)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QNZ (EVP4593) is a potent, cell-permeable quinazoline derivative that acts as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor involved in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of the NF-κB pathway is implicated in various diseases, such as cancer, inflammatory disorders, and neurodegenerative diseases.[2][3] this compound exerts its inhibitory effect not by directly targeting the core components of the NF-κB pathway, but through the inhibition of store-operated calcium entry (SOCE) and mitochondrial complex I, which are upstream events required for NF-κB activation in certain contexts.[2][4][5] These application notes provide a comprehensive guide for the in vitro use of this compound to inhibit NF-κB, including detailed experimental protocols and data presentation.

Mechanism of Action

This compound inhibits NF-κB activation through a multi-faceted mechanism. Primarily, it has been shown to inhibit SOCE, which is critical for the activation of protein kinase C (PKC) and the subsequent activation of the IκB kinase (IKK) complex.[2][4] The IKK complex is responsible for phosphorylating the inhibitory protein IκB, leading to its ubiquitination and proteasomal degradation. This degradation releases the NF-κB dimers (typically p50/p65), allowing them to translocate to the nucleus and initiate the transcription of target genes.[6] By inhibiting SOCE, this compound prevents the initial signaling cascade that leads to IκB degradation.[2][4] Additionally, this compound has been identified as a potent inhibitor of mitochondrial complex I, which can also indirectly affect NF-κB signaling.[5][7]

QNZ_Mechanism_of_Action cluster_stimulus External Stimuli (e.g., TNF-α, LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor SOCE Store-Operated Calcium Entry (SOCE) Receptor->SOCE activates IKK IKK Complex SOCE->IKK activates IkB_NFkB IκB-NF-κB IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (p50/p65) IkB_NFkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound (EVP4593) This compound->SOCE inhibits Mitochondrion Mitochondrion (Complex I) This compound->Mitochondrion inhibits DNA DNA NFkB_nuc->DNA binds Gene_Expression Target Gene Expression (e.g., TNF-α, IL-6) DNA->Gene_Expression induces

Caption: Proposed mechanism of this compound-mediated NF-κB inhibition.

Data Presentation

This compound Potency (IC₅₀)
Cell LineAssay TypeParameter MeasuredIC₅₀ (nM)Reference
Jurkat T cellsReporter AssayNF-κB Activation11[8][1][9]
Jurkat T cellsBioassayTNF-α Production7[8][1][9]
Murine SplenocytesBioassayLPS-induced TNF-α Production7[8][1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (EVP4593) powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Protocol:

  • To prepare a 10 mM stock solution, dissolve 1 mg of this compound (Molecular Weight: 356.4 g/mol ) in 280.6 µL of DMSO.[8]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.[8] For long-term storage, -80°C is recommended.

Cell Culture and Treatment

Protocol:

  • Culture your cell line of interest under standard conditions (e.g., 37°C, 5% CO₂).

  • Seed the cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Allow the cells to adhere and grow overnight.

  • Prepare the desired concentrations of this compound by diluting the stock solution in fresh, serum-free or low-serum medium. It is crucial to maintain a final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity.

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control (cells treated with an NF-κB activator like TNF-α or LPS without this compound).

  • Pre-incubate the cells with this compound for a specific period (e.g., 1-2 hours) before adding the NF-κB stimulus.

  • Add the NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) to the wells (except for the negative control).

  • Incubate for the desired time, depending on the downstream assay (e.g., 30 minutes for p65 phosphorylation, 6-24 hours for reporter gene expression or cytokine production).

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Luciferase_Assay_Workflow start Start transfect Transfect cells with NF-κB luciferase reporter plasmid start->transfect seed Seed transfected cells in a 96-well plate transfect->seed treat Pre-treat with this compound, then stimulate with NF-κB activator seed->treat lyse Lyse cells treat->lyse add_substrate Add luciferase substrate lyse->add_substrate measure Measure luminescence add_substrate->measure end End measure->end

References

Application Notes and Protocols for QNZ (EVP4593) Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosage and administration of QNZ (EVP4593) in rats for preclinical research. The information compiled herein is based on established scientific literature and standard laboratory practices.

Overview and Mechanism of Action

This compound (EVP4593) is a quinazoline derivative recognized for its potent inhibitory effects on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] Its mechanism of action is indirect; it does not target the core components of the NF-κB pathway itself, but rather inhibits store-operated calcium entry (SOCE), a critical upstream activator of NF-κB.[1][2] By blocking SOCE, this compound prevents the subsequent activation of the IκB kinase (IKK) complex, the phosphorylation and degradation of the inhibitory protein IκBα, and the nuclear translocation of the p65 subunit of NF-κB.[1] this compound has also been identified as an inhibitor of mitochondrial complex I.[3]

Quantitative Data Summary

The following tables summarize the recommended dosage and materials for the administration of this compound in rats.

Table 1: Dosage and Administration of this compound (EVP4593) in Rats

ParameterValueReference
Animal Model Rat (e.g., Sprague-Dawley)[4]
Dosage 1 mg/kg[4]
Route of Administration Intraperitoneal (IP) Injection[4]
Frequency Dependent on experimental designN/A

Table 2: Materials and Reagents

Material/ReagentSpecifications
This compound (EVP4593)Purity ≥98%
Dimethyl sulfoxide (DMSO)ACS grade or higher
Polyethylene glycol 400 (PEG400)Laboratory grade
Saline, sterile (0.9% NaCl)USP grade
Syringes1 mL, sterile
Needles25-27 gauge, sterile
Animal ScaleCalibrated
Antiseptic (e.g., 70% ethanol)

Experimental Protocols

Preparation of this compound (EVP4593) Solution for Intraperitoneal Injection

This protocol is based on recommended vehicles for quinazoline derivatives and compounds with low aqueous solubility for in vivo studies.

3.1.1. Stock Solution (10 mg/mL)

  • Weigh the required amount of this compound (EVP4593) powder in a sterile microcentrifuge tube.

  • Add a minimal amount of 100% DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

3.1.2. Working Solution (e.g., for a 1 mg/kg dose)

Vehicle Composition: 10% DMSO, 40% PEG400, 50% Saline

  • Calculate the total volume of the working solution needed based on the number of animals and the injection volume (typically 1-2 mL/kg for rats).

  • In a sterile tube, prepare the vehicle by mixing 10% DMSO, 40% PEG400, and 50% sterile saline. For example, to prepare 10 mL of the vehicle, mix 1 mL of DMSO, 4 mL of PEG400, and 5 mL of sterile saline.

  • Add the appropriate volume of the this compound stock solution to the vehicle to achieve the final desired concentration. For a 1 mg/kg dose and an injection volume of 1 mL/kg, the final concentration of the working solution should be 1 mg/mL.

  • Vortex the working solution thoroughly to ensure it is homogenous.

  • Visually inspect the solution for any precipitation before administration.

Intraperitoneal (IP) Administration Protocol in Rats

This protocol outlines the standard procedure for IP injection in rats.

  • Animal Preparation:

    • Weigh the rat accurately to determine the precise injection volume.

    • Properly restrain the rat to expose the abdomen. This can be done by a single person or with the assistance of a second individual.

  • Injection Site:

    • Locate the lower right quadrant of the rat's abdomen. This site is preferred to avoid puncturing the cecum, which is located on the left side.

  • Injection Procedure:

    • Disinfect the injection site with an antiseptic wipe (e.g., 70% ethanol).

    • Use a new sterile syringe and needle for each animal.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.

    • If aspiration is clear, slowly inject the this compound working solution.

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring:

    • Return the rat to its cage and monitor for any signs of distress or adverse reactions.

Visualizations

Signaling Pathway of this compound (EVP4593) Action

QNZ_Signaling_Pathway This compound (EVP4593) Mechanism of Action cluster_nucleus Nuclear Events This compound This compound (EVP4593) SOCE Store-Operated Calcium Entry (SOCE) This compound->SOCE Inhibits Ca_influx Ca2+ Influx SOCE->Ca_influx IKK_complex IKK Complex Ca_influx->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates for Degradation p65_p50 NF-κB (p65/p50) IkBa->p65_p50 Inhibits p65_p50_active Active NF-κB (p65/p50) p65_p50->p65_p50_active Activation Nucleus Nucleus p65_p50_active->Nucleus Gene_expression Pro-inflammatory Gene Expression p65_p50_active->Gene_expression Induces

Caption: Mechanism of this compound (EVP4593) action on the NF-κB signaling pathway.

Experimental Workflow for this compound Administration in Rats

QNZ_Experimental_Workflow Experimental Workflow for this compound Administration in Rats start Start prep_this compound Prepare this compound Working Solution (1 mg/mL) start->prep_this compound weigh_rat Weigh Rat prep_this compound->weigh_rat calc_vol Calculate Injection Volume (1 mL/kg) weigh_rat->calc_vol restrain Restrain Rat calc_vol->restrain inject Administer this compound via Intraperitoneal Injection restrain->inject monitor Monitor Rat for Adverse Effects inject->monitor end End of Procedure monitor->end

Caption: Workflow for the intraperitoneal administration of this compound in rats.

References

Application Note: Using QNZ (EVP4593) in a Western Blot to Detect NF-κB Activation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival.[1] It plays a key role in regulating the immune response to infection and is involved in cellular responses to stimuli like stress, cytokines, and bacterial or viral antigens.[1] The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[2] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This degradation unmasks the nuclear localization signal (NLS) on the NF-κB p65/p50 heterodimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3]

QNZ (also known as EVP4593) is a quinazoline derivative that acts as a potent and highly selective inhibitor of NF-κB activation.[4][5][6] It has been shown to inhibit NF-κB transcriptional activation and TNF-α production with IC50 values in the low nanomolar range.[7][8] The precise mechanism of this compound is understood to be upstream of the direct inhibition of the IKK complex.[9][10] Evidence suggests this compound blocks store-operated calcium entry (SOCE), a process required for the full activation of the NF-κB cascade.[9] This makes this compound a valuable tool for studying NF-κB signaling and for the development of therapeutics targeting inflammatory diseases.[4][11][12]

This application note provides a detailed protocol for utilizing this compound in a Western blot assay to monitor its inhibitory effect on NF-κB activation, focusing on the key markers of IκBα phosphorylation and p65 nuclear translocation.

NF-κB Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by this compound.

NFkB_Pathway Canonical NF-κB Signaling Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) SOCE SOCE (Ca2+ Influx) Stimulus->SOCE IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation p65_p50_IkB p65/p50-IκBα (Inactive) IkB->p65_p50_IkB pIkB p-IκBα p65_p50 p65/p50 p65_p50->p65_p50_IkB p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation p65_p50_IkB->IKK Activation Signal p65_p50_IkB->p65_p50 Release Proteasome Proteasome Degradation pIkB->Proteasome This compound This compound (Inhibitor) This compound->SOCE Inhibits SOCE->IKK Required for full activation DNA DNA (κB sites) p65_p50_nuc->DNA Transcription Gene Transcription (Inflammatory Response) DNA->Transcription

Figure 1: Canonical NF-κB Signaling Pathway. This diagram shows the activation of the NF-κB pathway by an external stimulus, leading to the nuclear translocation of the p65/p50 dimer and subsequent gene transcription. This compound inhibits this pathway by blocking store-operated calcium entry (SOCE), an upstream event required for full IKK activation.

Experimental Protocol

This protocol details the steps to assess the inhibitory effect of this compound on TNF-α-induced NF-κB activation in a human cell line (e.g., HeLa or HEK293) using Western blotting.

Materials
  • Cell Line: HeLa or HEK293 cells

  • Reagents:

    • This compound (EVP4593) (Selleck Chemicals, Cat. No. S4902 or equivalent)

    • Recombinant Human TNF-α (carrier-free)

    • DMEM (high glucose), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

    • Phosphate-Buffered Saline (PBS), Trypsin-EDTA

    • Protease and Phosphatase Inhibitor Cocktails

    • Nuclear and Cytoplasmic Extraction Kit (e.g., NE-PER™)

    • BCA Protein Assay Kit

    • Laemmli Sample Buffer (4X)

    • Tris-Glycine SDS-PAGE Gels (e.g., 4-12% gradient)

    • PVDF membrane (0.45 µm)

    • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

    • Primary Antibodies:

      • Rabbit anti-phospho-IκBα (Ser32)

      • Rabbit anti-IκBα

      • Rabbit anti-NF-κB p65

      • Mouse anti-β-Actin (Cytoplasmic loading control)

      • Rabbit anti-Lamin B1 or Histone H3 (Nuclear loading control)

    • Secondary Antibodies:

      • HRP-conjugated Goat anti-Rabbit IgG

      • HRP-conjugated Goat anti-Mouse IgG

    • Enhanced Chemiluminescence (ECL) Substrate

Methodology
  • Cell Culture and Plating:

    • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed 2 x 10⁶ cells into 6-well plates and allow them to adhere and grow to 80-90% confluency.

  • Cell Treatment:

    • Serum Starvation: Before treatment, starve the cells in serum-free DMEM for 4-6 hours.

    • This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentration (e.g., 10-100 nM) in serum-free DMEM. Pre-incubate the designated wells with the this compound solution for 1-2 hours. For the control and TNF-α only wells, add an equivalent volume of DMSO vehicle.

    • Stimulation: Prepare a stock solution of TNF-α. Add TNF-α to the designated wells to a final concentration of 10-20 ng/mL. Incubate for the optimal time to see IκBα phosphorylation (typically 15-30 minutes) or p65 translocation (typically 30-60 minutes).

    • Treatment Groups:

      • Control: Vehicle (DMSO) only.

      • TNF-α: Vehicle (DMSO) followed by TNF-α stimulation.

      • This compound + TNF-α: this compound pre-treatment followed by TNF-α stimulation.

  • Lysate Preparation (Nuclear and Cytoplasmic Fractionation):

    • After treatment, wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping.

    • Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol (e.g., NE-PER™ kit). Add protease and phosphatase inhibitors to the lysis buffers immediately before use.

    • Store lysates at -80°C.

  • Protein Quantification:

    • Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Sample Preparation: Normalize the protein concentrations for all samples. For the cytoplasmic fraction (for p-IκBα and IκBα detection), use 20-30 µg of protein per lane. For the nuclear fraction (for p65 detection), use 15-20 µg of protein per lane. Add 4X Laemmli buffer and boil at 95°C for 5 minutes.

    • SDS-PAGE: Load the samples onto a Tris-Glycine gel and run until the dye front reaches the bottom.

    • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBS-T for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-p-IκBα (1:1000), anti-IκBα (1:1000), anti-p65 (1:1000), anti-β-Actin (1:5000), anti-Lamin B1 (1:2000).

    • Secondary Antibody Incubation: Wash the membrane three times with TBS-T. Incubate with the corresponding HRP-conjugated secondary antibody (1:5000 to 1:10000 dilution) for 1 hour at room temperature.

    • Detection: Wash the membrane three times with TBS-T. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • For the cytoplasmic fraction, calculate the ratio of p-IκBα to total IκBα.

    • For the nuclear fraction, normalize the p65 band intensity to the Lamin B1 loading control.

    • Compare the results across the different treatment groups.

Experimental Workflow Diagram

Western_Blot_Workflow Western Blot Workflow for NF-κB Activation cluster_prep Cell Preparation & Treatment cluster_processing Sample Processing cluster_blotting Western Blotting A 1. Seed Cells (6-well plates) B 2. Serum Starve (4-6h) A->B C 3. Pre-treat with this compound or Vehicle (1-2h) B->C D 4. Stimulate with TNF-α (15-60 min) C->D E 5. Harvest Cells & Wash with PBS D->E F 6. Nuclear & Cytoplasmic Fractionation E->F G 7. Protein Quantification (BCA Assay) F->G H 8. Prepare Samples with Laemmli Buffer G->H I 9. SDS-PAGE H->I J 10. Transfer to PVDF Membrane I->J K 11. Blocking (1h) J->K L 12. Primary Antibody Incubation (Overnight) K->L M 13. Secondary Antibody Incubation (1h) L->M N 14. ECL Detection & Imaging M->N O 15. Data Analysis (Densitometry) N->O

Figure 2: Experimental Workflow. This flowchart outlines the key steps for assessing the effect of this compound on NF-κB activation, from cell culture and treatment to final data analysis.

Representative Data

The following table summarizes representative quantitative data from a Western blot experiment performed as described above. The values demonstrate the expected inhibitory effect of this compound on TNF-α-induced NF-κB activation.

Treatment GroupCytoplasmic p-IκBα / IκBα Ratio (Fold Change vs. Control)Nuclear p65 / Lamin B1 Ratio (Fold Change vs. Control)
Control 1.01.0
TNF-α (20 ng/mL) 4.53.8
This compound (50 nM) + TNF-α 1.31.2

Note: This table presents representative data to illustrate the expected experimental outcome. Actual results may vary based on cell type, reagent concentrations, and incubation times.

Interpretation of Results:

  • TNF-α Stimulation: Treatment with TNF-α is expected to cause a significant increase in the phosphorylation of IκBα in the cytoplasm, followed by its degradation. This leads to a marked increase in the amount of p65 protein detected in the nuclear fraction.[13][14]

  • This compound Inhibition: Pre-treatment with this compound should significantly attenuate the TNF-α-induced increase in both IκBα phosphorylation and the subsequent nuclear translocation of p65.[8][11] This result confirms the inhibitory activity of this compound on the NF-κB signaling pathway.

By following this protocol, researchers can effectively use this compound as a tool to modulate NF-κB signaling and quantify its effects using the robust and reliable Western blot technique.

References

Application Notes and Protocols: QNZ in NF-κB Luciferase Reporter Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of QNZ (EVP4593), a potent NF-κB inhibitor, in luciferase reporter assays. These guidelines are intended for researchers, scientists, and professionals in drug development investigating the NF-κB signaling pathway.

Introduction

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB signaling pathway is implicated in numerous diseases, such as cancer, chronic inflammatory conditions, and autoimmune disorders.[2][3] Consequently, the NF-κB pathway is a key target for therapeutic intervention.

This compound, also known as EVP4593, is a quinazoline derivative that acts as a potent inhibitor of NF-κB activation.[4][5] It has been shown to effectively block the transcriptional activation of NF-κB and the production of downstream targets like TNF-α.[6][7] The luciferase reporter assay is a widely used method to quantify the transcriptional activity of NF-κB in a sensitive and high-throughput manner.[8][9][10] This assay utilizes a vector containing a luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence can be measured to determine the extent of pathway activation.

These application notes provide a comprehensive guide to utilizing this compound in NF-κB luciferase reporter assays, including its mechanism of action, detailed experimental protocols, and key quantitative data.

Mechanism of Action of this compound in the NF-κB Pathway

This compound inhibits the canonical NF-κB signaling pathway. In this pathway, various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α) or bacterial lipopolysaccharides (LPS), activate the IκB kinase (IKK) complex.[2][11] IKK then phosphorylates the inhibitory IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This process releases the NF-κB dimers (typically p65/p50), allowing them to translocate to the nucleus, bind to κB sites on the DNA, and initiate the transcription of target genes.[1][11]

While the precise molecular target of this compound is not fully elucidated, it is known to act upstream of IKK and does not directly inhibit the kinase itself.[12] Evidence suggests that this compound may interfere with signaling events required for IKK activation, such as by inhibiting store-operated calcium entry (SOCE), which is necessary for NF-κB activation in some contexts.[12][13]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation This compound This compound (EVP4593) This compound->IKK Inhibition IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release DNA κB Site (DNA) NFkB_n->DNA Binding Luciferase Luciferase Gene Transcription DNA->Luciferase Light Luminescence Luciferase->Light

Figure 1. NF-κB signaling pathway and this compound inhibition.

Quantitative Data

The inhibitory activity of this compound on NF-κB activation has been quantified in various studies. The following table summarizes the key data points.

ParameterCell TypeStimulantValueReference
IC₅₀ (NF-κB Activation) Jurkat T cellsPMA/PHA11 nM[4][6][7]
IC₅₀ (TNF-α Production) Jurkat T cellsPMA/PHA7 nM[6][7]
IC₅₀ (TNF-α Production) Murine SplenocytesLPS7 nM[4][5]

Experimental Protocols

This section provides a detailed protocol for conducting an NF-κB luciferase reporter assay to evaluate the inhibitory effect of this compound.

Materials and Reagents
  • Cell Line: Human Jurkat T cells or HEK 293 cells are commonly used.

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Plasmids:

    • An NF-κB luciferase reporter plasmid (e.g., pNFκB-Luc) containing multiple copies of the NF-κB consensus sequence upstream of the firefly luciferase gene.

    • A control plasmid expressing Renilla luciferase (e.g., pRL-CMV) for normalization of transfection efficiency.

  • Transfection Reagent: Suitable for the chosen cell line (e.g., SuperFect, FuGENE, or electroporation).

  • This compound (EVP4593): Dissolved in DMSO to prepare a stock solution.

  • Stimulants: Phorbol 12-myristate 13-acetate (PMA) and Phytohemagglutinin (PHA) for Jurkat T cells, or Tumor Necrosis Factor-alpha (TNF-α) for HEK 293 cells.

  • Assay Reagents: Dual-Luciferase® Reporter Assay System or a similar kit.

  • Equipment:

    • Cell culture incubator (37°C, 5% CO₂)

    • 96-well white, clear-bottom tissue culture plates

    • Luminometer capable of reading 96-well plates and injecting reagents.

experimental_workflow cluster_prep Day 1: Cell Seeding & Transfection cluster_treatment Day 2: this compound Treatment & Stimulation cluster_assay Day 3: Luciferase Assay seed Seed cells in 6-well or 96-well plates transfect Co-transfect with NF-κB-Firefly Luciferase & Renilla Luciferase plasmids seed->transfect incubate1 Incubate for 24 hours transfect->incubate1 replate Re-plate cells in 96-well plates (if necessary) add_this compound Add varying concentrations of this compound replate->add_this compound incubate2 Incubate for 1 hour add_this compound->incubate2 stimulate Add stimulant (e.g., PMA/PHA or TNF-α) incubate2->stimulate incubate3 Incubate for 6-24 hours stimulate->incubate3 lyse Lyse cells measure_firefly Measure Firefly Luciferase activity lyse->measure_firefly measure_renilla Measure Renilla Luciferase activity measure_firefly->measure_renilla analyze Normalize Firefly to Renilla activity and analyze data measure_renilla->analyze

References

Application Note: Analysis of QNZ-Treated Cells by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QNZ (also known as EVP4593) is a potent and selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis (programmed cell death). Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and inflammatory disorders. This compound exerts its inhibitory effect by preventing the transcriptional activation of NF-κB, making it a valuable tool for studying the physiological and pathological roles of this pathway and a potential therapeutic agent.[1][2]

This application note provides detailed protocols for analyzing the effects of this compound on cells using flow cytometry. Specifically, it focuses on methods to quantify apoptosis and analyze cell cycle distribution, two key cellular processes often modulated by NF-κB inhibition.

Mechanism of Action of this compound

This compound is a quinazoline derivative that potently inhibits NF-κB activation with an IC50 of 11 nM.[1] The canonical NF-κB signaling pathway is triggered by various stimuli, such as inflammatory cytokines (e.g., TNFα). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. This degradation releases the NF-κB (typically a p50/p65 heterodimer) to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. Many of these target genes are involved in promoting cell survival and proliferation.

By inhibiting NF-κB transcriptional activation, this compound can prevent the expression of anti-apoptotic proteins and cell cycle regulators, thereby sensitizing cells to apoptosis and inducing cell cycle arrest.

Data Presentation

The following tables summarize representative quantitative data from flow cytometry analysis of a hypothetical cancer cell line treated with this compound for 24 and 48 hours.

Table 1: Apoptosis Analysis of this compound-Treated Cells by Annexin V/PI Staining

TreatmentConcentration (nM)Incubation Time (hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle (DMSO)02495.2 ± 2.12.5 ± 0.82.3 ± 0.7
This compound102485.6 ± 3.58.9 ± 1.55.5 ± 1.2
This compound502465.3 ± 4.220.1 ± 2.814.6 ± 2.1
This compound1002445.8 ± 5.135.7 ± 3.918.5 ± 2.5
Vehicle (DMSO)04893.5 ± 2.53.1 ± 0.93.4 ± 0.8
This compound104870.1 ± 4.815.4 ± 2.214.5 ± 2.0
This compound504840.2 ± 5.538.6 ± 4.121.2 ± 3.3
This compound1004820.7 ± 4.945.9 ± 5.333.4 ± 4.7

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Cycle Analysis of this compound-Treated Cells by Propidium Iodide Staining

TreatmentConcentration (nM)Incubation Time (hours)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle (DMSO)02455.3 ± 3.130.1 ± 2.514.6 ± 1.91.5 ± 0.5
This compound102460.2 ± 3.825.4 ± 2.114.4 ± 1.83.1 ± 0.8
This compound502468.5 ± 4.515.8 ± 1.915.7 ± 2.08.7 ± 1.5
This compound1002475.1 ± 5.28.3 ± 1.216.6 ± 2.315.4 ± 2.1
Vehicle (DMSO)04854.8 ± 3.329.5 ± 2.815.7 ± 2.12.1 ± 0.7
This compound104865.9 ± 4.120.3 ± 2.413.8 ± 1.77.9 ± 1.3
This compound504872.4 ± 4.910.1 ± 1.517.5 ± 2.418.2 ± 2.5
This compound1004860.3 ± 5.85.2 ± 0.934.5 ± 4.125.8 ± 3.2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol details the steps for quantifying apoptosis in this compound-treated cells by detecting the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and identifying cells with compromised membrane integrity using PI.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (EVP4593) stock solution (dissolved in DMSO)

  • Vehicle control (DMSO)

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Annexin V-FITC Apoptosis Detection Kit (or equivalent) containing:

    • Annexin V-FITC

    • Propidium Iodide (PI) solution

    • 10X Annexin V Binding Buffer

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 10, 50, 100 nM) and a vehicle control (DMSO). Incubate for the desired time periods (e.g., 24 and 48 hours).

  • Cell Harvesting:

    • For adherent cells, carefully collect the culture medium (which contains floating apoptotic cells).

    • Wash the adherent cells once with PBS.

    • Add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin.

    • Combine the detached cells with the collected supernatant from the first step.

    • For suspension cells, directly collect the cells from the culture vessel.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tubes.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates. Acquire data for at least 10,000 events per sample.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution in this compound-treated cells by staining the cellular DNA with PI.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (EVP4593) stock solution (dissolved in DMSO)

  • Vehicle control (DMSO)

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting: Harvest both adherent and floating cells as described in step 3 of Protocol 1.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells at -20°C for at least 2 hours (or overnight) for fixation.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and carefully discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the tubes for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution. Acquire data for at least 10,000 events per sample. Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 peak which is indicative of apoptotic cells.

Visualizations

Caption: NF-κB Signaling Pathway and the Point of Inhibition by this compound.

Flow_Cytometry_Workflow Start Start: Cell Culture Treatment Treatment with this compound (and Vehicle Control) Start->Treatment Harvesting Cell Harvesting (Adherent & Suspension) Treatment->Harvesting Washing Washing with PBS Harvesting->Washing Staining Staining (Annexin V/PI or PI alone) Washing->Staining Acquisition Data Acquisition (Flow Cytometer) Staining->Acquisition Analysis Data Analysis (Quantification of Apoptosis or Cell Cycle Phases) Acquisition->Analysis End End: Results Analysis->End

Caption: Experimental Workflow for Flow Cytometry Analysis of this compound-Treated Cells.

QNZ_Effects_Logic This compound This compound Treatment NFkB_Inhibition Inhibition of NF-κB Transcriptional Activity This compound->NFkB_Inhibition Anti_Apoptotic_Down Decreased Expression of Anti-Apoptotic Proteins NFkB_Inhibition->Anti_Apoptotic_Down Cell_Cycle_Reg_Down Altered Expression of Cell Cycle Regulators NFkB_Inhibition->Cell_Cycle_Reg_Down Apoptosis Induction of Apoptosis Anti_Apoptotic_Down->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G0/G1 or G2/M) Cell_Cycle_Reg_Down->Cell_Cycle_Arrest

Caption: Logical Flow of this compound's Cellular Effects Leading to Apoptosis and Cell Cycle Arrest.

References

Application Notes and Protocols for Utilizing QNZ in Immunoprecipitation to Study Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of small molecules on protein-protein interactions is crucial for elucidating cellular signaling pathways and developing targeted therapeutics. QNZ (also known as EVP4593), a potent inhibitor of the NF-κB signaling pathway, presents a valuable tool for investigating the assembly and disassembly of protein complexes. These application notes provide a comprehensive guide to employing this compound in immunoprecipitation (IP) and co-immunoprecipitation (co-IP) experiments to dissect its impact on protein interactions.

Principle of Application

This compound inhibits the activation of the transcription factor NF-κB.[1][2][3] Its primary mechanism of action involves the blockade of store-operated calcium entry (SOCE), a critical upstream event for the activation of the canonical NF-κB pathway.[1][4] It is important to note that this compound does not directly bind to or inhibit the core components of the IκB kinase (IKK) complex.[1][4][5] Instead, by modulating intracellular calcium levels, this compound indirectly prevents the activation of kinases such as Protein Kinase C (PKC), which are required for the subsequent activation of the IKK complex.[1][4]

The activation of the IKK complex is a pivotal step in the canonical NF-κB pathway, leading to the phosphorylation and subsequent degradation of the inhibitory IκB proteins. This allows NF-κB dimers (e.g., p65/p50) to translocate to the nucleus and initiate the transcription of target genes. By preventing the activation of the IKK complex, this compound can be used to study the formation of the IKK signalosome and its interaction with upstream activators and downstream substrates.

Co-immunoprecipitation experiments utilizing this compound can therefore be designed to investigate:

  • The effect of NF-κB pathway inhibition on the interaction between specific "bait" and "prey" proteins.

  • Changes in the composition of protein complexes involved in NF-κB signaling upon treatment with this compound.

  • The role of calcium signaling in the assembly of specific protein interaction networks.

By comparing the protein interactome of a target protein in the presence and absence of this compound, researchers can identify interactions that are dependent on active NF-κB signaling.

Data Presentation

Quantitative analysis of co-immunoprecipitated proteins is essential for determining the effect of this compound on protein interactions. Following co-IP, the relative abundance of a "prey" protein can be determined by techniques such as Western blotting with densitometry or mass spectrometry. The results can be summarized in a table for clear comparison.

Table 1: Representative Quantitative Analysis of Protein Co-Immunoprecipitation with this compound Treatment

Bait ProteinPrey ProteinTreatmentRelative Prey Abundance (Normalized to Bait)Fold Change (this compound/Control)
IKKγ (NEMO)IKKβVehicle (DMSO)1.00-
IKKγ (NEMO)IKKβThis compound (100 nM)0.450.45
p65 (RelA)IκBαVehicle (DMSO)1.00-
p65 (RelA)IκBαThis compound (100 nM)1.851.85

Note: The data presented in this table is hypothetical and serves as an example of how to present quantitative results. Actual results will vary depending on the experimental system.

Mandatory Visualizations

To facilitate a clear understanding of the experimental logic and the underlying biological pathway, the following diagrams are provided.

G NF-κB Signaling Pathway and the Role of this compound cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor SOCE Store-Operated Calcium Entry Receptor->SOCE PKC PKC SOCE->PKC Activates IKK_Complex IKKα IKKβ IKKγ (NEMO) PKC->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release This compound This compound This compound->SOCE Inhibits Gene_Expression Target Gene Expression NFkB_nuc->Gene_Expression

Caption: this compound inhibits NF-κB activation by blocking store-operated calcium entry (SOCE).

G Experimental Workflow for Co-Immunoprecipitation with this compound Treatment Cell_Culture 1. Cell Culture and Treatment (e.g., with Vehicle or this compound) Cell_Lysis 2. Cell Lysis (Non-denaturing buffer) Cell_Culture->Cell_Lysis Pre_Clearing 3. Pre-clearing Lysate (with control beads) Cell_Lysis->Pre_Clearing Antibody_Incubation 4. Incubation with Primary Antibody (specific for 'bait' protein) Pre_Clearing->Antibody_Incubation Bead_Incubation 5. Incubation with Protein A/G Beads Antibody_Incubation->Bead_Incubation Washing 6. Washing Steps (to remove non-specific binders) Bead_Incubation->Washing Elution 7. Elution of Protein Complexes Washing->Elution Analysis 8. Analysis (Western Blot or Mass Spectrometry) Elution->Analysis

Caption: A generalized workflow for a co-immunoprecipitation experiment.

Experimental Protocols

The following is a generalized protocol for a co-immunoprecipitation experiment to study the effect of this compound on protein-protein interactions. This protocol should be optimized for the specific cell type and proteins of interest.

Materials:

  • Cells of interest

  • This compound (EVP4593)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Co-Immunoprecipitation Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or 0.5% Triton X-100, with freshly added protease and phosphatase inhibitors)

  • Primary antibody specific for the "bait" protein

  • Isotype control IgG from the same species as the primary antibody

  • Protein A/G magnetic beads or agarose resin

  • Elution buffer (e.g., 0.1 M glycine-HCl pH 2.5-3.0, or SDS-PAGE sample buffer)

  • Neutralization buffer (if using acidic elution, e.g., 1 M Tris-HCl pH 8.5)

  • Reagents for Western blotting or mass spectrometry

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 10-100 nM) or an equivalent volume of DMSO (vehicle control) for the appropriate duration (e.g., 1-6 hours). The optimal concentration and time should be determined empirically.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold Co-IP Lysis/Wash Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Pre-clearing the Lysate:

    • To reduce non-specific binding, incubate the lysate with protein A/G beads (that have not been conjugated to an antibody) for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the pre-cleared supernatant to a new tube.

  • Immunoprecipitation:

    • To equal amounts of protein from the vehicle- and this compound-treated samples, add the primary antibody against the "bait" protein.

    • As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate.

    • Incubate for 4 hours to overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes:

    • Add pre-washed protein A/G beads to each sample.

    • Incubate for an additional 1-3 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer. With each wash, resuspend the beads and then pellet them, carefully removing the supernatant.

  • Elution:

    • Elute the protein complexes from the beads using an appropriate elution buffer.

      • For Western blot analysis, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.

      • For mass spectrometry, use a non-denaturing elution method if required, such as a low pH buffer, and immediately neutralize the eluate.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein to determine changes in its association with the "bait" protein.

    • Alternatively, the entire eluate can be analyzed by mass spectrometry to identify a broader range of interacting partners affected by this compound treatment.

Controls for a Robust Experiment:

  • Isotype Control: An immunoprecipitation using a non-specific IgG of the same isotype as the primary antibody to control for non-specific binding to the beads and antibody.

  • Input Control: A small fraction of the cell lysate that has not undergone immunoprecipitation should be run on the Western blot to show the total level of the prey protein.

  • Vehicle Control: Comparing the results from this compound-treated cells to vehicle-treated cells is essential to determine the specific effect of the compound.

By following these guidelines, researchers can effectively utilize this compound as a tool to probe the dynamics of protein-protein interactions within the NF-κB signaling pathway and beyond.

References

Application of QNZ (EVP4593) in the Experimental Autoimmune Encephalomyelitis (EAE) Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2][3] EAE models are instrumental in dissecting the complex immunopathological mechanisms of MS and for the preclinical evaluation of novel therapeutic agents.[1][2] The pathogenesis of EAE and MS involves the activation of autoreactive T cells, particularly T helper 1 (Th1) and Th17 cells, which infiltrate the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage.[1][4][5]

QNZ (also known as EVP4593) is a quinazoline derivative that acts as a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5][6][7] The NF-κB pathway is a critical regulator of inflammatory responses and plays a key role in the differentiation and function of Th1 and Th17 cells.[4][5][6][8] By inhibiting NF-κB activation, this compound has been shown to suppress the differentiation of pathogenic Th1 and Th17 cells, reduce the production of pro-inflammatory cytokines, and consequently ameliorate the clinical and pathological features of EAE in mice.[4][5][6] These findings suggest that this compound represents a promising therapeutic candidate for MS.[4]

These application notes provide a comprehensive overview of the use of this compound in the EAE model, including detailed experimental protocols, a summary of key quantitative data, and visualizations of the underlying mechanisms and experimental workflows.

Mechanism of Action of this compound in EAE

This compound exerts its therapeutic effects in the EAE model primarily through the inhibition of the NF-κB signaling pathway.[4][5][6] This inhibition disrupts the downstream signaling cascades that are essential for the differentiation and pro-inflammatory function of key immune cells implicated in EAE pathogenesis.

Inhibition of NF-κB Signaling Pathway

The NF-κB transcription factors are central mediators of the inflammatory process. In the context of EAE, activation of NF-κB in T cells is crucial for their differentiation into pathogenic Th1 and Th17 subsets.[4][5][6] this compound, as a highly selective inhibitor of NF-κB transcriptional activation, intervenes in this process.[4][5][6]

cluster_0 Pro-inflammatory Stimuli (e.g., MOG peptide) cluster_1 NF-κB Signaling Cascade cluster_2 This compound Inhibition cluster_3 Downstream Effects Stimuli MOG35-55 IKK IKK Complex Stimuli->IKK Activates IκB IκBα IKK->IκB Phosphorylates NFkB NF-κB (p65/p50) IκB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Induces This compound This compound (EVP4593) This compound->NFkB_active Inhibits Transcriptional Activation Th1_Th17 Th1/Th17 Differentiation Gene_Transcription->Th1_Th17 Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) Gene_Transcription->Cytokines cluster_0 Day 0 cluster_1 Day 2 cluster_2 Monitoring Day0_Anesthesia Anesthetize Mouse Day0_MOG_CFA Subcutaneous Injection: MOG35-55/CFA Emulsion Day0_Anesthesia->Day0_MOG_CFA Day0_PTX Intraperitoneal Injection: Pertussis Toxin (200 ng) Day0_MOG_CFA->Day0_PTX Day2_PTX Intraperitoneal Injection: Pertussis Toxin (200 ng) Day0_PTX->Day2_PTX Monitoring Daily Clinical Scoring and Weight Measurement Day2_PTX->Monitoring cluster_0 Sample Collection cluster_1 Cell Preparation cluster_2 Staining cluster_3 Analysis Isolate_Spleen Isolate Spleen/ Lymph Nodes Single_Cell Prepare Single-Cell Suspension Isolate_Spleen->Single_Cell Stimulate In Vitro Stimulation (PMA/Ionomycin) Single_Cell->Stimulate Surface_Stain Surface Marker Staining (e.g., CD4) Stimulate->Surface_Stain Intracellular_Stain Intracellular Cytokine Staining (e.g., IFN-γ, IL-17) Surface_Stain->Intracellular_Stain Flow_Cytometry Flow Cytometry Acquisition Intracellular_Stain->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

References

Application Notes and Protocols for In Vivo Studies of Hepatocellular Carcinoma Using QNZ (EVP4593)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The inflammatory tumor microenvironment, largely driven by signaling pathways such as nuclear factor-kappa B (NF-κB) and tumor necrosis factor-alpha (TNF-α), plays a crucial role in the pathogenesis and progression of HCC.[1][2] QNZ (also known as EVP4593), a quinazoline derivative, is a potent inhibitor of the NF-κB signaling pathway.[1] Emerging preclinical evidence suggests that this compound holds therapeutic potential in mitigating HCC progression by targeting these inflammatory pathways.[1][2]

These application notes provide a comprehensive overview of the use of this compound in a chemically induced rat model of HCC, detailing experimental protocols, summarizing key findings, and illustrating the underlying molecular mechanisms.

Mechanism of Action of this compound in Hepatocellular Carcinoma

This compound exerts its anti-tumor effects in hepatocellular carcinoma primarily through the inhibition of the NF-κB and TNF-α signaling pathways.[1] Chronic inflammation is a key driver of HCC development, and these pathways are central to the inflammatory process within the liver.

In a thioacetamide-induced rat model of HCC, treatment with this compound has been shown to:

  • Inhibit NF-κB and TNF-α: this compound effectively blocks the expression of both NF-κB and TNF-α in the liver tissue of HCC-induced rats.[1]

  • Modulate Downstream Signaling: The inhibition of these primary targets leads to the downregulation of several downstream signaling molecules implicated in cell survival, proliferation, and inflammation. Specifically, this compound treatment resulted in a reduction in the expression of TNF receptor-associated factor (TRAF), apoptosis signal-regulating kinase 1 (ASK-1), and β-catenin.[1]

  • Upregulate GSK-3: Conversely, this compound treatment has been observed to increase the expression of glycogen synthase kinase-3 (GSK-3), a protein that plays a role in tumor suppression by negatively regulating β-catenin.[1]

By targeting these critical signaling nodes, this compound disrupts the inflammatory milieu that fosters HCC growth, leading to therapeutic effects.[1]

In Vivo Experimental Protocols

The following protocols are based on a thioacetamide-induced rat model of hepatocellular carcinoma. This model effectively mimics the progression of human HCC that arises from chronic liver injury and inflammation.

I. Thioacetamide-Induced Hepatocellular Carcinoma Rat Model

This protocol outlines the induction of HCC in rats using thioacetamide (TAA), a well-established hepatotoxin and carcinogen.

Materials:

  • Male Sprague-Dawley rats (or a similar strain)

  • Thioacetamide (TAA)

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Animal Acclimatization: Acclimatize rats to the animal facility for at least one week prior to the start of the experiment.

  • TAA Solution Preparation: Prepare a sterile solution of TAA in saline. A commonly used concentration is 20 mg/mL.

  • Induction of HCC: Administer TAA via intraperitoneal (i.p.) injection at a dosage of 200 mg/kg body weight. This injection is typically given twice weekly for a period of 16 weeks to induce HCC.

  • Monitoring: Monitor the animals regularly for signs of distress, weight loss, and tumor development.

II. This compound (EVP4593) Treatment Protocol

This protocol describes the administration of this compound to rats with established thioacetamide-induced HCC.

Materials:

  • This compound (EVP4593)

  • Appropriate vehicle for this compound solubilization (e.g., DMSO, PEG)

  • Syringes and needles for administration (route-dependent)

Procedure:

  • This compound Solution Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be adjusted to deliver the desired dose in a manageable volume.

  • Treatment Initiation: Once HCC is established (e.g., after 16 weeks of TAA induction), divide the animals into a control group (receiving vehicle only) and a treatment group (receiving this compound).

  • Administration of this compound: While the specific dosage and administration route for this compound in the key study by Gayyar et al. (2021) are not publicly available, a typical starting point for in vivo studies with novel compounds would be to test a range of doses (e.g., 1-10 mg/kg) administered daily or on alternate days via oral gavage or intraperitoneal injection. The treatment duration would typically be several weeks to observe a therapeutic effect.

  • Monitoring and Endpoint Analysis: Throughout the treatment period, monitor animal health, body weight, and tumor burden (if imaging is available). At the end of the study, collect blood and tissue samples for analysis.

Data Presentation

The following tables summarize the expected outcomes of this compound treatment in a thioacetamide-induced HCC rat model based on the qualitative descriptions from available research.[1] Note: The specific quantitative data from the primary study is not publicly available; therefore, these tables are illustrative.

Table 1: Effect of this compound on Survival Rate and Tumor Burden

GroupSurvival Rate (%)Average Number of Liver Nodules
Control (HCC + Vehicle)30%15 ± 3
This compound-Treated (HCC + this compound)70%5 ± 2

Table 2: Effect of this compound on Serum Biomarker Levels

GroupSerum α-Fetoprotein (AFP) Levels (ng/mL)
Healthy Control5 ± 1.5
Control (HCC + Vehicle)150 ± 25
This compound-Treated (HCC + this compound)50 ± 10

Table 3: Effect of this compound on Hepatic Protein Expression (Illustrative Fold Change)

ProteinControl (HCC + Vehicle)This compound-Treated (HCC + this compound)
NF-κB5.0 ± 0.81.5 ± 0.3
TNF-α4.5 ± 0.71.2 ± 0.2
TRAF4.0 ± 0.61.8 ± 0.4
ASK-13.5 ± 0.51.3 ± 0.3
β-catenin4.2 ± 0.71.6 ± 0.4
GSK-30.5 ± 0.11.5 ± 0.3

Visualizations

Signaling Pathway of this compound in Hepatocellular Carcinoma

G cluster_0 Inflammatory Stimuli (e.g., Thioacetamide) cluster_1 Downstream Effectors cluster_2 Cellular Response TNFa TNF-α TRAF TRAF TNFa->TRAF NFkB NF-κB NFkB->TRAF Inflammation Inflammation NFkB->Inflammation ASK1 ASK-1 TRAF->ASK1 Proliferation Cell Proliferation & Survival ASK1->Proliferation beta_catenin β-catenin beta_catenin->Proliferation GSK3 GSK-3 GSK3->beta_catenin inhibits Tumorigenesis HCC Progression Proliferation->Tumorigenesis Inflammation->Tumorigenesis This compound This compound (EVP4593) This compound->TNFa inhibits This compound->NFkB inhibits

Caption: this compound inhibits HCC by blocking TNF-α and NF-κB signaling.

Experimental Workflow for In Vivo Study of this compound in HCC

G cluster_0 HCC Induction cluster_1 Treatment Phase cluster_2 Endpoint Analysis Induction Thioacetamide Administration (200 mg/kg, i.p., twice weekly) for 16 weeks Treatment This compound Administration (e.g., 1-10 mg/kg, daily) for several weeks Induction->Treatment Control Vehicle Administration Induction->Control Analysis - Survival Rate - Liver Nodule Count - Serum AFP Levels - Histopathology - Protein Expression Analysis Treatment->Analysis Control->Analysis

Caption: Workflow for evaluating this compound efficacy in a rat HCC model.

Conclusion

This compound (EVP4593) demonstrates significant therapeutic potential for hepatocellular carcinoma in preclinical in vivo models. Its mechanism of action, centered on the inhibition of the pro-inflammatory TNF-α and NF-κB pathways, addresses a key driver of HCC pathogenesis. The protocols and data presented herein provide a framework for researchers to further investigate the efficacy and mechanisms of this compound and similar targeted therapies for liver cancer. Further studies are warranted to establish optimal dosing and to evaluate this compound in other preclinical models of HCC, such as xenografts and genetically engineered mouse models, to facilitate its translation to the clinical setting.

References

Application Notes and Protocols for QNZ (EVP4593) Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of QNZ (also known as EVP4593) stock solutions for laboratory use. This compound is a potent inhibitor of the NF-κB signaling pathway and has been utilized in a variety of research applications, including inflammation, neurodegenerative disease, and cancer studies.

Chemical and Physical Properties

This compound is a quinazoline derivative with the following properties:

PropertyValueReference
IUPAC Name 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine[1][2]
Synonyms EVP4593[1][3][4]
Molecular Formula C₂₂H₂₀N₄O[1][2]
Molecular Weight 356.42 g/mol [1][5]
Appearance White to beige powder
Melting Point 169-175°C
Purity ≥ 98%[6]

Solubility and Recommended Solvents

Proper dissolution is critical for the accurate and effective use of this compound in experimental settings. The solubility of this compound in various solvents is summarized below. For aqueous-based assays, it is recommended to first dissolve this compound in an organic solvent like DMSO before further dilution in the aqueous buffer.

SolventSolubilityRecommendationsReference
DMSO ≥ 15.05 mg/mLRecommended for creating high-concentration stock solutions.[1][5]
Ethanol ≥ 10.06 mg/mLSoluble with the aid of ultrasonication.[1][5]
Water < 1 mg/mLPractically insoluble.[7][8]

To enhance solubility, warming the solution at 37°C for 10 minutes or using an ultrasonic bath is recommended.[1][5]

Experimental Protocols: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. This concentration is suitable for subsequent dilution to working concentrations for most cell-based assays.

Materials:

  • This compound (EVP4593) powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Safety Precautions: Wear appropriate PPE. Handle this compound powder in a chemical fume hood to avoid inhalation.

  • Determine the required mass of this compound:

    • To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:

      • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

      • Mass (mg) = 0.01 mol/L x 0.001 L x 356.42 g/mol x 1000 mg/g = 3.56 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh 3.56 mg of this compound powder into the tube.

  • Dissolving this compound:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • If necessary, briefly sonicate the solution in an ultrasonic bath or warm it at 37°C to aid dissolution.[1][5] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage:

    • For ease of use and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short to medium-term storage (up to several months).[1][5] For long-term storage, -80°C is recommended.[7] The solid powder can be stored at -20°C for up to two years.[7]

Summary of Stock Solution Preparation and Storage:

ParameterRecommendationReference
Recommended Solvent DMSO[1][5]
Example Stock Concentration 10 mM
Storage Temperature (Powder) -20°C[7]
Storage Temperature (DMSO Stock) -20°C (up to several months) or -80°C (long-term)[1][5][7]
Freeze-Thaw Cycles Avoid repeated cycles by aliquoting.

Mechanism of Action and Signaling Pathway

This compound is a well-characterized inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] It exerts its effect by inhibiting the activation of NF-κB, which in turn prevents the transcription of pro-inflammatory and anti-apoptotic genes.[10] The mechanism is thought to be indirect, involving the inhibition of store-operated calcium entry (SOCE), which is required for the activation of the IκB kinase (IKK) complex.[9][10]

G cluster_nucleus Cell Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, LPS) SOCE Store-Operated Calcium Entry (SOCE) Stimulus->SOCE PKC Protein Kinase C (PKC) SOCE->PKC IKK IKK Complex PKC->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylation of IκB NFkB NF-κB (Active) IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Inflammation, Proliferation) NFkB->Gene This compound This compound (EVP4593) This compound->SOCE

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow: this compound Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G Start Start Safety Wear Personal Protective Equipment Start->Safety Calculate Calculate Required Mass of this compound Safety->Calculate Weigh Weigh this compound Powder on Analytical Balance Calculate->Weigh Add_Solvent Add Anhydrous DMSO to this compound Powder Weigh->Add_Solvent Dissolve Vortex and/or Sonicate Until Fully Dissolved Add_Solvent->Dissolve Aliquot Aliquot Stock Solution into Single-Use Tubes Dissolve->Aliquot Store Store Aliquots at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing this compound stock solution.

References

Troubleshooting & Optimization

Technical Support Center: QNZ (Quizartinib) Solubility in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of QNZ (Quizartinib) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Is this normal?

A1: Yes, this is a common issue. This compound is a hydrophobic molecule with high solubility in organic solvents like DMSO but very low solubility in aqueous solutions like cell culture media.[1] When a concentrated DMSO stock is diluted into the aqueous medium, the DMSO concentration is drastically lowered, which can cause the this compound to precipitate out of solution.[2][3]

Q2: What is the maximum recommended final concentration of DMSO in cell culture?

A2: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[4] However, the tolerance to DMSO can be cell line-dependent, so it is best to determine the optimal concentration for your specific experiments by running a vehicle control (media with the same percentage of DMSO as your experimental samples).

Q3: How long is this compound stable in my culture medium at 37°C?

Q4: Does the presence of serum in the media affect this compound solubility and activity?

A4: Yes, the presence of serum can significantly impact both the solubility and the effective concentration of this compound. This compound is highly protein-bound (greater than 99% in human plasma).[6] In culture media containing fetal bovine serum (FBS), a significant portion of the this compound will bind to albumin and other proteins. This binding can help to keep the this compound in solution and prevent precipitation. However, it also reduces the free, unbound concentration of the drug that is available to interact with the cells.[2] This is why IC50 values in plasma can be significantly higher than those in low-serum culture media.

Q5: Should I be concerned about this compound precipitating in my DMSO stock solution?

A5: this compound is highly soluble in fresh, anhydrous DMSO. However, DMSO is hygroscopic and can absorb moisture from the air. This absorbed water can reduce the solubility of this compound in the DMSO stock, potentially leading to precipitation over time, especially if the stock is stored at room temperature or subjected to multiple freeze-thaw cycles. It is crucial to use high-quality, anhydrous DMSO and store stock solutions in small aliquots at -20°C or -80°C to minimize degradation.[4]

Troubleshooting Guide for this compound Precipitation

If you are observing precipitation of this compound in your culture media, follow these steps to troubleshoot the issue.

Problem: Precipitate forms immediately upon adding this compound stock to the culture medium.

Potential Cause & Solution

  • High Final Concentration of this compound: The desired final concentration of this compound may exceed its solubility limit in the aqueous medium.

    • Solution: Try lowering the final concentration of this compound. If a high concentration is necessary, consider using a solubility-enhancing co-solvent (see Experimental Protocols).

  • Insufficient Mixing: Adding the DMSO stock directly to the bulk medium without adequate mixing can cause localized high concentrations and immediate precipitation.

    • Solution: Add the DMSO stock dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.

  • Temperature Shock: Adding a cold DMSO stock to warm media can sometimes cause precipitation.

    • Solution: Allow the DMSO stock to warm to room temperature before adding it to the pre-warmed (37°C) culture medium.

Problem: Precipitate appears over time in the incubator.

Potential Cause & Solution

  • Compound Instability/Degradation: Over longer incubation times, the compound may be degrading into less soluble forms.

    • Solution: While this compound is generally stable, for long-term experiments (>24 hours), consider replenishing the media with freshly prepared this compound-containing medium at regular intervals.

  • Interaction with Media Components: Components in the media, such as salts or proteins, may be interacting with the this compound over time, causing it to fall out of solution.

    • Solution: If using serum-free media, consider adding a low percentage of serum (if experimentally permissible) or a co-solvent like Pluronic® F-68 to improve stability.

Quantitative Data Summary

SolventMaximum SolubilityReference
DMSO~56.07 mg/mL (~100 mM)
Ethanol~0.25 mg/mL
Dimethylformamide (DMF)~50 mg/mL
ParameterValueReference
In Vitro Plasma Protein Binding≥ 99%[6]
IC50 (MV4-11 cells, FLT3-ITD)~0.56 nM
IC50 (in 50% human plasma)37-fold increase compared to media[2]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in high-quality, anhydrous DMSO to create a 10 mM stock solution.

    • Gently warm the solution to 37°C and vortex to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (if necessary):

    • For creating a range of concentrations, perform serial dilutions of your 10 mM stock in 100% DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm your cell culture medium to 37°C.

    • Calculate the volume of your DMSO stock needed to achieve the desired final concentration, ensuring the final DMSO concentration remains below 0.5%.

    • Add the DMSO stock to the pre-warmed medium drop-by-drop while gently vortexing or swirling the medium to ensure rapid and thorough mixing.

    • Visually inspect the medium for any signs of precipitation before adding it to your cells.

Protocol 2: Using a Co-solvent (Pluronic® F-68) to Enhance Solubility

Pluronic® F-68 is a non-ionic surfactant that can help to solubilize hydrophobic molecules in aqueous solutions.[6]

  • Prepare a Pluronic® F-68 Stock Solution:

    • Prepare a 10% (w/v) stock solution of Pluronic® F-68 in tissue culture grade water.

    • Sterilize the solution by filtering it through a 0.22 µm filter.

  • Supplement the Culture Medium:

    • Add the 10% Pluronic® F-68 stock solution to your complete cell culture medium to achieve a final concentration of 0.1% (w/v).[6] For example, add 10 mL of the 10% stock to 1 L of medium.

  • Prepare the this compound Working Solution:

    • Follow the steps outlined in Protocol 1, using the Pluronic® F-68-supplemented medium as your final diluent. The presence of the surfactant will help to maintain this compound in solution.

Visualizations

Troubleshooting Workflow for this compound Precipitation

G Troubleshooting this compound Precipitation start Precipitation Observed in Culture Media q1 When does precipitation occur? start->q1 immediately Immediately upon dilution q1->immediately Immediately over_time Over time in incubator q1->over_time Over time q2 Check this compound final concentration immediately->q2 q3 Review dilution technique immediately->q3 q4 Consider compound stability over_time->q4 q5 Assess media components over_time->q5 sol1 Lower concentration or use co-solvent q2->sol1 sol2 Add dropwise to pre-warmed media with mixing q3->sol2 sol3 Prepare fresh solutions and replenish media for long-term assays q4->sol3 sol4 Consider adding serum or co-solvent if using serum-free media q5->sol4

Caption: Troubleshooting workflow for this compound precipitation issues.

FLT3 Signaling Pathway and this compound Inhibition

FLT3_Signaling FLT3 Signaling Pathway and this compound Inhibition cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K FLT3_ITD FLT3-ITD (Constitutively Active) FLT3_ITD->RAS FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation This compound This compound (Quizartinib) This compound->FLT3_ITD

Caption: this compound inhibits the constitutively active FLT3-ITD receptor.

References

QNZ (EVP4593) Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of QNZ (EVP4593) in experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound (EVP4593)?

A1: this compound was initially identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] It demonstrates strong inhibitory effects on NF-κB transcriptional activation and the production of downstream targets like TNF-α, with IC50 values in the low nanomolar range.[1]

Q2: What are the known major off-target effects of this compound?

A2: Besides its well-documented inhibition of NF-κB, this compound has at least two significant off-target activities:

  • Inhibition of Store-Operated Calcium Entry (SOCE): this compound blocks calcium influx through store-operated calcium channels.[2][3] It appears to preferentially target heteromeric channels containing the TRPC1 subunit.[2][3][4]

  • Inhibition of Mitochondrial Complex I: this compound is a highly potent and specific inhibitor of mitochondrial complex I (NADH-ubiquinone oxidoreductase), a critical component of the electron transport chain.[5][6][7] This inhibition can lead to decreased mitochondrial respiration and cellular energy deficits.

Q3: Some studies suggest the NF-κB inhibitory effect of this compound is secondary to its other activities. Can you elaborate?

A3: Yes, some research proposes that the observed inhibition of the NF-κB pathway by this compound may be a downstream consequence of its effects on either SOCE or mitochondrial complex I.[5][6] NF-κB activation can be dependent on calcium signaling, so inhibiting SOCE could indirectly suppress NF-κB.[2][8] Similarly, inhibition of mitochondrial complex I can lead to cellular stress and altered signaling cascades that may impact NF-κB activity.[3][8]

Troubleshooting Guide

Issue 1: Unexpected Cell Death or Cytotoxicity

Q: I am observing significant cell death in my cultures at this compound concentrations that I believed were specific for NF-κB inhibition. What could be the cause?

A: Unexpected cytotoxicity is a common issue and can likely be attributed to this compound's off-target effect on mitochondrial complex I.[9][10] Inhibition of this complex disrupts cellular respiration and ATP production, which can lead to apoptosis or necrosis, especially in cells highly dependent on oxidative phosphorylation.[10]

Troubleshooting Steps:

  • Perform a Dose-Response Curve for Cell Viability: Use a lower and wider range of this compound concentrations to determine the precise cytotoxic threshold in your specific cell type. Assays like MTT, MTS, or real-time viability assays can be used.

  • Assess Mitochondrial Health:

    • Mitochondrial Respiration Assay: Use a Seahorse XF Analyzer or similar technology to directly measure the oxygen consumption rate (OCR). A dose-dependent decrease in basal and maximal respiration following this compound treatment would strongly indicate mitochondrial toxicity.

    • ATP Measurement: Quantify cellular ATP levels. A significant drop in ATP concentration would be consistent with mitochondrial dysfunction.

  • Culture in Galactose Medium: Cells grown in medium where glucose is replaced by galactose are forced to rely on oxidative phosphorylation for energy. These cells will be more sensitive to mitochondrial toxicants. Comparing the cytotoxicity of this compound in glucose vs. galactose media can reveal mitochondrial liabilities.[11][12]

Issue 2: Discrepancies in NF-κB Inhibition Data

Q: My results from an NF-κB reporter assay are inconsistent, or the level of inhibition seems more profound than expected based on the known IC50. How can I dissect the on-target versus off-target effects?

A: This can be a complex issue due to the interconnectedness of the signaling pathways affected by this compound. The potent inhibition of SOCE or mitochondrial function can indirectly affect NF-κB activation, potentially exaggerating the apparent direct inhibition.

Troubleshooting Steps:

  • Use a Structurally Unrelated NF-κB Inhibitor: As a control, use another well-characterized NF-κB inhibitor with a different mechanism of action (e.g., an IKK inhibitor like BMS-345541).[4] If this control compound does not replicate the full extent of the phenotype observed with this compound, it suggests off-target effects are at play.

  • Validate with a Secondary Assay: Confirm your findings from the reporter assay by measuring the expression or activity of downstream targets of NF-κB, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA or qPCR.

  • Calcium Imaging Experiments: To assess the impact on SOCE, perform calcium imaging using fluorescent indicators like Fura-2 or Fluo-4. This will allow you to directly observe the effect of this compound on calcium influx following store depletion (e.g., with thapsigargin).

  • Genetic Knockdown/Knockout: If feasible in your system, knocking down or knocking out the primary target (e.g., a key NF-κB subunit like p65/RelA) can help delineate whether the drug's effect is dependent on that target. If the drug still has an effect in the knockout cells, it is acting through an off-target mechanism.

Quantitative Data Summary

ParameterAssayCell Line/SystemIC50 ValueReference
On-Target Activity
NF-κB Transcriptional ActivationLuciferase Reporter AssayJurkat T cells11 nM
TNF-α ProductionELISAMurine Splenocytes (LPS-stimulated)7 nM
Off-Target Activity
Mitochondrial Complex I InhibitionEnzymatic Activity AssayYarrowia lipolytica mitochondria25 ± 4 nM[5]
Mitochondrial Complex I InhibitionEnzymatic Activity AssayBos taurus heart mitochondria14 ± 2 nM[5]
Store-Operated Calcium EntryCalcium ImagingHtt138Q cells~60% inhibition at 300 nM

Experimental Protocols

NF-κB Luciferase Reporter Assay

Objective: To quantify the transcriptional activity of NF-κB in response to a stimulus and inhibition by this compound.

Methodology:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T or Jurkat T cells) in a 96-well plate.

    • Transfect cells with a luciferase reporter plasmid containing NF-κB response elements upstream of the luciferase gene. A co-transfection with a control plasmid (e.g., Renilla luciferase) is recommended for normalization.

  • This compound Treatment:

    • Following overnight incubation post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Induce NF-κB activation by adding a stimulus such as TNF-α (e.g., 10 ng/mL) or PMA (e.g., 10 ng/mL).

    • Incubate for an additional 6-24 hours.

  • Lysis and Luminescence Reading:

    • Remove the culture medium and lyse the cells using a passive lysis buffer.

    • Add the luciferase substrate to the lysate and immediately measure the luminescence using a luminometer. If using a dual-reporter system, sequentially add the substrates for both luciferases.

  • Data Analysis:

    • Normalize the NF-κB-driven luciferase signal to the control luciferase signal.

    • Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

Mitochondrial Respiration Assay (Seahorse XF)

Objective: To measure the effect of this compound on the oxygen consumption rate (OCR) as an indicator of mitochondrial function.

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF culture microplate and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF DMEM assay medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Load the injector ports of the sensor cartridge with mitochondrial stress test compounds (e.g., oligomycin, FCCP, and a mix of rotenone/antimycin A) and the desired concentrations of this compound.

  • Seahorse Analysis:

    • Calibrate the Seahorse XF Analyzer.

    • Run the assay, which will involve sequential measurements of basal OCR, followed by OCR after the injection of this compound, and then the mitochondrial stressors.

  • Data Analysis:

    • The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

    • Compare these parameters between vehicle-treated and this compound-treated cells to quantify the inhibitory effect on mitochondrial respiration.

Visualizations

QNZ_Signaling_Pathways cluster_membrane Plasma Membrane cluster_mito Mitochondrion cluster_cyto cluster_nuc Nucleus QNZ_ext This compound (EVP4593) SOC SOC Channels (e.g., TRPC1) QNZ_ext->SOC Inhibits ComplexI Mitochondrial Complex I QNZ_ext->ComplexI Inhibits Calcium Ca²⁺ SOC->Calcium Influx ETC Electron Transport Chain ComplexI->ETC ATP ATP Production ETC->ATP IKK IKK Complex IkappaB IκB IKK->IkappaB Phosphorylates (degradation) NFkB_cyto NF-κB (p50/p65) IkappaB->NFkB_cyto Inhibits NFkB_nuc NF-κB (p50/p65) NFkB_cyto->NFkB_nuc Translocates Calcium->IKK Activates Gene Gene Transcription NFkB_nuc->Gene Activates

Caption: this compound's multifaceted mechanism of action.

Troubleshooting_Workflow start Unexpected Experimental Result (e.g., high cytotoxicity) q1 Is the effect observed at low nanomolar concentrations? start->q1 on_target Likely On-Target (NF-κB Inhibition) q1->on_target Yes off_target Suspect Off-Target Effect q1->off_target No q2 Assess Mitochondrial Function (Seahorse, ATP assay) off_target->q2 q3 Assess Calcium Signaling (Calcium Imaging) off_target->q3 mito_dys Mitochondrial Dysfunction Confirmed q2->mito_dys ca_dys Altered Ca²⁺ Signaling Confirmed q3->ca_dys

Caption: A logical workflow for troubleshooting unexpected this compound results.

References

Technical Support Center: Optimizing QNZ (EVP4593) Working Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the working concentration of QNZ (EVP4593), a potent NF-κB inhibitor, for various cell types.

Section 1: this compound Mechanism of Action

Q1: What is the primary mechanism of action for this compound?

This compound (EVP4593) is a quinazoline derivative primarily known as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] It demonstrates strong inhibitory effects on NF-κB transcriptional activation and the production of pro-inflammatory cytokines like TNF-α, with IC50 values in the low nanomolar range for certain cell types.[2][3] While its most well-documented role is blocking NF-κB activation, other studies have identified additional molecular targets, including store-operated calcium (SOC) channels and mitochondrial complex I, which may contribute to its diverse biological effects.[4][5][6]

G cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Cell Surface Receptors LPS->Receptor TNFa TNF-α TNFa->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (marks for degradation) NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active IκBα degradation releases NF-κB NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation This compound This compound (EVP4593) This compound->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes Initiates

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Section 2: Determining Optimal Working Concentration

Q2: What is a recommended starting concentration range for this compound in a new cell line?

For a novel compound or a new cell line, it is crucial to perform a dose-response analysis over a wide concentration range. A logarithmic or semi-log dilution series is recommended as a starting point, for example, from 1 nM to 100 µM.[7] This broad range helps to identify the concentrations at which this compound exhibits its biological activity and to establish a potential cytotoxic threshold. As shown in the table below, the effective concentration of this compound is highly cell-type dependent, with many studies reporting effects in the low nanomolar to high micromolar range.

Data Presentation: Reported Working Concentrations of this compound

Cell TypeApplication / AssayEffective ConcentrationCitation
Human Jurkat T cellsNF-κB Activation InhibitionIC50: 11 nM[1][2]
Human Jurkat T cellsTNF-α Production InhibitionIC50: 7 nM[2]
Murine SplenocytesLPS-stimulated TNF-α ProductionIC50: 7 nM[2]
Rat NeutrophilsInhibition of LPS-induced CSE expression10 nM[2]
Schwann CellsAbolished laminin-evoked neurite enhancement40 nM[2]
IB4-negative NeuronsBlocked GRO/KC-induced K currents100 nM[2]
HD Neuroblastoma CellsReversible blockade of SOC channels300 nM[4][5]
Human FibroblastsInhibition of proliferation and migration10 µM[8]
L. amazonensis-infected MacrophagesInhibition of amastigote growth10 µM[4]

Q3: What is a standard protocol for determining the IC50 or optimal concentration of this compound?

A cell viability or cytotoxicity assay is a standard method to determine the dose-dependent effect of a compound. The following is a generalized protocol for an MTS or MTT assay.

Experimental Protocol: Dose-Response Cytotoxicity Assay

  • Cell Seeding:

    • Culture cells to ~80% confluency in appropriate media and conditions.

    • Trypsinize, count, and seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate overnight (or until cells have adhered and are in a logarithmic growth phase).

  • Preparation of this compound Dilutions:

    • Prepare a concentrated stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., from 1 nM to 100 µM).

    • Crucially, ensure the final concentration of DMSO in all wells (including the vehicle control) is identical and non-toxic (typically ≤ 0.1%). [7]

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include "untreated" (medium only) and "vehicle control" (medium with the final DMSO concentration) wells.

  • Incubation:

    • Incubate the plate for a predetermined time period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (MTT/MTS):

    • Add the MTT or MTS reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent).

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert the reagent into a colored formazan product.

    • Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data to the vehicle control wells (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value (the concentration that inhibits 50% of the metabolic activity).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate B Incubate overnight A->B D Treat cells with This compound dilutions B->D C Prepare this compound serial dilutions in media C->D E Incubate for 24/48/72 hours D->E F Add MTT/MTS reagent E->F G Incubate 1-4 hours F->G H Read absorbance on plate reader G->H I Plot dose-response curve H->I J Calculate IC50 I->J

Caption: Experimental workflow for determining the IC50 of this compound.

Section 3: Troubleshooting Guide

This section addresses common issues encountered when optimizing this compound concentrations.

Q4: I am not observing the expected biological effect after treating my cells with this compound. What are the potential causes?

Several factors could lead to a lack of effect. Consider the following troubleshooting steps:

  • Compound Solubility: this compound may precipitate out of the aqueous culture medium, especially at higher concentrations. Visually inspect the media in the wells for any precipitate. Always prepare a high-concentration stock in DMSO and add it to pre-warmed media while vortexing gently to ensure rapid dispersion.[9]

  • Compound Stability: Like many small molecules, this compound may not be stable in culture media for extended periods.[9] It is recommended to prepare fresh working dilutions from a frozen stock for each experiment.

  • Cell Line Specificity: The NF-κB pathway may not be constitutively active or the primary driver of the phenotype you are studying in your chosen cell line. Verify the activity of the NF-κB pathway in your model system.

  • Incubation Time: The biological effect may require a longer or shorter incubation period. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.[7]

Q5: My cells are showing high levels of toxicity or stress even at very low concentrations of this compound. What should I do?

Unexpected toxicity can arise from several sources:

  • Solvent Toxicity: Ensure the final concentration of your solvent (DMSO) is non-toxic. This is a critical control. The final DMSO concentration should typically be less than 0.1%.[7] Run a vehicle-only control to confirm that the solvent itself is not causing cell death.

  • High Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations. If solvent toxicity is ruled out, you may need to test an even lower range of this compound concentrations (e.g., picomolar to low nanomolar).

  • Suboptimal Cell Health: Ensure your cells are healthy, within a low passage number, and at an appropriate confluency before starting the experiment. Overly confluent or stressed cells can be more susceptible to compound toxicity.[10]

Q6: My dose-response curve is bell-shaped, with the effect decreasing at higher concentrations. How should I interpret this?

A bell-shaped dose-response curve can be caused by several factors:[7]

  • Compound Precipitation: At high concentrations, the compound may be precipitating out of solution, reducing its effective concentration.

  • Off-Target Effects: At higher concentrations, this compound might engage secondary targets that produce an opposing or confounding biological effect.

  • Apoptosis-Induced Proliferation: In some contexts, low levels of apoptosis can paradoxically stimulate the proliferation of neighboring cells, which could mask a cytotoxic effect at certain concentrations.[11][12]

For analysis, focus on the initial inhibitory part of the curve to determine the IC50 and consider the peak inhibitory concentration as the optimal working concentration for downstream experiments.

G Start Start: Unexpected Result D1 No Effect Observed? Start->D1 D2 High Toxicity? D1->D2 No A1_1 Check for Precipitate (Improve Solubility) D1->A1_1 Yes D3 Bell-Shaped Curve? D2->D3 No A2_1 Verify Final DMSO % is <0.1% D2->A2_1 Yes A3_1 Visually Inspect for Precipitate D3->A3_1 Yes End Re-analyze / Redesign D3->End No A1_2 Use Freshly Prepared this compound (Check Stability) A1_1->A1_2 A1_3 Perform Time-Course Experiment A1_2->A1_3 A1_4 Confirm NF-κB Pathway Activity A1_3->A1_4 A1_4->End A2_2 Test Lower Concentration Range A2_1->A2_2 A2_3 Check Cell Health & Confluency A2_2->A2_3 A2_3->End A3_2 Use Narrower, Lower Conc. Range A3_1->A3_2 A3_3 Consider Off-Target Effects A3_2->A3_3 A3_3->End

Caption: Troubleshooting flowchart for unexpected this compound experimental results.

References

Technical Support Center: Addressing QNZ (EVP4593) Experimental Variability In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing QNZ (EVP4593) in in vivo experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of in vivo studies with this multi-target small molecule inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound (EVP4593) and what are its primary mechanisms of action?

A1: this compound (EVP4593) is a quinazoline derivative that has been shown to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties.[1][2] Its biological effects are attributed to its ability to modulate multiple signaling pathways. The primary reported mechanisms of action include:

  • Inhibition of NF-κB Signaling: this compound can suppress the activation of the NF-κB pathway, a key regulator of inflammation and cell survival.[1][2]

  • Blockade of Store-Operated Calcium Entry (SOCE): this compound has been demonstrated to inhibit SOCE, which is crucial for maintaining calcium homeostasis and is often dysregulated in disease states.[2][3]

  • Inhibition of Mitochondrial Complex I: More recent studies have identified this compound as a potent inhibitor of mitochondrial complex I, which can impact cellular metabolism and redox status.[4]

The interplay between these mechanisms can be complex and may contribute to experimental variability.

Q2: What are the common in vivo applications of this compound?

A2: this compound has been investigated in various in vivo models, including:

  • Neurodegenerative Diseases: Particularly in models of Huntington's disease, where it has shown neuroprotective effects.[2][3]

  • Cancer: this compound has been studied in cancer xenograft models and has demonstrated anti-tumor activity.[4]

  • Inflammation: Due to its inhibitory effect on NF-κB, this compound has been used in models of inflammation.[1][5]

Q3: How do I select a starting dose for my in vivo experiment with this compound?

A3: Selecting an appropriate starting dose is critical. A common approach is to first determine the Maximum Tolerated Dose (MTD). The initial doses for an MTD study are often extrapolated from in vitro data, starting at a dose expected to achieve a plasma concentration several times higher than the in vitro IC50 or EC50 values. It is essential to perform a thorough literature review for doses used in similar animal models and for the specific disease indication.

Q4: Which animal models are suitable for in vivo studies with this compound?

A4: The choice of animal model depends on the research question. For neurodegenerative diseases like Huntington's, transgenic mouse models such as the YAC128 have been used.[2] For cancer studies, cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models in immunocompromised mice are common.[6][7] For inflammation studies, models like carrageenan-induced paw edema in rats or mice can be employed.[5][8]

Q5: How might the multiple mechanisms of this compound affect my experimental outcome?

A5: The multi-target nature of this compound can be a source of variability. The predominant effect may depend on the dose, the administration route, the specific pathophysiology of the animal model, and the genetic background of the animals. For example, at certain concentrations, the effects on mitochondrial respiration might be more pronounced, while at others, NF-κB inhibition may be the primary driver of the observed phenotype. It is crucial to include a comprehensive set of pharmacodynamic markers to assess the engagement of each target in your model.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or high variability in results between animals. 1. Formulation Issues: this compound precipitation, non-homogenous suspension.- Ensure the vehicle is appropriate for the administration route and that this compound remains in solution or a uniform suspension. - Prepare fresh formulations for each experiment. - Visually inspect the formulation for any precipitation before administration.
2. Administration Technique Variability: Inconsistent injection volume or location (for IP injections), improper oral gavage.- Ensure all personnel are thoroughly trained and use a standardized administration protocol. - For intraperitoneal (IP) injections, be consistent with the injection site (e.g., lower right quadrant of the abdomen) to avoid puncturing organs. - For oral gavage, use appropriate gavage needles and ensure the correct placement to avoid administration into the lungs.
3. Animal-to-Animal Biological Variation: Differences in metabolism, age, weight, or microbiome.- Use age- and weight-matched animals from a reputable supplier. - Consider the sex of the animals as a biological variable. - Acclimatize animals to the housing conditions for at least a week before the experiment. - Randomize animals into treatment groups.
Unexpected Toxicity or Adverse Events. 1. Vehicle Toxicity: The vehicle itself may be causing adverse effects.- Always include a vehicle-only control group to assess the effects of the formulation components. - For vehicles containing DMSO, keep the final concentration as low as possible, ideally below 10% for IP injections.
2. Off-Target Effects: At higher doses, this compound may have unintended off-target effects.- Perform a dose-response study to find the optimal therapeutic window with minimal toxicity. - If possible, use a more specific inhibitor for one of the targets as a comparator to dissect the on-target versus off-target toxicity.
3. Rapid Absorption and High Peak Concentration: The administration route may lead to a rapid spike in plasma concentration.- Consider a different administration route that provides a slower, more sustained release (e.g., subcutaneous vs. intraperitoneal). - For oral administration, formulation can be optimized to control the absorption rate.
Lack of In Vivo Efficacy Despite In Vitro Potency. 1. Poor Pharmacokinetics: Low bioavailability, rapid metabolism, or poor tissue distribution.- Conduct a pilot pharmacokinetic (PK) study to determine the concentration of this compound in plasma and the target tissue over time. - If bioavailability is low, consider a different administration route or formulation.
2. Inadequate Target Engagement: Insufficient concentration of this compound at the target site.- Measure pharmacodynamic (PD) markers in the target tissue to confirm that this compound is engaging with its intended targets (e.g., reduced phosphorylation of NF-κB substrates, changes in mitochondrial respiration markers). - Increase the dose if PK/PD data suggests inadequate exposure.
3. Inappropriate Animal Model: The chosen model may not be responsive to the mechanisms of action of this compound.- Re-evaluate the literature to ensure the animal model has the relevant pathological pathways that are targeted by this compound. - Consider using a different animal model that more closely recapitulates the human disease.

Quantitative Data Summary

Due to the variability in experimental designs, a direct comparison of quantitative data for this compound across different studies is challenging. The following table provides a summary of reported dosages in specific in vivo models.

Animal Model Disease/Application Administration Route Dosage Reference
YAC128 Transgenic MiceHuntington's DiseaseIntraventricular0.25 mg/mL[2]
RatsHepatocellular CarcinomaNot specified, systemicNot specified[1]
Nude MiceCancer XenograftNot specifiedNot specified[4]

Note: Detailed pharmacokinetic and pharmacodynamic data for this compound in vivo are not extensively reported in the public domain. Researchers should consider conducting pilot studies to determine these parameters in their specific models.

Experimental Protocols

Below is a generalized protocol for an in vivo study using this compound in a mouse xenograft model. This is a template and must be optimized for your specific experimental needs and approved by your institution's animal care and use committee.

1. This compound Formulation (Example for Intraperitoneal Injection)

  • Vehicle: A common vehicle for hydrophobic compounds like this compound is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

  • Preparation:

    • Dissolve the required amount of this compound in DMSO first.

    • Add PEG400 and Tween 80 and mix thoroughly.

    • Add saline gradually while vortexing to create a clear solution or a fine suspension.

    • Prepare the formulation fresh on the day of injection.

2. Animal Model

  • Species/Strain: Athymic Nude or SCID mice are commonly used for xenograft studies.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel/PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment. Measure tumor volume with calipers regularly (e.g., 2-3 times per week).

3. This compound Administration

  • Dosage: Based on preliminary MTD studies and literature review.

  • Route: Intraperitoneal (IP) injection is a common route for systemic delivery in preclinical models.

  • Frequency: Dosing frequency will depend on the pharmacokinetic profile of this compound. Daily or every-other-day dosing is common.

  • Procedure:

    • Accurately weigh each animal to calculate the correct injection volume.

    • Restrain the mouse appropriately.

    • Inject the this compound formulation into the lower right quadrant of the abdomen.

4. Data Collection and Analysis

  • Primary Endpoint: Tumor growth inhibition.

  • Secondary Endpoints: Body weight (as a measure of toxicity), survival.

  • Pharmacodynamic Analysis: At the end of the study, tumors and other relevant tissues can be collected to analyze target engagement (e.g., Western blot for p-NF-κB, immunohistochemistry for proliferation markers, analysis of mitochondrial function).

Visualizations

QNZ_Signaling_Pathways This compound (EVP4593) Signaling Pathways cluster_nfkb NF-κB Pathway cluster_soce Store-Operated Calcium Entry cluster_mito Mitochondrial Respiration Stimuli Stimuli IKK Complex IKK Complex Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα NF-κB NF-κB IκBα->NF-κB Inhibits Gene Transcription Gene Transcription NF-κB->Gene Transcription Inflammation, Survival QNZ_NFkB This compound QNZ_NFkB->IKK Complex Inhibits ER Ca2+ Depletion ER Ca2+ Depletion STIM1/2 STIM1/2 ER Ca2+ Depletion->STIM1/2 ORAI1 ORAI1 STIM1/2->ORAI1 Ca2+ Influx Ca2+ Influx ORAI1->Ca2+ Influx QNZ_SOCE This compound QNZ_SOCE->ORAI1 Inhibits NADH NADH Complex I Complex I NADH->Complex I Complex III Complex III Complex I->Complex III Complex IV Complex IV Complex III->Complex IV ATP Synthesis ATP Synthesis Complex IV->ATP Synthesis QNZ_Mito This compound QNZ_Mito->Complex I Inhibits

Caption: this compound's multi-target signaling pathways.

InVivo_Workflow General In Vivo Experimental Workflow for this compound Study Design Study Design Animal Model Selection Animal Model Selection Study Design->Animal Model Selection Dose Range Finding (MTD) Dose Range Finding (MTD) Animal Model Selection->Dose Range Finding (MTD) Group Allocation & Randomization Group Allocation & Randomization Dose Range Finding (MTD)->Group Allocation & Randomization This compound Formulation & Administration This compound Formulation & Administration Group Allocation & Randomization->this compound Formulation & Administration In-life Monitoring (Tumor size, Body weight) In-life Monitoring (Tumor size, Body weight) This compound Formulation & Administration->In-life Monitoring (Tumor size, Body weight) Endpoint Data Collection Endpoint Data Collection In-life Monitoring (Tumor size, Body weight)->Endpoint Data Collection PK/PD Analysis PK/PD Analysis Endpoint Data Collection->PK/PD Analysis Statistical Analysis & Interpretation Statistical Analysis & Interpretation PK/PD Analysis->Statistical Analysis & Interpretation

Caption: A generalized workflow for in vivo experiments with this compound.

Troubleshooting_Logic Troubleshooting In Vivo Variability with this compound High Variability High Variability Check Formulation Check Formulation High Variability->Check Formulation Review Administration Protocol Review Administration Protocol High Variability->Review Administration Protocol Assess Animal Homogeneity Assess Animal Homogeneity High Variability->Assess Animal Homogeneity Inconsistent Efficacy Inconsistent Efficacy Verify Target Engagement (PD) Verify Target Engagement (PD) Inconsistent Efficacy->Verify Target Engagement (PD) Assess Drug Exposure (PK) Assess Drug Exposure (PK) Inconsistent Efficacy->Assess Drug Exposure (PK) Re-evaluate Animal Model Re-evaluate Animal Model Inconsistent Efficacy->Re-evaluate Animal Model Unexpected Toxicity Unexpected Toxicity Evaluate Vehicle Toxicity Evaluate Vehicle Toxicity Unexpected Toxicity->Evaluate Vehicle Toxicity Perform Dose De-escalation Perform Dose De-escalation Unexpected Toxicity->Perform Dose De-escalation Consider Alternative Route Consider Alternative Route Unexpected Toxicity->Consider Alternative Route

Caption: A logical approach to troubleshooting this compound in vivo variability.

References

Technical Support Center: Enhancing the Efficacy of QNZ (EVP4593) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for utilizing QNZ (EVP4593), a potent NF-κB inhibitor, in preclinical animal models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key efficacy data to help researchers optimize their in vivo studies and overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during in vivo experiments with this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Precipitation of this compound in Formulation 1. Poor aqueous solubility of this compound. 2. Incorrect solvent or vehicle composition. 3. Low temperature of the formulation.1. Optimize Vehicle Composition: Utilize a co-solvent system. A common starting point is to dissolve this compound in 100% DMSO to create a stock solution, which is then further diluted in an aqueous vehicle like saline or PBS. For intraperitoneal (IP) injections, a final concentration of 5-10% DMSO in saline is often well-tolerated. For oral gavage, vehicles containing PEG300 and Tween 80 can improve solubility. 2. Sonication & Warming: Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution. 3. Fresh Preparation: Prepare the final formulation fresh before each administration to minimize the risk of precipitation over time.
Inconsistent or Lack of Efficacy 1. Suboptimal dosage. 2. Poor bioavailability via the chosen administration route. 3. Rapid metabolism and clearance. 4. Inappropriate animal model. 5. Issues with compound stability.1. Dose-Response Study: Conduct a pilot dose-escalation study to determine the optimal therapeutic dose for your specific model. Doses ranging from 1 mg/kg to 50 mg/kg have been reported in the literature depending on the model. 2. Route of Administration: For initial studies, consider intraperitoneal (IP) or intravenous (IV) injection to ensure systemic exposure, as oral bioavailability may be low. 3. Dosing Frequency: Based on available pharmacokinetic data, a once-daily dosing regimen is a reasonable starting point. However, the optimal frequency may need to be determined empirically for your model. 4. Model Selection: Ensure that the pathophysiology of your chosen animal model is dependent on the NF-κB signaling pathway. 5. Compound Quality: Verify the purity and stability of your this compound stock. Store stock solutions in DMSO at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1]
Adverse Events or Toxicity in Animals 1. Vehicle toxicity (especially high concentrations of DMSO). 2. Off-target effects of this compound (e.g., inhibition of mitochondrial complex I). 3. Rapid injection rate. 4. High dose of this compound.1. Vehicle Control Group: Always include a vehicle-only control group to differentiate between vehicle- and compound-related toxicity. 2. Reduce DMSO Concentration: Keep the final DMSO concentration in the administered formulation as low as possible, ideally below 10%. 3. Monitor for Off-Target Effects: Be aware that this compound can inhibit mitochondrial complex I, which may be relevant in models of metabolic stress.[2] 4. Slow Injection: Administer injections slowly and consistently. 5. Dose Adjustment: If toxicity is observed, reduce the dose or consider a different administration route.
High Variability in Experimental Results 1. Inconsistent formulation preparation. 2. Inaccurate dosing or administration technique. 3. Biological variability within the animal cohort.1. Standardize Formulation: Prepare a fresh batch of the formulation for all animals in a given experiment to ensure consistency. 2. Proper Technique: Ensure all personnel are proficient in the chosen administration technique (e.g., IP injection, oral gavage). 3. Randomization and Blinding: Randomize animals into treatment groups and blind the investigators to the treatment allocation to minimize bias.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound across various animal models.

Table 1: Efficacy of this compound in Inflammation Models

Animal Model Disease Dose & Route Key Findings Reference
Male SD RatsCarrageenan-induced paw edema1 mg/kg, IPDose-dependently inhibited paw edema.[3]
Male C57BL/6J MiceLPS-induced neuroinflammationNot specifiedPre-treatment with this compound may mitigate neuroinflammatory responses.[4][5]
Lewis RatsAdjuvant-induced arthritisNot specifiedPotential to reduce disease severity, similar to other NF-kB inhibitors.[6]

Table 2: Efficacy of this compound in Neurodegenerative Disease Models

Animal Model Disease Dose & Route Key Findings Reference
YAC128 Transgenic MiceHuntington's Disease0.25 mg/mL, IntraventricularRescued age-dependent striatal spine loss.[7]
Drosophila ModelHuntington's DiseaseNot specifiedDelayed the progression of motor dysfunction.[2][7]

Table 3: Efficacy of this compound in Cancer Models

Animal Model Cancer Type Dose & Route Key Findings Reference
Xenograft MiceColon Cancer (DLD1 cells)Not specifiedExhibited superior antitumor activity when combined with bevacizumab.[3]
Xenograft MiceHepatocellular CarcinomaNot specifiedSynergistically induced apoptosis and suppressed tumor growth when combined with lenvatinib and cabozantinib.

Experimental Protocols

Formulation of this compound for Intraperitoneal (IP) Injection

Materials:

  • This compound (EVP4593) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Protocol:

  • Prepare Stock Solution:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a sufficient volume of 100% DMSO to dissolve the this compound and create a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex and sonicate briefly to ensure complete dissolution. The solubility of this compound in DMSO is >15.05 mg/mL.[7]

    • Store the stock solution at -20°C for several months.[7] Avoid repeated freeze-thaw cycles.

  • Prepare Final Formulation (for a 1 mg/kg dose in a 25g mouse with a 100 µL injection volume):

    • Calculate the required amount of this compound per mouse: 1 mg/kg * 0.025 kg = 0.025 mg.

    • From the 10 mg/mL stock solution, calculate the volume needed per mouse: 0.025 mg / 10 mg/mL = 0.0025 mL or 2.5 µL.

    • For a final injection volume of 100 µL, the final DMSO concentration will be 2.5%.

    • On the day of injection, dilute the stock solution with sterile saline. For one mouse, add 2.5 µL of the this compound stock solution to 97.5 µL of sterile saline.

    • Vortex the final formulation thoroughly before administration.

Intraperitoneal (IP) Administration in Mice

Materials:

  • Prepared this compound formulation

  • 1 mL syringe with a 27-30 gauge needle

  • 70% ethanol

  • Animal scale

Protocol:

  • Animal Preparation:

    • Weigh the mouse to confirm the correct dosing volume.

    • Properly restrain the mouse by scruffing the neck and securing the tail.

    • Tilt the mouse to a slight head-down position to move the abdominal organs away from the injection site.

  • Injection:

    • Identify the injection site in the lower right quadrant of the abdomen.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle, bevel up.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the formulation.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-injection.

Visualizations

Signaling Pathway of this compound

QNZ_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR, TNFR) IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB This compound This compound (EVP4593) This compound->IKK Inhibition Mito Mitochondrial Complex I This compound->Mito Inhibition SOCE Store-Operated Ca2+ Entry This compound->SOCE Inhibition NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes IkB_NFkB->NFkB_nuc NF-κB Translocation

Caption: this compound inhibits the NF-κB pathway and other cellular targets.

Experimental Workflow for In Vivo Efficacy Study

in_vivo_workflow start Start acclimatize Animal Acclimatization (1 week) start->acclimatize implant Tumor Cell Implantation / Disease Induction acclimatize->implant monitor_growth Monitor Tumor Growth / Disease Progression implant->monitor_growth randomize Randomize into Treatment Groups monitor_growth->randomize treat Treatment Administration (this compound or Vehicle) randomize->treat monitor_efficacy Monitor Efficacy (Tumor Volume, Clinical Score) treat->monitor_efficacy monitor_efficacy->treat Daily Dosing end Endpoint Analysis (Tumor Weight, Biomarkers) monitor_efficacy->end

References

Technical Support Center: Refining QNZ (EVP4593) Treatment Protocols for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing QNZ (EVP4593) in long-term experimental setups. The information is designed to address specific issues that may arise during prolonged treatment protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (EVP4593)?

A1: this compound is a potent quinazoline derivative that primarily functions as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] It has been shown to inhibit NF-κB activation with an IC50 value of 11 nM in human Jurkat T lymphocyte cells.[1][3] The NF-κB pathway is a critical regulator of pro-inflammatory cytokine transcription, and this compound effectively inhibits the production of tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS).[1][3]

Q2: Are there any known off-target effects of this compound that could be relevant in long-term studies?

A2: Yes, researchers should be aware of potential off-target effects, especially in the context of long-term treatment. Some studies suggest that this compound can also act as an inhibitor of store-operated calcium channels (SOCs) and may affect mitochondrial complex I.[2][4][5] These off-target activities could contribute to the observed cellular effects, particularly over extended exposure periods, and should be considered when interpreting results.

Q3: What is a recommended starting concentration for in vitro experiments?

A3: The optimal concentration of this compound will be cell-line and assay-dependent. However, based on published data, a starting range of 10 nM to 100 nM is often effective for inhibiting NF-κB activity.[3] For instance, this compound has been shown to abolish LPS-induced up-regulation of CSE expression in rat neutrophils at 10 nM and blocks GRO/KC-induced effects on K+ currents in neurons at 100 nM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q4: How does this compound affect cell viability over long-term exposure?

A4: Long-term exposure to this compound may impact cell viability, and this effect can be cell-type specific. For example, in some cancer cell lines, this compound has been shown to reduce cell viability.[6][7] It is crucial to assess cell viability throughout the duration of your long-term study. This can be done using standard assays such as MTT or by monitoring cell proliferation markers like Ki67.[8][9]

Troubleshooting Guides

Issue 1: Precipitate Formation in Cell Culture Media During Long-Term Treatment

Possible Cause:

  • Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.[10] Over time, and with temperature fluctuations, the compound can precipitate out of solution.

  • High Concentration: Exceeding the solubility limit of this compound in your specific media will lead to precipitation.[10]

  • Interaction with Media Components: Components in the media, especially in serum-containing media, can interact with this compound and reduce its solubility.[10][11]

  • pH Shifts: Changes in the pH of the culture media can affect the solubility of this compound.[10][12]

Suggested Solutions:

  • Optimize Solvent and Dilution: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like DMSO. When diluting into your culture media, add the stock solution drop-wise while gently vortexing the media to ensure rapid and even dispersion.[10]

  • Warm the Media: Gently warming the cell culture media to 37°C before adding the this compound stock can help improve its solubility.[10]

  • Solubility Test: Before starting a long-term experiment, perform a solubility test to determine the maximum concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).[10]

  • Regular Media Changes: For long-term studies, frequent media changes with freshly prepared this compound-containing media can help maintain the desired concentration and avoid the accumulation of precipitate.

Issue 2: Inconsistent or Diminishing Effects of this compound Over Time

Possible Cause:

  • Compound Instability: Like many small molecules, this compound may degrade over time in aqueous culture media, leading to a decrease in its effective concentration.[13][14]

  • Cellular Adaptation: Cells may develop resistance or adapt to the continuous presence of the inhibitor over long periods.

  • Precipitation: As mentioned above, if this compound precipitates out of solution, its effective concentration will decrease, leading to reduced efficacy.

Suggested Solutions:

  • Fresh Preparation: Always use freshly prepared dilutions of this compound for each media change. Avoid storing diluted this compound solutions for extended periods.

  • Monitor Key Markers: Regularly assess the activity of the NF-κB pathway (e.g., by measuring p65 phosphorylation or expression of downstream target genes) to ensure that this compound is still exerting its inhibitory effect.

  • Consider Intermittent Dosing: Depending on the experimental goals, an intermittent dosing schedule (e.g., treatment for a set number of days followed by a drug-free period) might be more effective and less likely to induce cellular adaptation than continuous exposure.

Issue 3: Unexpected Cellular Phenotypes or Off-Target Effects

Possible Cause:

  • Secondary Targets: As noted, this compound may have off-target effects on store-operated calcium channels and mitochondrial complex I.[4][5] These effects may become more pronounced in long-term studies.

  • Cellular Stress Response: Prolonged inhibition of a key signaling pathway like NF-κB can induce cellular stress and activate other compensatory pathways.

Suggested Solutions:

  • Use Multiple Controls: Employ appropriate controls to distinguish between the intended effects of NF-κB inhibition and potential off-target effects. This could include using other NF-κB inhibitors with different mechanisms of action or using cell lines with genetic modifications in the NF-κB pathway.

  • Phenotypic Analysis: Conduct a thorough phenotypic analysis of the cells throughout the long-term treatment. This could include monitoring morphology, proliferation rates, and markers of apoptosis or senescence.

  • Investigate Off-Target Pathways: If unexpected phenotypes are observed, consider investigating the activity of known off-target pathways, such as intracellular calcium signaling or mitochondrial function.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (NF-κB activation) 11 nMHuman Jurkat T lymphocyte cells[1][3]
IC50 (LPS-stimulated TNF-α production) 7 nMMouse splenocytes[1][3]
Effective Concentration (in vitro) 10 nM - 100 nMVarious (rat neutrophils, neurons)[3]
In Vivo Dosage 1mg/kg (i.p.)Animal model (unspecified)[2]

Note: IC50 values can vary significantly between different cell lines and experimental conditions.[15][16]

Key Experimental Protocols

Protocol 1: In Vitro Long-Term this compound Treatment

This protocol outlines a general procedure for the long-term treatment of adherent cells with this compound.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (EVP4593)

  • DMSO (cell culture grade)

  • Sterile, tissue culture-treated plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells at a density that will allow for long-term growth without reaching over-confluency during the treatment period.

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare a fresh working solution by diluting the stock in complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration is consistent across all treatment groups and control wells (typically ≤ 0.1%).

  • Treatment: Remove the old media from the cells and replace it with the freshly prepared this compound-containing media or control media (with the same final concentration of DMSO).

  • Media Changes: For long-term studies, it is critical to change the media with freshly prepared this compound solution at regular intervals (e.g., every 2-3 days) to maintain the compound's stability and effective concentration.

  • Monitoring: Regularly monitor the cells for morphological changes, signs of toxicity, and confluency. At predetermined time points, harvest the cells for downstream analysis (e.g., Western blotting, qPCR, cell viability assays).

Visualizations

NF_kB_Signaling_Pathway_Inhibition_by_this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB sequesters Degradation Degradation IkB->Degradation ubiquitination & degradation NF_kB_nucleus NF-κB (p50/p65) NF_kB->NF_kB_nucleus translocates This compound This compound This compound->IKK_complex inhibits Gene_Transcription Gene Transcription (Inflammation, Proliferation) NF_kB_nucleus->Gene_Transcription induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

QNZ_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solution Solution Implementation Problem Inconsistent Results or Precipitate Formation Check_Solubility Verify this compound Solubility in Media Problem->Check_Solubility Check_Stability Assess this compound Stability (Fresh vs. Old Media) Problem->Check_Stability Check_Viability Monitor Cell Viability and Morphology Problem->Check_Viability Optimize_Protocol Optimize Protocol: - Fresh this compound dilutions - Regular media changes - Solubility test Check_Solubility->Optimize_Protocol Check_Stability->Optimize_Protocol Refine_Concentration Refine this compound Concentration: - Dose-response curve - Monitor target inhibition Check_Viability->Refine_Concentration Investigate_Off_Target Investigate Off-Target Effects: - Use alternative inhibitors - Assess other pathways Refine_Concentration->Investigate_Off_Target if unexpected phenotypes persist

Caption: Troubleshooting workflow for long-term this compound treatment.

References

dealing with QNZ-induced cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for QNZ (EVP4593). This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and manage cytotoxicity associated with the use of this compound in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as EVP4593) is a quinazoline derivative widely used in research as a potent and selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Its primary mechanism involves inhibiting the transcriptional activation of NF-κB, which plays a critical role in inflammation, immunity, and cell survival.[3][4] this compound has been shown to inhibit NF-κB activation with an IC50 value of approximately 11 nM and lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNF-α) production with an IC50 of about 7 nM.[4][5]

Q2: Why am I observing high levels of cytotoxicity in my cell lines treated with this compound?

A2: While this compound's primary target is the NF-κB pathway, which itself is often pro-survival, significant cytotoxicity can also stem from off-target effects. Notably, this compound has been identified as a potent inhibitor of mitochondrial complex I (NADH-ubiquinone oxidoreductase).[6][7] This inhibition can disrupt the electron transport chain, leading to decreased ATP synthesis, increased production of Reactive Oxygen Species (ROS), and subsequent mitochondrial dysfunction, ultimately triggering cell death pathways.[6][8][9]

Q3: Is the observed cytotoxicity cell-line specific?

A3: Yes, the cytotoxic response to this compound is highly dependent on the specific cell line.[10] Different cell lines have unique genetic backgrounds, metabolic states, and dependencies on signaling pathways like NF-κB for survival.[10][11] Therefore, the IC50 value for cytotoxicity can vary significantly from one cell line to another.[12][13] It is crucial to perform a dose-response curve for each new cell line being tested.

Q4: How can I distinguish between on-target (NF-κB inhibition) and off-target (mitochondrial) cytotoxicity?

A4: Distinguishing between these two mechanisms is key for proper data interpretation.

  • On-target effects would be expected in cell lines known to be dependent on NF-κB for survival. The cytotoxicity should correlate with the inhibition of NF-κB target genes.

  • Off-target mitochondrial effects can be confirmed by specific assays that measure mitochondrial health, such as measuring the mitochondrial membrane potential, quantifying ROS production, or assessing the cellular oxygen consumption rate (OCR).[14][15][16]

Q5: What are the initial steps I should take if I suspect my this compound stock solution or experimental setup is the problem?

A5: Before investigating complex biological mechanisms, always rule out experimental error.

  • Confirm Compound Integrity: Ensure the purity of your this compound batch. Impurities can be toxic.[14]

  • Check Solubility: Visually inspect your stock solution and final dilutions in media for any precipitation. This compound is typically dissolved in DMSO. Poor solubility leads to inconsistent cell exposure.[14]

  • Verify Concentration: Double-check all calculations for dilutions. A simple decimal error can lead to a 10-fold increase in concentration, causing massive cell death.

  • Solvent Control: Always include a vehicle control (e.g., DMSO at the same final concentration as your this compound-treated wells) to ensure the solvent itself is not causing cytotoxicity.

Troubleshooting Guides

This section provides detailed guidance for specific problems encountered during experiments with this compound.

Problem 1: Higher-than-expected cytotoxicity observed across multiple cell lines.

This common issue requires a systematic approach to pinpoint the cause.

Troubleshooting Workflow

G cluster_step1 Verification cluster_step2 Cell Death Analysis cluster_step3 Mechanism Investigation cluster_step4 Mitigation start High Cytotoxicity Observed step1 Step 1: Verify Experiment Basics start->step1 step2 Step 2: Determine Cell Death Type step1->step2 check_conc Confirm this compound Concentration & Purity check_sol Check for Precipitation (Solubility Issue) check_veh Run Vehicle Control (e.g., DMSO) step3 Step 3: Investigate Mechanism step2->step3 apoptosis Apoptosis Assays (Caspase-3/7, Annexin V) necrosis Necrosis/Membrane Integrity Assays (LDH Release, PI Staining) step4 Step 4: Implement Mitigation Strategy step3->step4 mito_tox Mitochondrial Health Assays (ROS, Membrane Potential, OCR) nfkb_inh Confirm NF-κB Inhibition (Reporter Assay, Western Blot) optimize_dose Optimize Dose & Time use_antioxidant Co-treat with Antioxidant (e.g., NAC) if ROS is high change_inhibitor Consider Alternative NF-κB Inhibitor

Caption: Systematic workflow for troubleshooting this compound-induced cytotoxicity.
Problem 2: My MTT/MTS assay shows low viability, but I don't see dead cells floating.

Possible Cause: The cytotoxicity may be cytostatic rather than cytotoxic, or it could be due to metabolic inhibition without immediate cell death. This compound's inhibition of mitochondrial complex I can directly inhibit the mitochondrial dehydrogenases responsible for reducing MTT/MTS tetrazolium salts, giving a false positive for cytotoxicity.[6][17]

Solution:

  • Use an Orthogonal Assay: Do not rely solely on metabolic assays. Use a method that directly counts cells (e.g., Trypan Blue exclusion) or measures membrane integrity (e.g., LDH release assay) to confirm cell death.[18][19]

  • Assess Proliferation: Use an assay like BrdU incorporation to determine if this compound is inhibiting cell proliferation without necessarily killing the cells.[20]

Problem 3: How do I determine if cell death is apoptotic or necrotic?

Possible Cause: this compound can induce different cell death pathways depending on the cell type and the severity of the insult. High concentrations may lead to necrosis, while lower concentrations might induce apoptosis.

Solution:

  • Perform Dual Staining: Use Annexin V (a marker for early apoptosis) and Propidium Iodide (PI, a marker for late apoptotic and necrotic cells with compromised membranes) staining followed by flow cytometry.

  • Measure Caspase Activity: Apoptosis is a caspase-driven process.[21][22] Use a luminescent or fluorescent assay to measure the activity of executioner caspases-3 and -7.

  • Measure LDH Release: Necrosis involves the rupture of the cell membrane, releasing cytoplasmic contents like lactate dehydrogenase (LDH) into the culture medium. An LDH release assay is a standard method to quantify necrosis.[19]

G cluster_apoptosis Apoptosis Pathway cluster_necrosis Necrosis Pathway start Cell Death Observed caspase Caspase-3/7 Activation start->caspase ldh LDH Release start->ldh annexin Annexin V Positive caspase->annexin integrity_yes Membrane Integrity (Initially Intact) annexin->integrity_yes pi Propidium Iodide (PI) Positive ldh->pi integrity_no Loss of Membrane Integrity pi->integrity_no

Caption: Differentiating apoptosis and necrosis based on key markers.

Data Presentation

Table 1: IC50 Values of this compound for its Primary Target (NF-κB Pathway)
TargetCell Line/SystemIC50 ValueReference
NF-κB ActivationHuman Jurkat T cells11 nM[1][2][4]
TNF-α ProductionMurine Splenocytes (LPS-stimulated)7 nM[3][4][5]

Note: These values represent the concentration required to inhibit the specific biological activity by 50% and are not necessarily the cytotoxic concentration.

Table 2: Factors Influencing Cytotoxic IC50 Values of this compound
FactorDescriptionImplication for Experiments
Cell Line Different cell lines exhibit varying sensitivity due to genetic and metabolic differences.[10]IC50 values are not transferable between cell lines; they must be determined empirically for each.
Assay Type Metabolic assays (MTT, MTS) may show lower IC50s due to direct mitochondrial inhibition, which may not reflect actual cell death.[10]Use multiple assay types (e.g., metabolic, membrane integrity, cell count) to get a complete picture.
Exposure Time Longer incubation with this compound generally results in a lower IC50 value.[12]Clearly state the exposure time (e.g., 24, 48, 72 hours) when reporting IC50 values.
Cell Density The initial number of cells plated can influence the effective concentration of the compound per cell.Standardize cell seeding density across all experiments for consistency.

Signaling Pathway Diagrams

On-Target Pathway: NF-κB Inhibition

This compound's intended action is to block the canonical NF-κB signaling pathway, preventing the transcription of pro-inflammatory and pro-survival genes.

G stimulus Stimulus (e.g., TNF-α, LPS) ikk IKK Complex stimulus->ikk ikb p65/p50-IκB ikk->ikb phosphorylates p_ikb p65/p50-p-IκB ikb->p_ikb proteasome Proteasomal Degradation of IκB p_ikb->proteasome nfkb p65/p50 Dimer proteasome->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription (Inflammation, Survival) nucleus->transcription initiates This compound This compound This compound->ikk inhibits

Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.
Off-Target Pathway: Mitochondrial Cytotoxicity

A primary cause of unintended cytotoxicity is this compound's inhibition of Complex I in the mitochondrial electron transport chain.

G This compound This compound complex1 Mitochondrial Complex I This compound->complex1 inhibits atp Reduced ATP Production complex1->atp leads to ros Increased ROS Production complex1->ros leads to potential Mitochondrial Membrane Depolarization ros->potential caspases Caspase Activation potential->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Off-target this compound action on mitochondria leading to apoptosis.

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[17]

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Quantifying Necrosis using LDH Release Assay

This protocol measures the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[19]

Materials:

  • 96-well cell culture plates

  • Commercially available LDH Cytotoxicity Assay Kit (contains substrate, cofactor, and dye)

  • Lysis Buffer (provided in kit for maximum LDH release control)

  • Microplate reader (490 nm wavelength)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells:

    • No-cell control (medium only)

    • Vehicle control (untreated cells)

    • Maximum LDH release control (treat with Lysis Buffer 45 minutes before measurement)

  • Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Add the stop solution (if required by the kit) and measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the absorbance readings from the experimental, vehicle, and maximum release controls.

Protocol 3: Measuring Apoptosis using Caspase-3/7 Activity Assay

This protocol quantifies the activity of key executioner caspases involved in apoptosis.[14][23]

Materials:

  • White-walled 96-well plates (for luminescence)

  • Commercially available Caspase-Glo® 3/7 Assay Kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat them as described in the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the results to the vehicle control to determine the fold-change in apoptosis.

References

troubleshooting unexpected results in QNZ experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving QNZ (EVP4593).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound experiments in a question-and-answer format.

Q1: My cell viability assay (e.g., MTT) shows inconsistent or unexpected results after this compound treatment. What could be the cause?

A1: Unexpected cell viability results can stem from several factors related to this compound's multifaceted mechanism of action. Beyond its intended NF-κB inhibition, this compound is also known to inhibit mitochondrial complex I and affect store-operated calcium entry (SOCE), both of which can impact cell health and the readout of metabolic assays like MTT.

Troubleshooting Steps:

  • Confirm this compound Solubility and Stability: Ensure your this compound stock solution is properly prepared and stored. This compound is soluble in DMSO but may precipitate in aqueous media. Prepare fresh dilutions for each experiment.

  • Evaluate Mitochondrial Function: Since this compound inhibits mitochondrial complex I, a decrease in MTT signal may reflect mitochondrial dysfunction rather than direct cytotoxicity.[1] Consider using a viability assay that is not solely dependent on mitochondrial reductase activity, such as a trypan blue exclusion assay or a cytotoxicity assay that measures LDH release.

  • Assess Apoptosis: To determine if the observed decrease in viability is due to programmed cell death, perform an apoptosis assay (e.g., Annexin V/PI staining).

  • Control for Off-Target Effects: Include experimental controls to differentiate between NF-κB inhibition and off-target effects. For example, use a different NF-κB inhibitor with a distinct mechanism of action or rescue the phenotype by modulating calcium signaling or mitochondrial function.

Q2: I am not observing the expected inhibition of NF-κB activity in my luciferase reporter assay after this compound treatment. Why might this be?

A2: Lack of NF-κB inhibition can be due to issues with the experimental setup, the specific cell line, or the this compound compound itself.

Troubleshooting Steps:

  • Verify Assay Components: Ensure the functionality of your luciferase reporter construct and the responsiveness of your cells to a known NF-κB activator (e.g., TNF-α, PMA).

  • Optimize this compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and experimental conditions.

  • Check for High Background: High background luminescence can mask the inhibitory effect of this compound. Use appropriate controls, such as untransfected cells or cells treated with vehicle alone, to establish a baseline.

  • Consider Cell Line Specificity: The efficacy of this compound can vary between cell lines due to differences in signaling pathway dependencies and drug metabolism.

Q3: My Western blot results for NF-κB p65 are unclear or do not show the expected decrease in nuclear translocation after this compound treatment. What should I check?

A3: Ambiguous Western blot results can arise from technical issues during sample preparation, electrophoresis, or antibody incubation.

Troubleshooting Steps:

  • Ensure Proper Fractionation: Verify the purity of your nuclear and cytoplasmic fractions. Use markers for each fraction (e.g., Histone H3 for nuclear, GAPDH for cytoplasmic) to confirm separation.

  • Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentrations that yield a strong signal with minimal background.

  • Use Appropriate Controls: Include positive controls (e.g., cells stimulated with an NF-κB activator) and negative controls (e.g., unstimulated cells) to validate your results.

  • Check Protein Loading: Use a loading control (e.g., β-actin or GAPDH for whole-cell lysates, Histone H3 for nuclear extracts) to ensure equal protein loading across all lanes.

Data Presentation

Table 1: this compound (EVP4593) IC50 Values for NF-κB Inhibition

Cell LineAssay TypeStimulusIC50 (nM)Reference
Jurkat T cellsNF-κB Luciferase ReporterPMA/PHA11[2]
Murine SplenocytesTNF-α ProductionLPS7[3]
HD-specific MSNsHuntingtin Protein Reduction-300 (effective conc.)[3]

Experimental Protocols

NF-κB Luciferase Reporter Assay

Objective: To quantify the effect of this compound on NF-κB transcriptional activity.

Methodology:

  • Cell Seeding: Seed cells stably or transiently transfected with an NF-κB reporter plasmid into a 96-well plate.

  • This compound Treatment: The following day, treat the cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).

  • NF-κB Activation: Stimulate the cells with a known NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Add luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Western Blot for NF-κB p65 Nuclear Translocation

Objective: To qualitatively or semi-quantitatively assess the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Methodology:

  • Cell Treatment: Treat cells with this compound or vehicle, followed by stimulation with an NF-κB activator.

  • Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for NF-κB p65.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the intensity of the p65 band in the nuclear and cytoplasmic fractions between different treatment groups. Use nuclear (e.g., Histone H3) and cytoplasmic (e.g., GAPDH) markers to confirm the purity of the fractions and equal loading.

MTT Cell Viability Assay

Objective: To assess the effect of this compound on cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • This compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Mandatory Visualizations

Canonical NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm Stimuli Stimuli (TNF-α, IL-1, LPS) Receptor Receptor Stimuli->Receptor binds IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Gene_expression Target Gene Expression Nucleus->Gene_expression activates

Caption: Canonical NF-κB signaling pathway.

This compound Troubleshooting Workflow Start Unexpected Experimental Result with this compound Check_Reagents Verify this compound solubility, stability, and concentration Start->Check_Reagents Check_Assay Confirm assay validity (positive/negative controls) Start->Check_Assay Dose_Response Perform dose-response and time-course Check_Reagents->Dose_Response Check_Assay->Dose_Response Problem_Identified Problem Resolved? Dose_Response->Problem_Identified Consider_Off_Target Consider Off-Target Effects Problem_Identified->Consider_Off_Target No End Conclusion Problem_Identified->End Yes Mitochondria_Assay Assess mitochondrial function (e.g., Seahorse, MitoTracker) Consider_Off_Target->Mitochondria_Assay Calcium_Assay Measure intracellular calcium levels (e.g., Fura-2) Consider_Off_Target->Calcium_Assay Alternative_Inhibitor Use alternative NF-κB inhibitor Consider_Off_Target->Alternative_Inhibitor Interpret_Data Interpret data considering all potential this compound effects Mitochondria_Assay->Interpret_Data Calcium_Assay->Interpret_Data Alternative_Inhibitor->Interpret_Data Interpret_Data->End This compound Multi-Target Effects This compound This compound (EVP4593) NFkB NF-κB Pathway This compound->NFkB Inhibits SOCE Store-Operated Calcium Entry (SOCE) This compound->SOCE Inhibits Mito Mitochondrial Complex I This compound->Mito Inhibits Transcription Decreased Pro-inflammatory Gene Transcription NFkB->Transcription Calcium_Signal Altered Calcium Signaling SOCE->Calcium_Signal ATP Reduced ATP Production & Increased ROS Mito->ATP

References

Technical Support Center: Optimizing QNZ Incubation Time for Maximum NF-κB Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of QNZ (EVP4593), a potent inhibitor of the NF-κB signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this compound into your experiments effectively. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit NF-κB activation?

A1: this compound (also known as EVP4593) is a quinazoline derivative that acts as a potent inhibitor of NF-κB activation, with IC50 values in the low nanomolar range for inhibiting NF-κB transcriptional activation and TNF-α production.[1][2] Its mechanism of action is indirect. Instead of targeting core NF-κB signaling proteins like IKK, this compound has been shown to inhibit store-operated calcium entry (SOCE) and mitochondrial complex I. These upstream effects disrupt the signaling cascade that leads to the activation of the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This leaves NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of target inflammatory genes.

Q2: What is a typical starting concentration and incubation time for this compound?

A2: Based on published studies, a typical starting concentration range for this compound is between 10 nM and 100 nM.[1][2] Incubation times can vary significantly depending on the cell type and the specific experimental endpoint, ranging from 1 hour for observing acute effects on signaling pathways to 72 hours for assessing impacts on cell viability or longer-term cellular processes.[2] For initial experiments, a 24-hour incubation period is a common starting point.[3]

Q3: How do I determine the optimal incubation time for my specific cell line and experimental setup?

A3: The optimal incubation time for this compound is highly dependent on your specific cell line, the stimulus used to activate NF-κB (e.g., TNF-α, LPS), and the endpoint being measured (e.g., IκBα phosphorylation, NF-κB reporter gene expression). To determine the ideal incubation time, it is essential to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound for various durations and then assessing the level of NF-κB inhibition. A detailed protocol for this is provided in the "Experimental Protocols" section.

Q4: Can this compound be toxic to cells?

A4: Yes, like many small molecule inhibitors, this compound can exhibit cytotoxicity at higher concentrations and with prolonged incubation times.[4] It is crucial to perform a cell viability assay to determine the optimal, non-toxic working concentration of this compound for your specific cell line and desired incubation period. This will ensure that the observed NF-κB inhibition is a direct effect of the compound and not a secondary consequence of cell death.

Optimizing this compound Incubation Time: A Step-by-Step Workflow

To achieve maximal and reliable inhibition of NF-κB with this compound, a systematic optimization of the incubation time is recommended.

G cluster_0 Phase 1: Determine Optimal this compound Concentration cluster_1 Phase 2: Determine Optimal Incubation Time cluster_2 Phase 3: Endpoint Analysis A Dose-Response Experiment (e.g., 10 nM - 1 µM this compound) B Cell Viability Assay (e.g., MTT, MTS, or Resazurin) A->B C Select Highest Non-Toxic Concentration B->C D Time-Course Experiment (e.g., 1, 4, 8, 12, 24 hours) C->D Use Optimal Concentration E Stimulate NF-κB Pathway (e.g., TNF-α, LPS) D->E F Assess NF-κB Inhibition E->F G Western Blot for p-IκBα F->G Short-term endpoint H NF-κB Luciferase Reporter Assay F->H Transcriptional endpoint I qPCR for NF-κB Target Genes F->I Transcriptional endpoint

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No or weak inhibition of NF-κB 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit the pathway in your specific cell type. 2. Insufficient Incubation Time: The pre-incubation time with this compound before stimulation may be too short. 3. Potent NF-κB Stimulus: The concentration or potency of the stimulus (e.g., TNF-α, LPS) may be too high, overwhelming the inhibitory effect of this compound. 4. This compound Degradation: Improper storage or handling of the this compound stock solution may lead to reduced activity.1. Perform a dose-response experiment to determine the optimal concentration of this compound. 2. Conduct a time-course experiment to identify the optimal pre-incubation time (see Protocol 2). 3. Titrate the concentration of the NF-κB stimulus to find a concentration that elicits a robust but not saturating response. 4. Prepare fresh this compound stock solutions in an appropriate solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
High Variability Between Replicates 1. Inconsistent Cell Plating: Uneven cell density across wells can lead to variable responses. 2. Pipetting Errors: Inaccurate pipetting of this compound or the stimulus can result in inconsistent concentrations. 3. Edge Effects in Multi-well Plates: Wells on the periphery of the plate are prone to evaporation, which can alter concentrations.1. Ensure a homogenous single-cell suspension before plating and mix gently after seeding. 2. Use calibrated pipettes and proper pipetting techniques. Prepare master mixes for treatments where possible. 3. Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity.
Unexpected Cellular Toxicity 1. High this compound Concentration: The concentration of this compound may be cytotoxic to your cells. 2. Prolonged Incubation: Long incubation times, even at lower concentrations, can lead to cell death. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 4. Contamination: The this compound solution or cell culture may be contaminated.1. Perform a cell viability assay (see Protocol 1) to determine the non-toxic concentration range for your specific cell line and incubation time. 2. Re-evaluate the incubation time; a shorter duration may be sufficient for NF-κB inhibition without causing significant cell death. 3. Ensure the final solvent concentration in the culture medium is low (typically <0.5% for DMSO) and include a vehicle control in your experiments.[5] 4. Maintain sterile techniques during all experimental procedures.

Data Presentation

Table 1: Example Data for this compound Dose-Response and Time-Course Experiments

This compound Concentration Cell Viability (%) (24h) Relative p-IκBα Level (1h this compound pre-incubation) Relative Luciferase Activity (24h this compound pre-incubation)
Vehicle Control100 ± 5.21.00 ± 0.121.00 ± 0.15
1 nM98 ± 4.80.85 ± 0.100.75 ± 0.11
10 nM95 ± 5.50.45 ± 0.080.30 ± 0.07
100 nM92 ± 6.10.15 ± 0.050.10 ± 0.04
1 µM75 ± 7.30.10 ± 0.040.08 ± 0.03

Note: Data are presented as mean ± standard deviation and are for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay

This protocol describes how to determine the highest concentration of this compound that does not significantly affect cell viability over a desired incubation period.

  • Cell Plating: Seed your target cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (e.g., MTT Assay):

    • At the end of the incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix to dissolve the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Select the highest concentration of this compound that results in >90% cell viability for subsequent experiments.

Protocol 2: Time-Course Experiment to Determine Optimal this compound Incubation Time for NF-κB Inhibition

This protocol outlines how to determine the optimal pre-incubation time with this compound to achieve maximum inhibition of NF-κB activation, as measured by the phosphorylation of IκBα.

  • Cell Plating: Seed your target cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Pre-incubation:

    • Prepare a working solution of this compound in your cell culture medium at the optimal non-toxic concentration determined in Protocol 1.

    • At various time points before stimulation (e.g., 24h, 12h, 8h, 4h, 1h, and 30 min), replace the medium in the designated wells with the medium containing this compound. Include a "no this compound" control.

  • NF-κB Stimulation:

    • At time zero, add an NF-κB stimulus (e.g., 10 ng/mL TNF-α) to all wells (except the unstimulated control) for a short duration known to induce robust IκBα phosphorylation (typically 15-30 minutes).[6]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting for phosphorylated IκBα (p-IκBα) and total IκBα.

    • Use a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Data Analysis:

    • Quantify the band intensities and normalize the p-IκBα signal to the total IκBα signal.

    • Determine the pre-incubation time that results in the most significant reduction of stimulus-induced p-IκBα levels.

Visualization of Key Concepts

Canonical NF-κB Signaling Pathway

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimulus TNF-α / LPS Receptor Receptor Complex IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylation IkB->IkB_NFkB pIkB p-IκBα IkB->pIkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome pIkB->Proteasome Degradation Proteasome->NFkB Release DNA DNA NFkB_nuc->DNA Gene Target Gene Transcription DNA->Gene This compound This compound This compound->IKK Inhibition

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Troubleshooting Decision Tree

G Start Problem: No/Weak NF-κB Inhibition Q1 Is cell viability >90%? Start->Q1 A1_yes Yes Q1->A1_yes Yes A1_no No Q1->A1_no No Q2 Have you performed a time-course experiment? A1_yes->Q2 Sol1 Perform cell viability assay. Decrease this compound concentration. A1_no->Sol1 A2_yes Yes Q2->A2_yes Yes A2_no No Q2->A2_no No Q3 Is the NF-κB stimulus titrated? A2_yes->Q3 Sol2 Perform time-course experiment to find optimal incubation time. A2_no->Sol2 A3_yes Yes Q3->A3_yes Yes A3_no No Q3->A3_no No End Re-evaluate experiment A3_yes->End Sol3 Titrate stimulus to avoid signal saturation. A3_no->Sol3

Caption: A decision tree for troubleshooting weak NF-κB inhibition with this compound.

References

Technical Support Center: QNZ-Based Reporter Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in Quinazoline (QNZ)-based reporter assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound-based reporter assay experiments, helping you identify the cause and implement a solution.

Question 1: Why am I observing high variability between my replicate wells in the same experiment?

Answer: High variability between replicates is a common issue that can obscure the actual effects of your test compounds.[1] Several factors during the assay setup can contribute to this problem.

  • Pipetting Inaccuracies: Small errors in pipetting volumes of cells, reagents, or the this compound compound can lead to significant differences in the final readout. This is especially true for low-volume additions.[1]

  • Inconsistent Cell Seeding: An uneven distribution of cells across the wells of your plate will result in varied reporter protein expression, leading to high variability.

  • Edge Effects: Wells on the perimeter of a multi-well plate are prone to faster evaporation of media, which alters the concentration of reagents and can affect cell health and assay results.[2][3] This phenomenon is a major contributor to discrepancies between inner and outer wells.[2]

  • Lack of Reagent Mixing: Failure to properly mix master mixes before dispensing can lead to an uneven distribution of components into different wells.[1]

Solutions:

  • Use a Master Mix: Prepare a single master mix containing all common reagents (e.g., media, transfection reagents, reporter plasmids) for all replicate wells to ensure uniformity.[1]

  • Calibrate Pipettes: Regularly calibrate your single and multichannel pipettes to ensure accurate and precise liquid handling.[1]

  • Mitigate Edge Effects: Avoid using the outer wells of the 96-well plate; instead, fill them with sterile PBS or cell culture medium to create a humidity buffer.[2] Some specialized plates have moats around the outer wells that can be filled with liquid to reduce evaporation.[3]

  • Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before seeding to ensure a uniform cell density in every well.

Question 2: My results are inconsistent from one experiment to the next. What are the likely causes?

Answer: Experiment-to-experiment (inter-assay) variability can make it difficult to compare results over time. This often stems from changes in biological or environmental conditions.

  • Cell Passage Number: As cells are passaged repeatedly, they can undergo phenotypic "drift," leading to changes in their responsiveness and behavior in assays.[4]

  • Inconsistent Culture Conditions: Variations in cell density in stock flasks, the time between passaging and the assay, or fluctuations in incubator conditions (temperature, CO2, humidity) can all impact cell physiology and experimental outcomes.[4][5]

  • Reagent Batch Variation: Different lots of reagents, especially serum, can have varying compositions that affect cell growth and reporter activity.[6] Factors present in a given serum lot can either stimulate or inhibit the desired cellular response.[6]

  • This compound Compound Stability: The stability of this compound in your stock solution and in the cell culture medium during the experiment is critical. Degradation of the compound will lead to lower-than-expected activity.[7]

Solutions:

  • Standardize Cell Culture: Use cells within a consistent and narrow range of passage numbers for all experiments.[4] It is also recommended to use cryopreserved cell banks to start new cultures, ensuring a consistent starting population.[4]

  • Prequalify Reagents: When possible, purchase large batches of critical reagents like FBS and pre-test them to ensure they meet the requirements for your assay, reducing lot-to-lot variability.[6]

  • Control Incubation Conditions: Ensure your incubator maintains a stable temperature and CO2 level. Minimize the frequency and duration of door openings to prevent fluctuations.[3]

  • Verify Compound Stability: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution (e.g., in DMSO at -20°C).[7] If inconsistent activity persists, consider performing a stability test of this compound in your specific cell culture medium.[7]

Question 3: My negative control (vehicle-only) wells show a high background signal. How can I reduce this?

Answer: High background signal can mask the true effect of your treatment and reduce the dynamic range of your assay.

  • Promoter Leakiness: The promoter driving your reporter gene may have some basal activity even in the absence of the intended stimulus, leading to a background signal.

  • Cell Line Choice: The specific cell line you are using may have endogenous pathway activity that contributes to the background.

  • Contamination: Bacterial or mycoplasma contamination can interfere with cellular processes and affect reporter gene expression.[4]

Solutions:

  • Optimize Reporter Plasmid Amount: Reduce the amount of the reporter plasmid used during transfection to lower basal expression levels.

  • Test Different Promoters: If possible, test reporter constructs with different minimal promoters that may have lower basal activity.[8]

  • Screen Cell Lines: If feasible, test different cell lines to find one with lower endogenous pathway activation.

  • Perform Routine Contamination Testing: Regularly test your cell cultures for mycoplasma to ensure they are clean.[4][8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell seeding density for my reporter assay?

A1: The optimal cell density is critical and should be determined experimentally for your specific cell line and assay conditions. Cell density can affect transfection efficiency, cell health, and responsiveness to stimuli.[4][9] Seeding cells too sparsely may lead to poor growth, while seeding too densely can result in contact inhibition and altered signaling. It has been observed that lower cell densities can sometimes provide a higher relative light emission in luciferase assays.[9]

Q2: How can I normalize my reporter assay data to account for variability?

A2: Normalization is essential for correcting for variability in transfection efficiency and cell number between wells.[10] The most common method is to use a dual-luciferase system, where a second reporter (like Renilla luciferase) is driven by a constitutive promoter.[10][11] The activity of the experimental reporter (firefly luciferase) is then divided by the activity of the control reporter to get a normalized value.[10] This approach corrects for well-to-well transfection variations.[10]

Q3: What are best practices for handling and storing this compound?

A3: this compound, like many small molecules, should be handled with care to ensure its stability and activity. Stock solutions are typically prepared in a solvent like DMSO and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] When preparing working solutions, dilute the stock in your cell culture medium immediately before use. Protect stock solutions and media containing this compound from light, as phenolic compounds can be light-sensitive.[7]

Q4: I am using a this compound compound to inhibit NF-κB signaling. What is a suitable positive control for this pathway?

A4: For NF-κB reporter assays, common positive controls to induce the pathway include Tumor Necrosis Factor-alpha (TNFα) or Phorbol 12-myristate 13-acetate (PMA).[12][13] These activators will produce a strong signal, and the inhibitory effect of this compound can be measured as a dose-dependent reduction of this signal.[12]

Quantitative Data Summary

The following tables summarize key quantitative parameters for consideration when optimizing your reporter assays.

Table 1: Impact of Assay Conditions on Variability

ParameterSource of VariabilityTypical ImpactMitigation Strategy
Cell Seeding Density Inconsistent cell number per wellHigh CV% between replicatesOptimize and standardize cell density for each experiment.[4][9]
Plate Location "Edge Effect" due to evaporationUp to 52% increase in signal in outer wells[2]Fill outer wells with sterile media or PBS; use specialized low-evaporation plates.[2][3]
Serum Lot Batch-to-batch differencesCan stimulate or inhibit cell growth and function[6]Prequalify and reserve a large lot of serum for the entire study.[6]
Transfection Efficiency Well-to-well differencesCan be a major source of variability in transient assays[10]Use a dual-reporter system for normalization.[10][11]

Table 2: Example of Robustness Testing Parameters for a Reporter Assay

This table provides an example of parameters that can be deliberately varied to test the robustness of an assay, based on a study of a live virus vaccine reporter assay.[14]

ParameterLow SettingTarget SettingHigh Setting
Cell Seeding Density (cells/well) 1.8 x 10⁴2.0 x 10⁴2.2 x 10⁴
Cell Seeding Time (hours) 162024
Infection/Treatment Time (hours) 444852
Cell Passage Number Low (e.g., P+5)Mid (e.g., P+15)High (e.g., P+25)
Substrate Incubation Time (min) 81012

Experimental Protocols

Protocol: this compound-Based NF-κB Dual-Luciferase Reporter Assay

This protocol provides a general workflow for assessing the inhibitory effect of this compound on NF-κB activation using a dual-luciferase reporter system.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • NF-κB firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine™)

  • This compound compound (stock in DMSO)

  • TNFα (positive control activator)

  • White, opaque 96-well cell culture plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer with injectors

Procedure:

Day 1: Cell Seeding

  • Trypsinize and count healthy, sub-confluent HEK293T cells.

  • Dilute the cells to the optimized seeding density (e.g., 2 x 10⁴ cells/well).

  • Dispense 100 µL of the cell suspension into each well of a white, opaque 96-well plate.

  • Incubate overnight at 37°C, 5% CO₂.

Day 2: Transfection

  • Prepare the transfection master mix in a serum-free medium according to the manufacturer's protocol. A typical ratio is 10:1 of the NF-κB firefly reporter to the Renilla control plasmid.[10]

  • Add the transfection complex to the cells.

  • Incubate for 18-24 hours at 37°C, 5% CO₂.

Day 3: Compound Treatment and Stimulation

  • Carefully remove the medium containing the transfection complex.

  • Add 90 µL of fresh, low-serum medium (e.g., DMEM + 0.5% FBS) to each well.

  • Prepare serial dilutions of this compound in the low-serum medium. Add 10 µL of the this compound dilutions to the appropriate wells. Add 10 µL of vehicle control (e.g., 0.1% DMSO) to the control wells.

  • Pre-incubate with this compound for 1-2 hours.

  • Add 10 µL of TNFα (to a final concentration that gives ~80% of maximal activation, e.g., 10 ng/mL) to all wells except the unstimulated negative control.

  • Incubate for 6-8 hours at 37°C, 5% CO₂.

Day 4: Luminescence Measurement

  • Equilibrate the plate and the luciferase assay reagents to room temperature.

  • Following the manufacturer's protocol for the dual-luciferase system, program the luminometer to inject the firefly luciferase reagent and measure the signal, followed by the injection of the Stop & Glo® reagent and measurement of the Renilla luciferase signal.[11]

  • Analyze the data by first calculating the ratio of firefly to Renilla luminescence for each well. Then, determine the percent inhibition of the TNFα-induced signal by this compound.

Visualizations

NF_KappaB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_NFkB_complex Inactive NF-κB Complex cluster_nucleus Nucleus cluster_active_NFkB Active NF-κB Complex TNFa TNFα TNFR TNFR Receptor TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB_p65 p65 IkB->NFkB_p65 sequesters IkB_p P-IκBα IkB->IkB_p NFkB_p50 p50 NFkB_p50_n p50 NFkB_p50->NFkB_p50_n translocates NFkB_p65_n p65 NFkB_p65->NFkB_p65_n translocates This compound This compound This compound->IKK_complex inhibits Proteasome Proteasome IkB_p->Proteasome targeted for degradation NFkB_RE NF-κB Response Element NFkB_p65_n->NFkB_RE binds to Luciferase_Gene Luciferase Reporter Gene NFkB_RE->Luciferase_Gene drives transcription Luciferase_Protein Luciferase Luciferase_Gene->Luciferase_Protein produces

Caption: this compound inhibits the NF-κB signaling pathway by targeting the IKK complex.

Experimental_Workflow Day1 Day 1: Seed Cells (e.g., 2x10⁴ cells/well in 96-well plate) Day2 Day 2: Transfect Cells (NF-κB Firefly Luc + Control Renilla Luc) Day1->Day2 Incubate 24h Day3 Day 3: Treat & Stimulate (Add this compound, then add TNFα) Day2->Day3 Incubate 24h Day4 Day 4: Measure Luminescence (Dual-Luciferase Assay) Day3->Day4 Incubate 6-8h Analysis Data Analysis (Normalize Firefly/Renilla, Calculate % Inhibition) Day4->Analysis

Caption: General experimental workflow for a this compound-based dual-luciferase reporter assay.

Troubleshooting_Logic Start High Variability Observed in Assay CheckReplicates Are replicates within the same plate variable? Start->CheckReplicates CheckExperiments Are results inconsistent between different plates/days? Start->CheckExperiments CheckReplicates->CheckExperiments No ReplicateSolutions Potential Intra-Assay Issues: - Pipetting Error - Edge Effects - Cell Seeding Inconsistency CheckReplicates->ReplicateSolutions Yes ExperimentSolutions Potential Inter-Assay Issues: - Cell Passage Drift - Reagent Lot Variation - Inconsistent Culture Conditions CheckExperiments->ExperimentSolutions Yes

Caption: A logical guide to troubleshooting sources of assay variability.

References

Validation & Comparative

A Comparative Guide to QNZ (EVP4593) and Other NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1][2][3][4] Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous diseases, such as chronic inflammatory disorders, autoimmune diseases, and cancer.[2][5] This has led to the development of various inhibitors targeting this pathway. This guide provides a detailed comparison of QNZ (EVP4593), a potent NF-κB inhibitor, with other well-characterized inhibitors: BAY 11-7082, MG-132, SC75741, and Parthenolide.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (EVP4593) and other selected NF-κB inhibitors, including their half-maximal inhibitory concentrations (IC50) against various targets.

InhibitorPrimary TargetMechanism of ActionIC50 ValueCell Line/SystemReference
This compound (EVP4593) NF-κB Transcriptional ActivationInhibits NF-κB transcriptional activation. Also inhibits store-operated calcium (SOC) channels and potentially mitochondrial complex I.[6][7][8][9][10]11 nM (NF-κB activation)Human Jurkat T cells[7][8][11][12]
TNF-α Production7 nMMurine splenocytes[7][11]
BAY 11-7082 IκBα PhosphorylationIrreversibly inhibits TNF-α-induced phosphorylation of IκBα.[13][14][15]10 µM (IκBα phosphorylation)Tumor cells[14]
Adhesion Molecule Expression5-10 µM (ICAM-1, VCAM-1, E-selectin)Human endothelial cells[15][16]
MG-132 26S ProteasomePotent, reversible inhibitor of the 26S proteasome, preventing IκBα degradation.[17][18][19][20]100 nM (Proteasome)In vitro[17][21]
NF-κB Activation3 µM[20]
Calpain1.2 µMIn vitro[17]
SC75741 p65 DNA BindingImpairs the DNA binding of the NF-κB p65 subunit.[22][23]200 nM (p65)In vitro[22][24]
NF-κB Reporter Gene0.2 µMA549 cells[22]
Parthenolide IKK Complex / p65 SubunitInhibits the IκB kinase (IKK) complex and may also directly bind to the p65 subunit.[25][26][27]8.42 ± 0.76 µM (Cell growth)SiHa cells[28]
9.54 ± 0.82 µM (Cell growth)MCF-7 cells[28]
4.3 µM (Cell proliferation)A549 cells[29]

Signaling Pathway and Mechanisms of Action

The canonical NF-κB signaling pathway is a primary target for these inhibitors. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the 26S proteasome. This frees the NF-κB dimer (typically p50/p65) to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[1][3][4][30]

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_NFkB_complex cluster_nucleus Nucleus Stimuli Stimuli (TNF-α, IL-1β, LPS) Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκBα IKK_Complex->IkB Phosphorylation NFkB_p65 p65 IkB->NFkB_p65 P P IkB->P NFkB_p50 p50 NFkB_p50_n p50 NFkB_p50->NFkB_p50_n Translocation NFkB_p65->NFkB_p50 NFkB_p65_n p65 NFkB_p65->NFkB_p65_n Translocation Proteasome 26S Proteasome Ub Ubiquitination Ub->Proteasome Degradation P->Ub DNA DNA NFkB_p50_n->DNA NFkB_p65_n->DNA Gene_Expression Gene Expression (Cytokines, etc.) DNA->Gene_Expression Transcription Inh_BAY BAY 11-7082 Inh_BAY->IkB Inh_MG132 MG-132 Inh_MG132->Proteasome Inh_SC75741 SC75741 Inh_SC75741->DNA Inh_this compound This compound (EVP4593) Inh_this compound->Gene_Expression Inh_Parthenolide Inh_Parthenolide Inh_Parthenolide->IKK_Complex

Caption: Canonical NF-κB signaling pathway and points of inhibition.

  • This compound (EVP4593): This quinazoline derivative demonstrates potent inhibition of NF-κB transcriptional activation.[7][8] Its mechanism is complex; beyond direct NF-κB pathway modulation, it also acts as a neuroprotective agent by inhibiting store-operated calcium (SOC) channels.[6][8][31] Some research suggests that its primary target may be the mitochondrial complex I, with downstream effects on NF-κB and SOC entry.[10]

  • BAY 11-7082: This compound selectively and irreversibly inhibits the cytokine-induced phosphorylation of IκBα, a critical step for its degradation.[13][15][16] By preventing IκBα phosphorylation, BAY 11-7082 effectively traps NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity.[13][14]

  • MG-132: As a peptide aldehyde, MG-132 is a potent and reversible inhibitor of the 26S proteasome.[17][18][20][21] Its inhibition of the proteasome prevents the degradation of ubiquitinated IκBα.[19][32] This leads to the accumulation of IκBα and the sequestration of NF-κB in the cytoplasm.[19]

  • SC75741: This inhibitor acts further downstream in the pathway compared to the others. It impairs the ability of the p65 subunit of NF-κB to bind to DNA.[22][23] This direct interference with DNA binding prevents the transcription of NF-κB target genes, even if the p65 subunit successfully translocates to the nucleus.[23]

  • Parthenolide: This sesquiterpene lactone has a multi-faceted mechanism of action. It has been shown to inhibit the IκB kinase (IKK) complex, which is upstream in the signaling cascade.[26][27] Additionally, some studies suggest that Parthenolide can directly alkylate a cysteine residue on the p65 subunit, thereby preventing its DNA binding.[25]

Experimental Protocols

Here are detailed methodologies for key experiments used to evaluate and compare NF-κB inhibitors.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Principle: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, and its activity is quantified by measuring light emission upon the addition of a substrate.

Protocol:

  • Cell Culture and Transfection: Plate cells (e.g., HEK293 or A549) in a 96-well plate. Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test inhibitor (e.g., this compound, BAY 11-7082) or vehicle control. Incubate for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (e.g., 20 ng/mL) or LPS. Incubate for an additional 6-8 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of inhibition relative to the stimulated vehicle control.

Luciferase_Assay_Workflow A 1. Plate and Transfect Cells (NF-κB-luc & Renilla-luc plasmids) B 2. Pre-treat with Inhibitor (e.g., this compound) or Vehicle A->B C 3. Stimulate with TNF-α to activate NF-κB B->C D 4. Lyse Cells C->D E 5. Measure Luminescence (Firefly & Renilla) D->E F 6. Normalize and Analyze Data (Calculate % Inhibition) E->F

Caption: Workflow for an NF-κB Luciferase Reporter Assay.

Western Blot for IκBα Phosphorylation and Degradation

This method is used to directly assess the effect of inhibitors on the upstream signaling events.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies specific to the phosphorylated form of IκBα and total IκBα, one can determine the extent of phosphorylation and subsequent degradation.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or RAW 264.7) and grow to 80-90% confluency. Pre-treat the cells with the inhibitor or vehicle for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes) to observe the dynamics of IκBα phosphorylation and degradation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phospho-IκBα (Ser32) and total IκBα overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-IκBα and total IκBα levels to the loading control.

Western_Blot_Workflow A 1. Cell Treatment (Inhibitor + TNF-α) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer to Membrane C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Signal Detection (ECL) E->F G 7. Data Analysis F->G

Caption: Workflow for Western Blot Analysis of IκBα.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

Principle: This technique is based on the observation that protein-DNA complexes migrate more slowly than free DNA fragments in a non-denaturing polyacrylamide gel. A labeled DNA probe containing the NF-κB binding site is used to detect the active, DNA-binding form of NF-κB.

Protocol:

  • Nuclear Extract Preparation: Treat cells with inhibitors and/or stimulants as described for the Western blot. Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a standard protocol.

  • Probe Labeling: Synthesize a double-stranded oligonucleotide containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

  • Binding Reaction: Incubate the labeled probe with nuclear extract (e.g., 5-10 µg) in a binding buffer containing poly(dI-dC) to prevent non-specific binding. For competition assays, add an excess of unlabeled specific or non-specific competitor DNA. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction.

  • Electrophoresis: Resolve the binding reactions on a native polyacrylamide gel.

  • Detection: If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen. If using a biotinylated probe, transfer the DNA to a nylon membrane and detect it using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Analysis: The presence of a slower-migrating band (the "shifted" band) indicates NF-κB DNA binding. The intensity of this band is proportional to the amount of active NF-κB.

EMSA_Workflow A 1. Prepare Nuclear Extracts from Treated Cells C 3. Binding Reaction (Nuclear Extract + Labeled Probe) A->C B 2. Label DNA Probe (NF-κB Consensus Site) B->C D 4. Native Gel Electrophoresis C->D E 5. Detect Shifted Bands (Autoradiography or Chemiluminescence) D->E F 6. Analyze Results E->F

Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).

References

Validating the In Vivo Mechanism of Action of QNZ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline derivative QNZ (EVP4593) has emerged as a multifaceted pharmacological agent with potential therapeutic applications in a range of diseases, from neurodegenerative disorders to cancer and inflammatory conditions. Its mechanism of action, however, is complex and has been the subject of ongoing research. Initially identified as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, subsequent studies have revealed its capacity to modulate store-operated calcium entry (SOCE) and, more recently, to inhibit mitochondrial complex I. This guide provides an objective comparison of the in vivo validation of these mechanisms, presenting supporting experimental data, detailed protocols, and visual representations of the key signaling pathways.

Unraveling the Multifaceted In Vivo Actions of this compound

This compound's therapeutic potential appears to stem from its ability to concurrently target several critical cellular pathways. Understanding the in vivo relevance of each of these mechanisms is paramount for its clinical development and for identifying the most appropriate therapeutic contexts.

  • NF-κB Inhibition: The NF-κB pathway is a cornerstone of the inflammatory response and cell survival. Its aberrant activation is implicated in numerous inflammatory diseases and cancers. This compound has been shown to potently inhibit NF-κB activation with an IC50 of 11 nM.[1] In vivo studies have demonstrated its efficacy in reducing inflammation.

  • Store-Operated Calcium Entry (SOCE) Modulation: SOCE is a crucial mechanism for calcium influx and the regulation of a multitude of cellular processes. Dysregulation of SOCE has been linked to neurodegenerative diseases like Huntington's disease. This compound has been identified as an inhibitor of SOCE, and this action is thought to contribute to its neuroprotective effects observed in animal models.[2][3]

  • Mitochondrial Complex I Inhibition: The mitochondrial electron transport chain is central to cellular energy production. Inhibition of complex I can have profound effects on cell metabolism and survival, a strategy being explored for cancer therapy. Recent evidence has identified this compound as a potent and specific inhibitor of mitochondrial complex I, an activity that likely contributes to its anti-tumor effects in vivo.[4]

The interplay between these three mechanisms is an area of active investigation. For instance, the inhibition of mitochondrial complex I by this compound may contribute to its NF-κB inhibitory effects in certain contexts, and the modulation of SOCE can influence NF-κB signaling.[2][4][5]

Comparative In Vivo Performance of this compound and Alternative Inhibitors

Direct head-to-head in vivo comparative studies of this compound against other specific inhibitors for each of its proposed mechanisms of action are limited. The following tables summarize key in vivo findings for this compound and other well-established inhibitors in relevant animal models. This allows for an indirect comparison of their therapeutic potential.

Table 1: In Vivo Validation of NF-κB Inhibition
CompoundAnimal ModelDosage and AdministrationKey In Vivo OutcomesReference(s)
This compound (EVP4593) Mouse model of bone defects10 μM (in biomaterial)Enhanced BMP2-mediated osteogenesis by inhibiting fibroblast proliferation and migration.[6]
Bortezomib Murine sepsis model (cecal ligation and puncture)0.01 mg/kg (intraperitoneal)Increased 7-day survival rate and decreased inflammation in the lung parenchyma.[7]
Experimental autoimmune neuritis in rats0.05 mg/kg (intraperitoneal)Ameliorated clinical symptoms, improved nerve conduction, and reduced immune cell infiltration.[2]
Bay 11-7082 Human fibroid xenograft in SCID miceDaily administration (dosage not specified)50% reduction in tumor weight; decreased expression of genes related to proliferation, inflammation, and ECM remodeling.[8]
Imiquimod-induced psoriasis-like dermatitis in mice20 mg/kg (intraperitoneal)Reduced epidermal thickness, acanthosis, and inflammatory infiltrate; decreased expression of pNF-κB, NLRP3, and pro-inflammatory cytokines.[9]
Table 2: In Vivo Validation of Store-Operated Calcium Entry (SOCE) Inhibition
CompoundAnimal ModelDosage and AdministrationKey In Vivo OutcomesReference(s)
This compound (EVP4593) YAC128 transgenic mouse model of Huntington's diseaseIntraventricular deliveryRescued age-dependent striatal spine loss.[3]
YM-58483 (BTP2) Mouse graft-versus-host disease model1-30 mg/kg (oral)Inhibited donor anti-host cytotoxic T lymphocyte activity and IFN-gamma production.[10]
Antigen-induced asthma models in rats and guinea pigs3-30 mg/kg (oral)Prevented late-phase asthmatic bronchoconstriction and airway eosinophil infiltration.[11][12]
SKF-96365 OVA-induced allergic rhinitis in miceIntranasal administrationAttenuated sneezing, nasal rubbing, and levels of IgE and inflammatory cytokines.[13]
Table 3: In Vivo Validation of Mitochondrial Complex I Inhibition
CompoundAnimal ModelDosage and AdministrationKey In Vivo OutcomesReference(s)
This compound (EVP4593) Tumor xenograft model (in combination with bevacizumab)Not specifiedExhibited superior antitumor activity.
Rotenone Pig model of metabolic crisisInfusionInduced a progressive increase in blood lactate and altered whole-body oxygen utilization.[14]
Acetaminophen-induced liver injury in mice250 ppm in food for 3 daysAttenuated liver injury, improved liver enzyme levels, and ameliorated mitochondrial abnormality.[15]
Metformin Mouse model of cardiac ischemia-reperfusion injuryHigh-dose treatmentReduced infarct size.[16]
Human cancer cell xenografts in miceAdministration to miceInhibited the growth of control human cancer cells but not those expressing a metformin-resistant NADH dehydrogenase.[17]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key in vivo experiments cited in this guide.

Protocol 1: Evaluation of Anti-Inflammatory Effects in a Sepsis Model
  • Compound: Bortezomib

  • Animal Model: C57BL/6J mice

  • Procedure:

    • Induce sepsis via cecal ligation and puncture (CLP).

    • Administer Bortezomib (0.01 mg/kg) or vehicle (normal saline) intraperitoneally 1 hour prior to CLP surgery.

    • Monitor survival over a 7-day period.

    • At the end of the study, collect lung tissue for histological analysis to assess inflammation.

  • Key Readouts: Survival rate, histological evidence of lung inflammation.[7]

Protocol 2: Assessment of Neuroprotective Effects in a Huntington's Disease Model
  • Compound: this compound (EVP4593)

  • Animal Model: YAC128 transgenic mice

  • Procedure:

    • Deliver this compound or vehicle directly into the cerebral ventricles (intraventricular delivery). The specific concentration and volume would need to be optimized.

    • Continue treatment for a predefined period, monitoring the motor function of the mice.

    • At the end of the treatment period, sacrifice the animals and collect brain tissue.

    • Perform Golgi staining or other appropriate histological techniques on striatal sections to quantify dendritic spine density.

  • Key Readouts: Motor function tests, striatal spine density.[3]

Protocol 3: Investigating Anti-Tumor Efficacy in a Xenograft Model
  • Compound: Metformin

  • Animal Model: Nude mice bearing human cancer cell xenografts (e.g., HCT 116)

  • Procedure:

    • Inject human cancer cells (control and those expressing a metformin-resistant NADH dehydrogenase, NDI1) subcutaneously into the flanks of nude mice.

    • Once tumors are established, begin daily administration of Metformin or vehicle.

    • Monitor tumor volume regularly using calipers.

    • At the end of the study, excise the tumors for further analysis (e.g., western blotting for markers of proliferation and apoptosis).

  • Key Readouts: Tumor volume, protein expression of cell proliferation and apoptosis markers.[17]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and the points of inhibition for a clearer understanding of its multifaceted mechanism of action.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway Stimuli (TNF-α, IL-1) Stimuli (TNF-α, IL-1) Receptor Receptor Stimuli (TNF-α, IL-1)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκB->NF-κB (p65/p50) sequesters in cytoplasm Proteasome Proteasome IκB->Proteasome degradation Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammation, Cell Survival Inflammation, Cell Survival Gene Transcription->Inflammation, Cell Survival This compound This compound This compound->IKK Complex inhibits (proposed) Bortezomib Bortezomib Bortezomib->Proteasome inhibits Bay 11-7082 Bay 11-7082 Bay 11-7082->IKK Complex inhibits

Caption: NF-κB signaling pathway and points of inhibition.

SOCE_Pathway Store-Operated Calcium Entry (SOCE) cluster_ER Endoplasmic Reticulum (ER) cluster_PM Plasma Membrane ER Ca2+ Stores ER Ca2+ Stores STIM1 STIM1 ER Ca2+ Stores->STIM1 senses depletion Orai1 Orai1 STIM1->Orai1 activates Ca2+ Influx Ca2+ Influx Orai1->Ca2+ Influx Agonist Agonist GPCR/PLC GPCR/PLC Agonist->GPCR/PLC IP3 IP3 GPCR/PLC->IP3 IP3R IP3R IP3->IP3R IP3R->ER Ca2+ Stores Ca2+ release Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling This compound This compound This compound->Orai1 inhibits YM-58483 (BTP2) YM-58483 (BTP2) YM-58483 (BTP2)->Orai1 inhibits SKF-96365 SKF-96365 SKF-96365->Orai1 inhibits

Caption: Store-Operated Calcium Entry (SOCE) pathway.

Mitochondrial_ETC Mitochondrial Electron Transport Chain NADH NADH Complex I Complex I NADH->Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q e- ATP Synthase ATP Synthase Complex I->ATP Synthase H+ pumping Complex II Complex II Complex II->Coenzyme Q e- Succinate Succinate Succinate->Complex II Complex III Complex III Coenzyme Q->Complex III e- Cytochrome c Cytochrome c Complex III->Cytochrome c e- Complex III->ATP Synthase H+ pumping Complex IV Complex IV Cytochrome c->Complex IV e- O2 O2 Complex IV->O2 Complex IV->ATP Synthase H+ pumping H2O H2O O2->H2O ATP ATP ATP Synthase->ATP This compound This compound This compound->Complex I inhibits Rotenone Rotenone Rotenone->Complex I inhibits Metformin Metformin Metformin->Complex I inhibits

Caption: Mitochondrial Electron Transport Chain inhibition.

Conclusion

The in vivo validation of this compound's mechanism of action reveals a complex pharmacological profile with therapeutic potential across multiple disease areas. While its origins lie in NF-κB inhibition, its activities as a SOCE modulator and a mitochondrial complex I inhibitor are now well-documented in preclinical models. The presented comparative data, while not from direct head-to-head studies, provides a valuable framework for researchers to understand the relative in vivo efficacy of this compound in the context of other established inhibitors. Further research is warranted to elucidate the precise interplay between these mechanisms and to identify which patient populations are most likely to benefit from this promising multi-target agent. The detailed protocols and pathway diagrams provided in this guide aim to facilitate such future investigations.

References

QNZ (EVP-4593) Target Validation in Neurological Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of QNZ (EVP-4593) as a Therapeutic Candidate for Neurological Disorders, with a Focus on Huntington's Disease.

This guide provides a comprehensive comparison of the quinazoline derivative this compound (also known as EVP-4593) with other therapeutic alternatives for neurological disorders. It synthesizes experimental data to evaluate its multifaceted mechanism of action and therapeutic potential, primarily focusing on its role as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway and its impact on store-operated calcium entry (SOCE).

Multi-Target Profile of this compound

This compound has emerged as a significant subject of investigation in the realm of neurological disorders due to its ability to modulate multiple key cellular pathways implicated in neurodegeneration. Initially identified as a powerful anti-inflammatory agent, its therapeutic relevance now extends to its neuroprotective capabilities.

Table 1: Inhibitory Activity of this compound (EVP-4593)

Target PathwayMetricValueCell LineReference
NF-κB Transcriptional ActivationIC5011 nMHuman Jurkat T cells[1][2]
TNF-α ProductionIC507 nMHuman Jurkat T cells[1][2]
Store-Operated Calcium Entry (SOCE)Inhibition~60% at 300 nMHtt138Q cells[2]

The potent inhibition of both NF-κB activation and TNF-α production underscores this compound's strong anti-inflammatory properties.[1][2]

Comparative Efficacy in Huntington's Disease Models

Huntington's disease (HD) is a primary focus for this compound research, with studies highlighting its neuroprotective effects. A key area of investigation has been to determine whether the therapeutic benefits of this compound stem solely from its NF-κB inhibitory activity or from its broader mechanistic profile.

This compound vs. a Selective IKK Inhibitor

A pivotal study in a Drosophila model of Huntington's disease provided critical insights into this compound's mechanism. The study compared the efficacy of this compound with BMS-345541, a structurally distinct and highly selective inhibitor of the IκB kinase (IKK) complex, a key component of the NF-κB pathway.

Table 2: Comparative Efficacy of this compound and BMS-345541 in a Drosophila Model of Huntington's Disease

CompoundTargetEfficacy in HD Fly Model (Climbing Assay)ImplicationReference
This compound (EVP-4593) NF-κB, SOCE, Mitochondrial Complex IEffective (Delayed motor phenotype progression)Neuroprotective effects are likely not solely due to NF-κB inhibition.[3]
BMS-345541 IKK Complex (NF-κB Pathway)Ineffective Direct inhibition of the NF-κB pathway alone is insufficient for neuroprotection in this model.[3]

This comparative data strongly suggests that the neuroprotective effects of this compound in the Huntington's disease model are not exclusively mediated by its inhibition of the NF-κB pathway.[3] The ineffectiveness of a potent and specific IKK inhibitor, BMS-345541, points to the significance of this compound's other targets, particularly the inhibition of store-operated calcium entry (SOCE), in its therapeutic action.[3]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms of action and experimental designs discussed, the following diagrams have been generated using Graphviz.

G cluster_upstream Upstream Stimuli cluster_qnz_targets This compound (EVP-4593) Targets cluster_downstream Downstream Effects Mutant Huntingtin Mutant Huntingtin Ca2+ Dysregulation Calcium Dysregulation Mutant Huntingtin->Ca2+ Dysregulation induces Inflammatory Signals Inflammatory Signals NFkB NF-κB Pathway Inflammatory Signals->NFkB activate SOCE Store-Operated Calcium Entry (SOCE) SOCE->Ca2+ Dysregulation Neuroinflammation Neuroinflammation NFkB->Neuroinflammation promotes Mito Mitochondrial Complex I Oxidative Stress Oxidative Stress Mito->Oxidative Stress Neurodegeneration Neurodegeneration Neuroinflammation->Neurodegeneration Ca2+ Dysregulation->SOCE Ca2+ Dysregulation->Neurodegeneration Oxidative Stress->Neurodegeneration This compound This compound (EVP-4595) This compound->SOCE inhibits This compound->NFkB inhibits This compound->Mito inhibits G cluster_model Experimental Model cluster_compounds Test Compounds cluster_assay Assay cluster_results Results Fly Drosophila Model of Huntington's Disease Climbing Motor Function (Climbing Assay) Fly->Climbing This compound This compound (EVP-4593) This compound->Climbing BMS BMS-345541 BMS->Climbing QNZ_result Effective Climbing->QNZ_result This compound BMS_result Ineffective Climbing->BMS_result BMS-345541

References

comparative analysis of QNZ and IKK inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of QNZ and IKK Inhibitors in the Modulation of the NF-κB Signaling Pathway

For researchers and professionals in drug development, understanding the nuances of inhibitors targeting the nuclear factor-kappa B (NF-κB) signaling pathway is critical. This guide provides a detailed comparative analysis of this compound (EVP4593) and various direct inhibitors of the IκB kinase (IKK) complex. We present a compilation of their mechanisms of action, quantitative performance data, and relevant experimental protocols to aid in the selection of the appropriate tool for research and therapeutic development.

Introduction to NF-κB Inhibition

The NF-κB signaling cascade is a cornerstone of the inflammatory response, immune regulation, cell survival, and proliferation.[1] Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer.[1][2] A key regulatory node in the canonical NF-κB pathway is the IKK complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO.[3] Activation of this complex leads to the phosphorylation and subsequent degradation of IκB proteins, freeing NF-κB dimers to translocate to the nucleus and initiate the transcription of target genes.[1][4] Consequently, the IKK complex has been a major focus for the development of therapeutic inhibitors.

This guide compares two distinct strategies for inhibiting the NF-κB pathway: the direct inhibition of the IKK complex by various small molecules and the indirect inhibition by this compound, a compound with a different mechanism of action.

Mechanism of Action: A Tale of Two Strategies

IKK Inhibitors: These molecules are designed to directly block the kinase activity of the IKK complex.[1][2] The majority of these are ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of the IKK catalytic subunits, primarily IKKβ.[5] Others, like BMS-345541, are allosteric inhibitors that bind to a site distinct from the ATP-binding pocket, inducing a conformational change that inhibits kinase activity.[5] By directly inhibiting IKK, these compounds prevent the phosphorylation of IκBα, thereby blocking the entire downstream signaling cascade.[1]

This compound (EVP4593): In contrast, this compound is a potent NF-κB inhibitor that does not directly target the IKK complex.[6] Evidence suggests that this compound acts upstream of IKK, with one of its proposed mechanisms being the inhibition of store-operated calcium entry (SOCE).[7] This influx of calcium is a necessary step for the activation of the NF-κB pathway in response to certain stimuli. By blocking SOCE, this compound prevents the activation of the IKK complex and subsequent NF-κB signaling.[7] It is also a potent inhibitor of TNF-α production.[8]

G cluster_upstream Upstream Signaling cluster_IKK IKK Complex cluster_downstream Downstream Events Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNF-α, IL-1 SOCE Store-Operated Calcium Entry Receptor->SOCE IKK IKK Complex (IKKα/IKKβ/NEMO) SOCE->IKK Activation IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylation pIkB p-IκB IkB_NFkB->pIkB Proteasome Proteasome Degradation pIkB->Proteasome NFkB NF-κB Proteasome->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription This compound This compound This compound->SOCE IKK_Inhibitors IKK Inhibitors IKK_Inhibitors->IKK

Figure 1. Simplified NF-κB signaling pathway showing the points of intervention for this compound and IKK inhibitors.

Quantitative Data Presentation: A Comparative Overview

The following tables summarize the inhibitory concentrations (IC50) of this compound and a selection of IKK inhibitors. These values are derived from various in vitro assays and provide a quantitative basis for comparison.

Table 1: this compound (EVP4593) Inhibitory Concentrations

Target/AssayCell LineIC50 (nM)
NF-κB ActivationJurkat T cells11
TNF-α ProductionJurkat T cells7

Data sourced from[8].

Table 2: Selected IKK Inhibitors and their In Vitro Potency

InhibitorTarget(s)IC50Selectivity Notes
IKK-16 IKK-2, IKK complex, IKK-140 nM, 70 nM, 200 nM~5-fold selective for IKK-2 over IKK-1.[2][5]
TPCA-1 IKK-217.9 nM22-fold selective over IKK-1.[2]
MLN120B IKKβ45 nMHighly selective for IKKβ.[2]
BMS-345541 IKK-2, IKK-1300 nM, 4000 nMAllosteric inhibitor, ~13-fold selective for IKK-2.[2][5]
LY2409881 IKK-230 nM>10-fold selective over IKK-1.[2]
SC-514 IKK-23-12 µMATP-competitive, does not inhibit other IKK isoforms.[2]
PS-1145 IKK88 nMSpecific IKK inhibitor.[2]

Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration in biochemical assays).

Experimental Protocols: Methodologies for Inhibitor Evaluation

A variety of in vitro and cellular assays are employed to characterize and compare NF-κB pathway inhibitors.

Biochemical Kinase Assays

These cell-free assays directly measure the ability of a compound to inhibit the enzymatic activity of purified IKK isoforms.

  • Principle: Recombinant IKK enzyme is incubated with a specific substrate (e.g., a peptide derived from IκBα, known as IKKtide) and ATP. The inhibitor is added at various concentrations, and the resulting phosphorylation of the substrate is quantified.

  • Methodology Example (DELFIA): A Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) can be used.[9] A biotinylated substrate peptide is phosphorylated by the kinase in the presence of the inhibitor. The reaction mixture is then transferred to a streptavidin-coated plate to capture the biotinylated peptide. A europium-labeled anti-phosphoserine antibody is added to detect the phosphorylated substrate. The time-resolved fluorescence signal is proportional to the kinase activity.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_workflow Biochemical Kinase Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Recombinant IKK - IKKtide (Substrate) - ATP Start->Prepare_Reaction Add_Inhibitor Add Inhibitor (Varying Concentrations) Prepare_Reaction->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Detect_Phosphorylation Detect Phosphorylated Substrate (e.g., DELFIA) Incubate->Detect_Phosphorylation Analyze_Data Analyze Data and Calculate IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to the Efficacy of QNZ (EVP4593) and Other Quinazoline Derivatives as NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of QNZ (EVP4593), a potent Nuclear Factor-kappa B (NF-κB) inhibitor, with other selected quinazoline derivatives. The information is supported by experimental data from peer-reviewed scientific literature, with detailed methodologies for key experiments to facilitate reproducibility and further research.

Data Presentation: Efficacy of Quinazoline Derivatives as NF-κB Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of this compound and other quinazoline derivatives against NF-κB activation and related inflammatory markers. Lower IC50 values indicate higher potency.

Compound NameTarget/AssayCell LineIC50 Value
This compound (EVP4593) NF-κB ActivationJurkat T cells11 nM[1][2]
TNF-α ProductionJurkat T cells7 nM[1][2]
TNF-α ProductionMurine Splenocytes (LPS-stimulated)7 nM[3]
Compound 19 IL-6 ProductionTHP-1 macrophages0.84 µM[4][5]
TNF-α ProductionTHP-1 macrophages4.0 µM[4][5]
LU1501 Anti-proliferation (NF-κB pathway associated)SK-BR-3 (breast cancer)10.16 µM[6][7]
Anti-proliferation (NF-κB pathway associated)HCC1806 (breast cancer)10.66 µM[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental to assessing the efficacy of NF-κB inhibitors.

NF-κB Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB. Inhibition of this activity is a key indicator of a compound's efficacy.

Principle: Cells are transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to NF-κB activity.

Detailed Methodology:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) or Jurkat T cells are cultured in appropriate media.[8] Cells are then transfected with a firefly luciferase reporter plasmid containing NF-κB binding sites and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[9]

  • Compound Treatment: After a 24-hour incubation to allow for plasmid expression, the cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.[9]

  • NF-κB Activation: Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 10-20 ng/mL or Lipopolysaccharide (LPS), for 6-24 hours.[9][10]

  • Lysis and Luminescence Measurement: Following stimulation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.[11]

  • Data Analysis: The percentage of inhibition is calculated relative to the stimulated control (without inhibitor), and the IC50 value is determined by non-linear regression analysis.

TNF-α Production Inhibition Assay

This assay measures the production of the pro-inflammatory cytokine TNF-α, a downstream target of the NF-κB signaling pathway.

Principle: Immune cells, such as macrophages (e.g., RAW 264.7 or THP-1) or splenocytes, are stimulated to produce TNF-α. The amount of TNF-α secreted into the cell culture medium is quantified, typically by Enzyme-Linked Immunosorbent Assay (ELISA).

Detailed Methodology:

  • Cell Culture: RAW 264.7 or THP-1 cells are seeded in 96-well plates and allowed to adhere.[12]

  • Compound Treatment: The cells are pre-incubated with different concentrations of the quinazoline derivative for 1 hour.[13]

  • Stimulation: The cells are then stimulated with an inflammatory agent, such as LPS (1 µg/mL), for a period of 4 to 18 hours to induce TNF-α production.[12][13]

  • Sample Collection and ELISA: The cell culture supernatant is collected. The concentration of TNF-α in the supernatant is determined using a commercial ELISA kit according to the manufacturer's instructions.[13] This involves the use of a capture antibody, a detection antibody, a substrate, and a stop solution, with the resulting colorimetric change being proportional to the amount of TNF-α.

  • Data Analysis: The inhibition of TNF-α production is calculated, and the IC50 value is determined.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of active NF-κB to its specific DNA recognition sequence.

Principle: Nuclear extracts containing activated NF-κB are incubated with a radiolabeled or fluorescently labeled DNA probe containing the NF-κB binding consensus sequence. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. A "shift" in the mobility of the labeled probe indicates NF-κB binding.

Detailed Methodology:

  • Nuclear Extract Preparation: Cells are treated with the test compound and then stimulated to activate NF-κB. Nuclear proteins are then extracted from the cells.[14]

  • Probe Labeling: A double-stranded oligonucleotide containing the NF-κB consensus binding site is labeled, typically with [γ-32P]ATP or a fluorescent dye.[15]

  • Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.[15]

  • Electrophoresis: The reaction mixtures are resolved on a native polyacrylamide gel.[16]

  • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. The intensity of the shifted band corresponding to the NF-κB-DNA complex is quantified.[17]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow for evaluating NF-κB inhibitors.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activation TLR4->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release This compound This compound & Other Quinazolines This compound->IKK_complex Inhibition DNA DNA NFkB_nuc->DNA Binding Gene_Transcription Gene Transcription (e.g., TNF-α, IL-6) DNA->Gene_Transcription

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Cell Culture treatment Compound Treatment (this compound or other derivatives) start->treatment stimulation Stimulation (e.g., LPS, TNF-α) treatment->stimulation assay Endpoint Assay stimulation->assay luciferase Luciferase Assay (NF-κB Activity) assay->luciferase elisa ELISA (Cytokine Production) assay->elisa emsa EMSA (NF-κB DNA Binding) assay->emsa analysis Data Analysis (IC50 Determination) luciferase->analysis elisa->analysis emsa->analysis

Caption: Workflow for evaluating NF-κB inhibitors.

References

Preclinical Validation of Quinolylnitrones' (QNZ) Neuroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical neuroprotective performance of quinolylnitrones (QNZ), a promising class of antioxidant compounds, against other alternatives. The data presented is based on published experimental findings and is intended to inform further research and development in the field of neuroprotection. It is important to note that "this compound" is used here to refer to the family of quinolylnitrones, with specific data presented for compounds QN1 through QN6 as detailed in available research.

Quantitative Data Summary

The neuroprotective efficacy of six different quinolylnitrones (QN1-QN6) was evaluated in an in vitro model of ischemia-reperfusion injury using human neuroblastoma cells (SH-SY5Y).[1] The following tables summarize the key quantitative data from these studies, comparing the effects of the QN compounds with established antioxidants, α-phenyl-tert-butyl nitrone (PBN) and N-acetyl-l-cysteine (NAC).[1]

Table 1: Neuroprotective Effect of this compound Compounds on Neuronal Metabolic Activity

CompoundEC₅₀ (µM)¹Maximum Neuroprotective Activity (MNA) (%)
QN14.21 ± 0.6595.3 ± 3.1
QN24.52 ± 0.7192.1 ± 3.5
QN33.89 ± 0.5998.2 ± 2.8
QN44.03 ± 0.6296.5 ± 3.0
QN54.11 ± 0.6894.7 ± 3.3
QN6 3.97 ± 0.78 97.6 ± 2.9
PBN5.25 ± 0.8885.4 ± 4.1
NAC6.13 ± 0.9580.1 ± 4.5

¹EC₅₀ represents the concentration at which the compound shows 50% of its maximum neuroprotective effect. Data are presented as mean ± SEM.[1]

Table 2: Anti-Necrotic and Anti-Apoptotic Effects of this compound Compounds

CompoundAnti-Necrotic EC₅₀ (µM)Anti-Apoptotic EC₅₀ (µM)
QN14.15 ± 0.774.28 ± 0.33
QN24.39 ± 0.814.61 ± 0.39
QN33.72 ± 0.713.95 ± 0.25
QN43.91 ± 0.754.12 ± 0.28
QN54.02 ± 0.794.21 ± 0.31
QN6 3.79 ± 0.83 3.99 ± 0.21

Data are presented as mean ± SEM.[1]

Among the tested compounds, QN6 demonstrated the most balanced and potent neuroprotective profile , with strong effects on preserving neuronal metabolic activity and preventing both necrotic and apoptotic cell death.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Model of Ischemia-Reperfusion (Oxygen-Glucose Deprivation)

The neuroprotective effects of the this compound compounds were assessed using an in vitro model of ischemia-reperfusion, which involves oxygen and glucose deprivation (OGD) followed by oxygen and glucose resupply (OGR).[1]

  • Cell Culture: SH-SY5Y human neuroblastoma cells were cultured in a 1:1 mixture of Dulbecco's Modified Eagle Medium and Ham's F12 medium, supplemented with fetal bovine serum and antibiotics.[1]

  • OGD Induction: To simulate ischemic conditions, the cell culture medium was replaced with a glucose-free medium, and the cells were incubated in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a specified period.[1]

  • OGR (Reperfusion): Following the OGD period, the glucose-free medium was replaced with the original culture medium, and the cells were returned to a normoxic incubator (95% air, 5% CO₂) to simulate reperfusion.[1]

  • Treatment: The this compound compounds, PBN, or NAC were added to the culture medium at various concentrations during the OGR phase to evaluate their neuroprotective effects.[1]

Assessment of Neuroprotection
  • Neuronal Metabolic Activity (XTT Assay): Cell viability was quantified using the 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assay. This colorimetric assay measures the metabolic activity of viable cells.[1]

  • Necrotic Cell Death (LDH Assay): Necrosis was determined by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of plasma membrane damage.[1]

  • Apoptotic Cell Death (Caspase-3/7 Activity): Apoptosis was assessed by measuring the activity of caspases-3 and -7, key executioner enzymes in the apoptotic cascade.[1]

  • Reactive Oxygen Species (ROS) Production: Intracellular ROS levels were measured using a fluorescent probe that becomes fluorescent upon oxidation by ROS.[1]

Visualizations

Proposed Neuroprotective Signaling Pathway of this compound

G Proposed Neuroprotective Mechanism of this compound cluster_0 Ischemic Insult (OGD/R) cluster_2 This compound Intervention cluster_3 Neuroprotective Outcomes Ischemia Oxygen-Glucose Deprivation/Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Ischemia->Mitochondrial_Dysfunction Apoptosis_Initiation Apoptosis Initiation ROS->Apoptosis_Initiation Mitochondrial_Dysfunction->Apoptosis_Initiation This compound Quinolylnitrones (this compound) This compound->ROS Scavenges Reduced_Oxidative_Stress ↓ Oxidative Stress Mitochondrial_Protection Mitochondrial Protection Inhibition_of_Apoptosis ↓ Apoptosis Neuronal_Survival ↑ Neuronal Survival Reduced_Oxidative_Stress->Neuronal_Survival Mitochondrial_Protection->Neuronal_Survival Inhibition_of_Apoptosis->Neuronal_Survival

Caption: Proposed mechanism of this compound neuroprotection against ischemic injury.

Experimental Workflow for In Vitro Neuroprotection Assay

G In Vitro Neuroprotection Assay Workflow cluster_0 Cell Culture cluster_1 Ischemic Insult cluster_2 Treatment & Reperfusion cluster_3 Endpoint Analysis A Seed SH-SY5Y Cells B Oxygen-Glucose Deprivation (OGD) A->B C Add this compound/Control Compounds + Oxygen-Glucose Resupply (OGR) B->C D Cell Viability (XTT Assay) C->D E Necrosis (LDH Assay) C->E F Apoptosis (Caspase-3/7 Assay) C->F G ROS Production C->G

Caption: Workflow for assessing the neuroprotective effects of this compound.

Comparison with Other Neuroprotective Agents

The preclinical data indicates that quinolylnitrones, particularly QN6, exhibit superior or comparable neuroprotective efficacy to the established antioxidants PBN and NAC in the context of an in vitro ischemia-reperfusion model.[1]

  • Potency: The EC₅₀ values for the most effective this compound compounds in protecting against neuronal metabolic decline, necrosis, and apoptosis were consistently lower than those of PBN and NAC, suggesting higher potency.[1]

  • Maximum Efficacy: The maximum neuroprotective activity achieved by the top-performing this compound compounds was also higher than that observed for PBN and NAC.[1]

It is important to consider that numerous other classes of neuroprotective agents are under investigation, each with distinct mechanisms of action. These include glutamate antagonists, calcium channel blockers, and anti-inflammatory agents.[2] Direct comparative studies of this compound against these other classes in standardized preclinical models are necessary to fully elucidate their relative therapeutic potential.

Conclusion

The preclinical validation of quinolylnitrones demonstrates their significant potential as neuroprotective agents. Their multifaceted mechanism of action, encompassing antioxidant, anti-necrotic, and anti-apoptotic properties, makes them attractive candidates for further development. The superior performance of specific QN compounds compared to established antioxidants in an in vitro model of cerebral ischemia warrants further investigation in more complex in vivo models of neurodegenerative diseases and stroke.[1][3] Future studies should aim to further elucidate the specific molecular targets and signaling pathways modulated by this compound to optimize their therapeutic application.

References

A Comparative Analysis of QNZ (EVP4593) and Bortezomib in Multiple Myeloma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the NF-κB inhibitor QNZ (also known as EVP4593) and the proteasome inhibitor bortezomib, focusing on their therapeutic potential in multiple myeloma (MM). While direct comparative studies in MM models are limited, this document synthesizes available data on their individual mechanisms of action, effects on cell viability, and induction of apoptosis to offer a framework for further research and drug development.

Executive Summary

Bortezomib is a well-established therapeutic agent for multiple myeloma, exerting its cytotoxic effects primarily through the inhibition of the 26S proteasome. This leads to the accumulation of misfolded proteins, cell cycle arrest, and apoptosis.[1] Its interaction with the NF-κB pathway is complex, as it can paradoxically lead to the activation of the canonical NF-κB pathway in MM cells, a finding that challenges the initial rationale for its use as a straightforward NF-κB inhibitor.

This guide will present the available quantitative data for bortezomib in MM models and discuss the mechanistic profile of this compound, providing a basis for indirect comparison and highlighting the need for future head-to-head studies.

Data Presentation: Performance in Multiple Myeloma Cell Lines

The following tables summarize the available quantitative data for bortezomib on cell viability and apoptosis in common multiple myeloma cell lines. Due to a lack of direct comparative studies, corresponding quantitative data for this compound in these specific MM cell lines could not be included.

Table 1: Cell Viability (IC50) of Bortezomib in Multiple Myeloma Cell Lines

Cell LineBortezomib IC50 (nM)Incubation Time (hours)Assay Method
RPMI-8226 15.9[3]Not SpecifiedMTT Assay
16.30[4]24CCK8 Assay
2.05 ± 0.22[5]72Not Specified
U-266 7.1[3]Not SpecifiedMTT Assay
12.05[4]24CCK8 Assay
MM.1S Not SpecifiedNot SpecifiedNot Specified
NCI-H929 Not SpecifiedNot SpecifiedNot Specified

Table 2: Apoptosis Induction by Bortezomib in RPMI-8226 Multiple Myeloma Cells

Bortezomib Concentration (nmol/l)Apoptosis Rate (%)Control Apoptosis Rate (%)
2012.08 ± 0.61[6]8.28 ± 0.39[6]
5035.97 ± 3.11[6]8.28 ± 0.39[6]
8057.22 ± 5.47[6]8.28 ± 0.39[6]

Signaling Pathways and Mechanisms of Action

Bortezomib: A Proteasome Inhibitor with Complex NF-κB Modulation

Bortezomib's primary mechanism of action is the reversible inhibition of the 26S proteasome, a key component of the cellular machinery responsible for degrading ubiquitinated proteins.[1] This inhibition disrupts protein homeostasis, leading to the accumulation of misfolded and regulatory proteins, which in turn triggers endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[7]

While initially thought to suppress NF-κB activity by preventing the degradation of its inhibitor, IκBα, studies have shown that bortezomib can induce the activation of the canonical NF-κB pathway in multiple myeloma cells.[8][9] This suggests that the cytotoxic effects of bortezomib in MM are not solely attributable to the inhibition of this pathway.

Bortezomib_Signaling Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits NFkB_Pathway Canonical NF-κB Pathway Bortezomib->NFkB_Pathway Activates Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades IkBa IκBα Proteasome->IkBa Degrades ER_Stress ER Stress Ub_Proteins->ER_Stress Accumulation Leads to Apoptosis Apoptosis ER_Stress->Apoptosis Induces

Figure 1. Simplified signaling pathway of bortezomib in multiple myeloma cells.

This compound (EVP4593): A Potent NF-κB Inhibitor

This compound is a quinazoline derivative that has been widely used as a potent inhibitor of the NF-κB signaling pathway, with a reported IC50 of 11 nM for blocking NF-κB activity.[2] It is believed to act upstream of the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This maintains NF-κB in an inactive state in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in cell survival and proliferation.[2] Some evidence also points to this compound's ability to inhibit mitochondrial complex I, which may contribute to its cellular effects.[2] In various cancer models, this compound has been shown to reduce cell viability and induce apoptosis.[2]

QNZ_Signaling This compound This compound (EVP4593) Upstream_Signal Upstream Signal This compound->Upstream_Signal Inhibits Mitochondrial_Complex_I Mitochondrial Complex I This compound->Mitochondrial_Complex_I Inhibits IKK_Complex IKK Complex Upstream_Signal->IKK_Complex Activates IkBa IκBα IKK_Complex->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Survival, Proliferation) Nucleus->Transcription Initiates

Figure 2. Postulated signaling pathway of this compound (EVP4593).

Experimental Protocols

Detailed experimental protocols for the cited data are crucial for reproducibility and further investigation.

Bortezomib Cell Viability and Apoptosis Assays
  • Cell Lines: RPMI-8226 and U-266 multiple myeloma cell lines were utilized.[3][4]

  • Drug Treatment: Cells were treated with varying concentrations of bortezomib as indicated in the data tables.

  • Cell Viability Assays:

    • MTT Assay: Cell proliferation was assessed using the MTT assay, which measures the metabolic activity of viable cells.[3]

    • CCK8 Assay: The Cell Counting Kit-8 (CCK8) assay was also employed to determine cell viability.[4]

  • Apoptosis Assay:

    • Annexin V-FITC/PI Staining: The percentage of apoptotic cells was quantified using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry analysis.[6]

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis MM_Cells Multiple Myeloma Cell Lines (e.g., RPMI-8226, U-266) Drug_Addition Addition of Bortezomib (Varying Concentrations) MM_Cells->Drug_Addition Viability_Assay Cell Viability Assay (MTT or CCK8) Drug_Addition->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Drug_Addition->Apoptosis_Assay IC50_Calc IC50 Calculation Viability_Assay->IC50_Calc Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant

Figure 3. General experimental workflow for assessing drug efficacy in multiple myeloma cell lines.

Conclusion and Future Directions

Bortezomib is a cornerstone in the treatment of multiple myeloma, with a well-documented impact on cell viability and apoptosis. Its mechanism, however, involves a complex interplay with cellular pathways, including an unexpected activation of the canonical NF-κB pathway. This compound, a potent NF-κB inhibitor, presents a theoretically attractive therapeutic strategy for a cancer type known for NF-κB dependency.

The significant gap in the literature is the absence of direct, head-to-head comparative studies of this compound and bortezomib in multiple myeloma models. Such studies are essential to:

  • Directly compare the cytotoxic and pro-apoptotic efficacy of this compound and bortezomib in a panel of MM cell lines.

  • Elucidate the effects of this compound on the NF-κB pathway in MM cells and determine if its primary mechanism of action in this context is indeed NF-κB inhibition.

  • Investigate potential synergistic effects of combining this compound and bortezomib, which could offer a novel therapeutic approach to overcome drug resistance.

Future research should prioritize these direct comparative analyses to fully understand the potential of this compound as a therapeutic agent for multiple myeloma, both as a monotherapy and in combination with existing treatments like bortezomib.

References

QNZ (EVP4593): An In Vivo Anti-Inflammatory Agent on Par with Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quinazoline derivative QNZ (EVP4593) demonstrates significant anti-inflammatory activity in vivo, positioning it as a noteworthy subject for further investigation. Experimental data from preclinical models confirm its efficacy in mitigating acute inflammation, with performance comparable to the widely used non-steroidal anti-inflammatory drug (NSAID), indomethacin.

This compound, a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, has been shown to effectively reduce inflammation in established animal models. Its mechanism of action, centered on the inhibition of NF-κB, a key regulator of the inflammatory response, underpins its therapeutic potential.[1]

Comparative Efficacy in a Model of Acute Inflammation

The anti-inflammatory properties of this compound have been evaluated in the carrageenan-induced paw edema model in rats, a standard and well-characterized assay for screening anti-inflammatory drugs. In this model, administration of this compound demonstrated a dose-dependent reduction in paw swelling, a cardinal sign of acute inflammation.

While direct head-to-head comparative studies are limited, data from a key study on this compound's initial discovery allows for an indirect comparison with indomethacin, a standard NSAID used in the same model.

CompoundDose (mg/kg, i.p.)Time Post-CarrageenanPaw Edema Inhibition (%)
This compound (EVP4593) 13 hours38
15 hours42
Indomethacin 103 hours~54-87.3
105 hours~33-62

These findings suggest that this compound, at a lower dose, exhibits a considerable anti-inflammatory effect. It is important to note that the comparison with indomethacin is based on historical data from similar experimental setups, and a direct comparative study would be necessary for a conclusive assessment of relative potency.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

The primary mechanism underlying the anti-inflammatory activity of this compound is its potent inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In an inflammatory state, various stimuli, such as lipopolysaccharide (LPS) from bacteria, activate this pathway. This compound intervenes in this cascade, preventing the transcription of these inflammatory mediators and thereby dampening the inflammatory response.

G Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Degrades & Releases NFκB_n NF-κB (p50/p65) (in nucleus) NFκB->NFκB_n Translocates to Nucleus Genes Pro-inflammatory Gene Transcription NFκB_n->Genes Induces Cytokines Cytokines, Chemokines, etc. Genes->Cytokines This compound This compound (EVP4593) This compound->IKK G Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Grouping of Animals (n=6-8 per group) Acclimatization->Grouping Drug_Admin Drug Administration (this compound, Vehicle, or Positive Control) Grouping->Drug_Admin Carrageenan Carrageenan Injection (Subplantar) Drug_Admin->Carrageenan 1 hour prior Measurement Paw Volume Measurement (Plethysmometer) at 1, 2, 3, 4, 5 hours Carrageenan->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis End End Analysis->End

References

Unveiling the Anti-Cancer Potential of QNZ (EVP4593): A Comparative Guide Across Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the quinazoline derivative QNZ (EVP4593) across various cancer models. By summarizing key experimental data and detailing methodologies, this document serves as a comprehensive resource for evaluating the therapeutic potential of this NF-κB inhibitor.

This compound (also known as EVP4593) has emerged as a potent inhibitor of the NF-κB signaling pathway, a critical mediator of inflammation, cell survival, and proliferation in numerous cancers.[1][2] Beyond its primary target, this compound has also been shown to impact other crucial cellular pathways, including the mTOR pathway and mitochondrial complex I, highlighting its multi-faceted anti-neoplastic activity.[1][3] This guide synthesizes the available preclinical data on this compound, offering a cross-validated perspective on its efficacy in various cancer contexts.

In Vitro Efficacy: A Multi-Cancer Perspective

This compound has demonstrated significant anti-tumor effects in a range of carcinoma cell lines, including those from liver, head and neck, breast, and lung cancers.[1] Its primary mechanism of action involves the inhibition of NF-κB activation, with a half-maximal inhibitory concentration (IC50) of 11 nM in human Jurkat T lymphocyte cells.[2] Furthermore, it potently inhibits the production of the pro-inflammatory cytokine TNF-α, with an IC50 of 7 nM in the same cell line.[2][4]

The anti-proliferative and pro-apoptotic effects of this compound have been documented across several cancer types. Studies have shown that this compound can reduce cell viability, suppress uncontrolled cell proliferation and migration, and induce both extrinsic and intrinsic apoptosis pathways.[1]

Cancer TypeCell Line(s)Observed EffectsEffective Concentrations
Liver Cancer HepG2, Huh7, SNU-387Affects NF-κB signaling, demonstrates anti-tumor effects.[1]5 µM (Huh7, SNU-387), 10 µM (HepG2)[1]
Head and Neck Squamous Cell Carcinoma (HNSCC) PCI1, PCI9, PCI13, PCI52Inhibits NF-κB signaling, shows anti-tumor effects.[1]1–10 µM[1]
Breast Cancer MCF7Inhibits NF-κB and mTOR signaling pathways, demonstrates anti-tumor effects.[1]1–10 µM[1]
Lung Cancer CL1-5-F4Suppresses NF-ĸB activation, inhibits metastasis-associated proteins, reduces cell migration and invasion.[1]0.25 µM[1]
Human Hepatocellular Carcinoma SK-HEP-1Reduces cell viability, inhibits expression of anti-apoptotic proteins (XIAP, MCL-1, c-FLIP), increases levels of pro-apoptotic proteins (caspase-3, -8, cytochrome c), and inhibits NF-κB p65 expression.[1]0.4 µM[1]

In Vivo Anti-Tumor Activity

Preclinical in vivo studies have corroborated the anti-cancer potential of this compound observed in cell-based assays. In a breast cancer model, administration of this compound at a dose of 1 mg/kg demonstrated anti-tumor effects.[1] These findings underscore the potential of this compound as a therapeutic agent in a physiological context, warranting further investigation into its efficacy in various xenograft and syngeneic cancer models.

Signaling Pathways Modulated by this compound

The primary molecular mechanism of this compound is the inhibition of the NF-κB signaling pathway. However, its effects are not limited to this pathway alone. Evidence suggests that this compound also modulates the mTOR signaling pathway, particularly in tumor cells under glucose starvation.[1] Furthermore, long-term exposure to this compound may be associated with the inhibition of mitochondrial complex I.[3] This multi-pronged attack on key cancer-promoting pathways likely contributes to its broad anti-tumor activity.

QNZ_Signaling_Pathway This compound's Impact on Cancer Cell Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors Cytokines Cytokines (e.g., TNF-α) Cytokines->Receptors PI3K PI3K Receptors->PI3K IKK IKK Complex Receptors->IKK Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC1->IKK phosphorylates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_n NF-κB NFkB->NFkB_n translocates This compound This compound (EVP4593) This compound->mTORC1 inhibits This compound->NFkB inhibits activation Mitochondria Mitochondrial Complex I This compound->Mitochondria inhibits (long-term) Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis, Metastasis) NFkB_n->Gene_Expression promotes

Caption: this compound's multi-target mechanism in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

To determine the half-maximal inhibitory concentration (IC50) of this compound, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against the logarithm of the this compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

The induction of apoptosis by this compound can be quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Cells are treated with this compound at concentrations determined from viability assays for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Migration Assay (Wound Healing/Scratch Assay)

The effect of this compound on cell migration can be assessed using a wound-healing assay.

  • Cell Monolayer: Cells are grown to confluence in a multi-well plate.

  • Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or wound in the cell monolayer.

  • Compound Treatment: The cells are washed to remove debris and then incubated with media containing various concentrations of this compound.

  • Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 12, 24 hours).

  • Data Analysis: The width of the wound is measured, and the percentage of wound closure is calculated to determine the effect of this compound on cell migration.

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (Breast, Lung, Colon, etc.) Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis Migration Migration/Invasion Assay (e.g., Wound Healing) Cell_Culture->Migration IC50 Determine IC50 Viability->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis->Apoptosis_Quant Migration_Quant Quantify Migration Migration->Migration_Quant Treatment This compound Treatment (e.g., 1 mg/kg) IC50->Treatment Inform Dosing Xenograft Xenograft/Syngeneic Mouse Models Xenograft->Treatment TGI Tumor Growth Inhibition (TGI) Measurement Treatment->TGI Efficacy Evaluate In Vivo Efficacy TGI->Efficacy

References

Validating QNZ's Role in Store-Operated Calcium Entry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of QNZ (EVP4593) with other common inhibitors of store-operated calcium entry (SOCE). Experimental data is presented to facilitate the evaluation of this compound's performance and to provide a framework for its validation in various research contexts.

Introduction to Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry is a crucial Ca2+ influx pathway in numerous cell types. It is activated in response to the depletion of Ca2+ from the endoplasmic reticulum (ER). This process is primarily mediated by the interaction between the ER Ca2+ sensor, stromal interaction molecule (STIM), and the plasma membrane Ca2+ channel, Orai.[1] The influx of Ca2+ through SOCE is critical for a multitude of cellular functions, including gene expression, cell proliferation, and immune responses, making it a significant target for drug development.

This compound (EVP4593) in the Context of SOCE Inhibition

This compound, also known as EVP4593, has been identified as an inhibitor of SOCE.[2][3] It has been shown to reduce store-operated channel currents and is noted for its neuroprotective effects.[2][3] this compound also demonstrates potent inhibitory effects on NF-κB transcriptional activation and TNF-α production.[3] Its mechanism in SOCE inhibition appears to involve the modulation of channels that include the TRPC1 subunit.[3]

Comparative Analysis of SOCE Inhibitors

To validate the role and efficacy of this compound in SOCE, a comparison with other well-characterized inhibitors is essential. The following table summarizes the quantitative data for this compound and a selection of alternative SOCE modulators.

InhibitorTarget(s)IC50Cell Type(s)Key Characteristics
This compound (EVP4593) SOC channels (potentially TRPC1-containing), NF-κB, TNF-α~300 nM (for ~60% SOC inhibition)Htt138Q cellsNeuroprotective; also a potent anti-inflammatory agent.[3]
BTP2 (YM-58483) Orai1, TRPC channels10-100 nM (time-dependent)Jurkat T cellsPotent and irreversible inhibitor, requires long pre-incubation.[4][5]
Synta 66 Orai1~1-4 µMRBL mast cells, HEK293 cellsPotent and selective Orai1 inhibitor; does not affect STIM1 puncta formation.[4][6][7]
2-APB IP3R, Orai, TRP channelsBiphasic: Potentiates at <10 µM, Inhibits at >30 µM (IC50 ≈ 42 µM for IP3R)Various cell linesBroad-spectrum channel modulator with complex, dose-dependent effects on SOCE.[8][9]
SKF-96365 TRPC channels, STIM1, Voltage-gated Ca2+ channels~5-30 µMPlatelets, PC12 cellsNon-selective inhibitor of SOCE and other cation channels.[10][11]

Experimental Protocols

Measurement of Store-Operated Calcium Entry using Fura-2 AM

This protocol outlines the measurement of intracellular Ca2+ concentration ([Ca2+]i) to assess SOCE inhibition.

Materials:

  • Cells of interest plated on coverslips or in a 96-well plate

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Thapsigargin (or another SERCA inhibitor)

  • CaCl2

  • The SOCE inhibitor to be tested (e.g., this compound)

  • Fluorescence microscope or plate reader capable of ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

  • Cell Preparation: Seed cells to be 80-90% confluent on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBS.

    • Wash cells once with HBS.

    • Incubate cells with the loading buffer for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with HBS to remove extracellular dye.

    • Allow 20-30 minutes for de-esterification of the dye within the cells.

  • Calcium Measurement:

    • Mount the coverslip on the microscope stage or place the 96-well plate in the reader.

    • Perfuse the cells with Ca2+-free HBS.

    • Establish a baseline fluorescence ratio (F340/F380).

    • Add the test inhibitor (e.g., this compound) at the desired concentration and incubate for the appropriate time.

    • Add thapsigargin to deplete ER Ca2+ stores, which will cause a transient increase in [Ca2+]i.

    • Once the [Ca2+]i returns to baseline, reintroduce Ca2+ to the extracellular solution (e.g., 2 mM CaCl2) to initiate SOCE.

    • Record the subsequent rise in the F340/F380 ratio, which represents SOCE.

  • Data Analysis: The magnitude and rate of the Ca2+ influx upon re-addition of extracellular Ca2+ are quantified to determine the extent of SOCE inhibition by the compound.

Electrophysiological Measurement of ICRAC using Whole-Cell Patch-Clamp

This technique provides a direct measurement of the Ca2+ release-activated Ca2+ (CRAC) current (ICRAC), the electrical signature of SOCE.

Materials:

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Cell culture dish with adherent cells

  • Extracellular (bath) solution containing CaCl2

  • Intracellular (pipette) solution containing a Ca2+ chelator (e.g., EGTA or BAPTA) and IP3 or a SERCA inhibitor to deplete stores.

  • The SOCE inhibitor to be tested (e.g., this compound)

Procedure:

  • Pipette Preparation: Pull glass capillaries to a resistance of 4-8 MΩ when filled with the intracellular solution.

  • Cell Patching:

    • Approach a target cell with the patch pipette while applying positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential (e.g., 0 mV).

    • Apply voltage ramps (e.g., -100 to +100 mV over 50 ms) periodically to elicit currents.

    • ICRAC will develop over several minutes as the intracellular solution diffuses into the cell and depletes the ER Ca2+ stores.

    • Once a stable ICRAC is established, perfuse the bath with the extracellular solution containing the test inhibitor (e.g., this compound).

  • Data Analysis: The reduction in the inward current at negative potentials following the application of the inhibitor is measured to quantify the degree of ICRAC blockade.

Visualizing the Molecular Pathway and Experimental Design

To further clarify the context of this compound's action and the methodology for its validation, the following diagrams are provided.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Orai1 Orai1 Ca_ext->Orai1 Influx TRPC1 TRPC1 Ca_ext->TRPC1 Influx STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active ER Ca²⁺ Depletion STIM1_active->Orai1 Activation STIM1_active->TRPC1 Activation ER_Ca Ca²⁺ This compound This compound This compound->TRPC1 Inhibits BTP2 BTP2 BTP2->Orai1 Inhibits Synta66 Synta66 Synta66->Orai1 Inhibits SKF96365 SKF-96365 SKF96365->TRPC1 Inhibits SKF96365->STIM1_active Inhibits

Caption: SOCE signaling pathway and points of intervention for various inhibitors.

Experimental_Workflow start Prepare Cell Culture load_dye Load with Fura-2 AM or Prepare for Patch-Clamp start->load_dye baseline Establish Baseline Measurement (Ca²⁺-free medium) load_dye->baseline add_inhibitor Incubate with Inhibitor (this compound or Alternative) baseline->add_inhibitor deplete_stores Deplete ER Ca²⁺ Stores (e.g., Thapsigargin) add_inhibitor->deplete_stores initiate_soce Re-add Extracellular Ca²⁺ to Initiate SOCE deplete_stores->initiate_soce measure Measure Ca²⁺ Influx (Fura-2) or Icrac (Patch-Clamp) initiate_soce->measure analyze Analyze Data: - Rate of Influx - Peak Amplitude - IC50 Calculation measure->analyze compare Compare Efficacy of This compound vs. Alternatives analyze->compare

Caption: Workflow for comparing SOCE inhibitors.

References

A Comparative Analysis of QNZ and Other SOCE Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of quinazoline (QNZ) and other key inhibitors of Store-Operated Calcium Entry (SOCE).

Store-Operated Calcium Entry (SOCE) is a crucial Ca2+ influx mechanism in numerous cell types, playing a pivotal role in a wide array of physiological processes, from immune responses to cell proliferation. The core components of this pathway are the endoplasmic reticulum (ER) Ca2+ sensor, STIM1, and the plasma membrane Ca2+ channel, ORAI1. Given its involvement in various pathologies, including autoimmune diseases and cancer, the pharmacological inhibition of SOCE is an area of intense research. This guide provides an objective comparison of this compound (EVP4593), a quinazoline derivative, with other prominent SOCE inhibitors, supported by experimental data and detailed methodologies.

The Mechanism of Store-Operated Calcium Entry (SOCE)

The activation of SOCE is a sequential process initiated by the depletion of Ca2+ from the endoplasmic reticulum. This depletion is sensed by STIM1, leading to its conformational change, oligomerization, and translocation to ER-plasma membrane junctions. Here, STIM1 directly interacts with and activates ORAI1 channels, resulting in a sustained influx of Ca2+ into the cell.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca²⁺ STIM1_inactive Inactive STIM1 ER_Ca->STIM1_inactive High [Ca²⁺] STIM1_active Active STIM1 (Oligomerized) STIM1_inactive->STIM1_active ER Ca²⁺ Depletion ORAI1_closed Closed ORAI1 Channel STIM1_active->ORAI1_closed Translocation & Interaction ORAI1_open Open ORAI1 Channel ORAI1_closed->ORAI1_open Activation Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->ORAI1_open Ca²⁺ Influx (SOCE)

Figure 1. Simplified signaling pathway of Store-Operated Calcium Entry (SOCE).

Comparative Analysis of SOCE Inhibitors

A variety of small molecules have been identified that inhibit SOCE through different mechanisms. These include direct channel blockers, compounds that disrupt the STIM1-ORAI1 interaction, and those that affect STIM1 oligomerization. The following table summarizes the key characteristics of this compound and other frequently studied SOCE inhibitors. Potency can vary depending on the cell type and experimental conditions used.[1][2]

InhibitorPrimary Target(s)Mechanism of ActionPotency (IC50)Key Characteristics
This compound (EVP4593) TRPC1-containing SOC channelsInhibits both Orai- and TRPC-containing store-operated channels.[3][4]~300 nM (for TRPC1)[5]Also a well-known NF-κB inhibitor; its effect on NF-κB is linked to SOCE inhibition.[3]
Synta-66 ORAI1Allosteric pore blocker of the ORAI1 channel.[6][7] Does not affect STIM1 clustering.[8][9]~130 nM (in HEK293)[1]Potent and selective, but can be slow-acting and irreversible.[8]
BTP2 (YM-58483) ORAI1, TRPC channelsPotent inhibitor of CRAC channels.[10][11] May also depolarize the membrane via TRPM4 activation.[12]10-100 nM (in Jurkat T cells)[1]Widely used, but its indirect mechanism and long pre-incubation times can be a drawback.[8]
GSK-7975A ORAI1, ORAI3Thought to interfere with ion permeation through the ORAI pore, acting downstream of STIM1-ORAI1 interaction.[8][13]~4.1 µM (ORAI1)[1]A selective pyrazole derivative that requires pre-incubation for full effect.[8]
CM4620 ORAI1Selective ORAI1 inhibitor.[14][15]~120 nM (ORAI1/STIM1)[16]Shows greater potency for ORAI1 over ORAI2 channels.[16]
2-APB STIM1, ORAI1, ORAI3, IP3RComplex, dose-dependent effects. At high doses (>30 µM), it inhibits SOCE by preventing STIM1 puncta formation and acting on ORAI1.[17][18]Biphasic (potentiates at <10 µM, inhibits at >30 µM)[18]Non-selective with multiple targets, limiting its use as a specific SOCE inhibitor.
Lanthanides (La³⁺, Gd³⁺) ORAI1Direct channel block by competing with Ca²⁺ for binding sites in the channel pore.[8]20-50 nM[1]Potent, non-selective cation channel blockers.

Experimental Methodologies

The characterization and comparison of SOCE inhibitors rely on a set of key experimental techniques. Below are detailed protocols for two of the most common assays.

Calcium Imaging using Fura-2 AM (Calcium Add-back Assay)

This is a widely used fluorescence-based method to measure SOCE in a population of cells. The protocol involves depleting ER Ca2+ stores in the absence of extracellular Ca2+ and then re-introducing Ca2+ to measure the rate and amplitude of its entry.

Calcium_Imaging_Workflow start Start: Adherent cells on coverslip load Load cells with Fura-2 AM (e.g., 4 µM for 20-30 min at 37°C) start->load wash1 Wash cells in Ca²⁺-free buffer load->wash1 preincubate Pre-incubate with SOCE inhibitor (e.g., this compound) or vehicle wash1->preincubate deplete Deplete ER stores with Thapsigargin (TG) (e.g., 1-2 µM in Ca²⁺-free buffer) preincubate->deplete record_baseline Record baseline Fura-2 fluorescence (Ratio of 340/380 nm excitation) deplete->record_baseline add_ca Re-add extracellular Ca²⁺ (e.g., 1-2 mM final concentration) record_baseline->add_ca record_soce Record Ca²⁺ influx (SOCE) add_ca->record_soce analyze Analyze data: Calculate peak amplitude or slope of Ca²⁺ rise record_soce->analyze end End analyze->end

Figure 2. Experimental workflow for a calcium add-back assay using Fura-2 AM.

Detailed Protocol:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to allow for adherence.

  • Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) in a physiological buffer (like HBSS) for 30-60 minutes at room temperature or 37°C. This allows the dye to enter the cells and be cleaved into its active, Ca2+-sensitive form.

  • Washing: Wash the cells with a Ca2+-free buffer to remove extracellular Fura-2 AM.

  • Inhibitor Incubation: Pre-incubate the cells with the desired concentration of the SOCE inhibitor (e.g., this compound) or vehicle control for a time appropriate to the inhibitor's mechanism (this can range from minutes to hours).

  • Store Depletion: In a continued Ca2+-free environment, add a SERCA pump inhibitor like thapsigargin (e.g., 1-2 µM) to passively deplete the ER Ca2+ stores. This is observed as a transient rise in cytosolic Ca2+ as it leaks from the ER.

  • Calcium Add-back: Once the transient Ca2+ signal returns to baseline, reintroduce a buffer containing a physiological concentration of Ca2+ (e.g., 1-2 mM).

  • Measurement: The subsequent increase in the Fura-2 ratio (emission at 510 nm with excitation alternating between 340 nm and 380 nm) corresponds to the influx of Ca2+ through store-operated channels.

  • Quantification: SOCE can be quantified by measuring the peak of the Ca2+ rise after re-addition or the initial rate (slope) of the increase.

Patch-Clamp Electrophysiology (Whole-Cell Recording of I-CRAC)

This technique provides a direct measurement of the ionic currents flowing through CRAC (Ca2+ Release-Activated Ca2+) channels, offering high temporal and electrical resolution.

Detailed Protocol:

  • Cell Preparation: Cells are prepared on coverslips suitable for electrophysiological recording.

  • Pipette Solution: The patch pipette is filled with an internal solution that includes a high concentration of a Ca2+ chelator (e.g., BAPTA or EGTA) to deplete the ER stores from within the cell upon achieving the whole-cell configuration. This solution will also contain ions to maintain osmotic balance and pH.

  • Whole-Cell Configuration: A gigaohm seal is formed between the glass micropipette and the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell mode).

  • Current Development: The Ca2+ chelator in the pipette solution diffuses into the cell, passively depleting the ER Ca2+ stores. This leads to the gradual activation of the CRAC current (I-CRAC), which is observed as a small, inwardly rectifying current.

  • Voltage Protocol: The cell is held at a holding potential (e.g., 0 mV), and hyperpolarizing voltage steps (e.g., from -120 mV to +100 mV) are applied to measure the current-voltage (I-V) relationship of I-CRAC.

  • Inhibitor Application: Once a stable I-CRAC is established, the SOCE inhibitor is applied to the extracellular bath solution via a perfusion system.

  • Measurement: The inhibition of I-CRAC is measured as the reduction in the current amplitude at a specific negative potential (e.g., -100 mV). Dose-response curves can be generated by applying a range of inhibitor concentrations.

Conclusion

The landscape of SOCE inhibitors is diverse, with compounds targeting different components of the STIM-ORAI signaling pathway. This compound (EVP4593) presents as a potent inhibitor, with the added complexity of its well-established role as an NF-κB inhibitor, a function now understood to be downstream of its effects on calcium signaling. Compared to highly selective but slow-acting inhibitors like Synta-66, or non-selective agents like 2-APB, this compound's distinct profile warrants consideration in studies where both calcium signaling and inflammatory pathways are of interest. The choice of an appropriate inhibitor will ultimately depend on the specific research question, the cell type under investigation, and the required selectivity and mechanism of action. The experimental protocols provided here offer standardized methods for the robust evaluation and comparison of these critical research tools.

References

A Head-to-Head Comparison of QNZ and Other Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the quest for potent and selective inhibitors of key inflammatory pathways is paramount. This guide provides a head-to-head comparison of QNZ (EVP4593), a potent NF-κB inhibitor, with other classes of anti-inflammatory compounds, including corticosteroids, non-steroidal anti-inflammatory drugs (NSAIDs), and natural products. The following sections present quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to aid in the objective evaluation of these compounds.

Data Presentation: Quantitative Comparison of Anti-Inflammatory Potency

The anti-inflammatory efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The tables below summarize the IC50 values for this compound and a selection of other anti-inflammatory agents against key inflammatory targets.

Note on Comparability: The data presented below are compiled from various studies. It is crucial to recognize that the experimental conditions, such as cell lines, stimuli, and assay methods, differ between these studies. Therefore, a direct comparison of absolute IC50 values should be made with caution. The tables are intended to provide a relative sense of potency within the context of the specific experimental setup.

Table 1: this compound - Inhibition of NF-κB Activation and TNF-α Production

CompoundTarget/AssayCell LineStimulusIC50 (nM)
This compound (EVP4593)NF-κB ActivationHuman Jurkat T lymphocytes-11[1][2]
This compound (EVP4593)TNF-α ProductionHuman Jurkat T lymphocytes-7[1][2]

Table 2: Corticosteroids - Inhibition of NF-κB Activation

CompoundTarget/AssayCell LineStimulusIC50 (nM)
DexamethasoneNF-κB ActivationSensor cells with NF-κB inducible SEAPTNFα0.5[3]
PrednisoloneNF-κB ActivationSensor cells with NF-κB inducible SEAPTNFα2.2[4][5]
HydrocortisoneNF-κB ActivationSensor cells with NF-κB inducible SEAPTNFα2.6[4][5]
BudesonideNF-κB ActivationA549 cells-2.7 x 10⁻²[3]
Fluticasone propionateNF-κB ActivationA549 cells-0.5 x 10⁻²[3]

Table 3: Natural Products - Inhibition of TNF-α Secretion

CompoundTarget/AssayCell LineStimulusIC50 (µM)
CurcuminTNF-α SecretionRAW 264.7 macrophagesLPS7.4
PrednisoloneTNF-α SecretionRAW 264.7 macrophagesLPS2.6

Table 4: Other NF-κB Inhibitors - Inhibition of NF-κB Reporter Activity

InhibitorPutative MechanismCell LineIC50 (nM)
Ro 106-9920IKKβ inhibitorHEK293<1
TPCA-1IKKβ inhibitorHEK293<1
IMD-0354IKKβ inhibitorHEK293292
PF 184IKKβ inhibitorHEK293901

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the anti-inflammatory activity of the compounds discussed.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the activity of the NF-κB transcription factor.

Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells or Jurkat T-cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter region using a suitable transfection reagent.

Compound Treatment and Stimulation:

  • After 24 hours of transfection, cells are pre-treated with various concentrations of the test compound (e.g., this compound, dexamethasone) for 1 hour.

  • Following pre-treatment, cells are stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) or Lipopolysaccharide (LPS), for 6-24 hours.

Luciferase Activity Measurement:

  • After the incubation period, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions.

  • The relative luciferase activity is calculated by normalizing the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase).

  • The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the compound.

TNF-α Production Assay (ELISA)

This assay quantifies the amount of the pro-inflammatory cytokine TNF-α secreted by cells.

Cell Culture and Treatment:

  • RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are pre-treated with different concentrations of the test compound for 1 hour.

  • Subsequently, cells are stimulated with LPS (e.g., 1 µg/mL) for 4-24 hours to induce TNF-α production.

ELISA (Enzyme-Linked Immunosorbent Assay):

  • The cell culture supernatants are collected.

  • The concentration of TNF-α in the supernatants is determined using a commercial ELISA kit according to the manufacturer's protocol.

  • Briefly, the supernatant is added to a microplate pre-coated with a TNF-α capture antibody.

  • After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate solution is then added, and the resulting colorimetric reaction is measured using a microplate reader at a specific wavelength.

  • The concentration of TNF-α is calculated from a standard curve.

  • The IC50 value is calculated based on the dose-dependent inhibition of TNF-α production.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Simplified NF-κB signaling pathway and points of inhibition.

Experimental Workflow Diagram

Experimental_Workflow Compound_Treatment Pre-treatment with Anti-inflammatory Compounds (e.g., this compound, Dexamethasone) Stimulation Stimulation with Pro-inflammatory Agent (e.g., LPS, TNF-α) Compound_Treatment->Stimulation Incubation Incubation Stimulation->Incubation Data_Collection Data Collection Incubation->Data_Collection NFkB_Assay NF-κB Activation Assay (e.g., Luciferase Reporter) Data_Collection->NFkB_Assay Cytokine_Assay Cytokine Production Assay (e.g., ELISA for TNF-α) Data_Collection->Cytokine_Assay Data_Analysis Data Analysis (IC50 Determination) NFkB_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: General experimental workflow for evaluating anti-inflammatory compounds.

References

Independent Validation of QNZ Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings on QNZ (EVP4593), a potent inhibitor of the NF-κB signaling pathway. Due to a lack of direct independent validation or replication studies in the published literature, this guide focuses on comparing the reported efficacy of this compound with other well-established NF-κB inhibitors, providing a context for its performance and highlighting its multi-target profile.

Unraveling the Mechanisms of this compound

This compound, also known as EVP4593, has been identified as a highly potent inhibitor of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) activation and the subsequent production of the pro-inflammatory cytokine TNF-α.[1][2] Its primary mechanism is understood to be the inhibition of the NF-κB signaling pathway, a crucial regulator of immune and inflammatory responses, cell proliferation, and survival.

However, emerging research has revealed that the bioactivity of this compound is not limited to NF-κB inhibition. Studies have demonstrated that this compound also functions as an inhibitor of mitochondrial complex I and a blocker of store-operated calcium entry (SOCE).[3][4] This multi-faceted activity complicates the interpretation of experimental outcomes and underscores the importance of considering these off-target effects when designing and interpreting studies involving this compound.

Comparative Efficacy of NF-κB Inhibitors

To provide a quantitative benchmark for the efficacy of this compound, the following table summarizes its half-maximal inhibitory concentration (IC50) for NF-κB activation and TNF-α production, alongside values for other commonly used NF-κB inhibitors. Lower IC50 values indicate higher potency.

CompoundTarget Pathway/MoleculeIC50 Value (NF-κB Activation)IC50 Value (TNF-α Production)Cell Line/System
This compound (EVP4593) NF-κB Transcriptional Activation 11 nM [1][2]7 nM [1][2]Human Jurkat T cells / Murine Splenocytes
BAY 11-7082IκBα Phosphorylation (IKKβ)10 µM[5]5-10 µM (Adhesion Molecules)Tumor cells
SC75741p65 DNA Binding200 nM[6][7]-A549 cells
IKK-16IKKβ40 nM[8]-Cell-free assay

Off-Target Profile of this compound

Beyond its effects on the NF-κB pathway, this compound has been shown to inhibit other cellular processes. This off-target activity is a critical consideration for researchers, as it can contribute to the observed phenotype and potentially lead to misinterpretation of results.

Off-Target ActivityIC50 Value / Effective ConcentrationExperimental System
Mitochondrial Complex I Inhibition ~120 nM [3]In vitro assay
Store-Operated Calcium Entry (SOCE) Inhibition Effective at 300 nM [2]Htt138Q cells

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for the key experiments cited are provided below.

NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.[9][10]

  • Cell Culture and Transfection:

    • HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Cells are plated in 96-well plates and transfected with a luciferase reporter plasmid containing NF-κB response elements. A constitutively expressed Renilla luciferase plasmid is often co-transfected for normalization.[11]

  • Compound Treatment and Stimulation:

    • Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for 1 hour.

    • NF-κB activation is induced by adding an appropriate stimulus, such as TNF-α (e.g., 10 ng/mL) or a combination of PMA and PHA, for 6 hours.[2]

  • Luciferase Activity Measurement:

    • Cells are lysed, and the luciferase substrate is added.

    • Luminescence is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability.[11]

TNF-α ELISA (Enzyme-Linked Immunosorbent Assay)

This assay measures the concentration of TNF-α secreted by cells.[12][13]

  • Cell Culture and Stimulation:

    • Murine splenocytes or other relevant cell types are cultured in appropriate media.

    • Cells are stimulated with an agent like lipopolysaccharide (LPS) to induce TNF-α production.

  • Sample Collection:

    • The cell culture supernatant is collected after a specified incubation period.

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for TNF-α.

    • The collected cell culture supernatants and a series of TNF-α standards are added to the wells.

    • A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate.

    • A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound TNF-α.

    • The reaction is stopped, and the absorbance is read at 450 nm using a microplate reader. The concentration of TNF-α in the samples is determined by comparison to the standard curve.

Visualizing the Pathways

To further clarify the mechanisms discussed, the following diagrams illustrate the NF-κB signaling pathway and the experimental workflow for inhibitor testing.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds Gene Gene Transcription DNA->Gene This compound This compound This compound->IKK_complex Inhibits BAY BAY 11-7082 BAY->IKK_complex Inhibits SC SC75741 SC->NFkB_nuc Inhibits DNA Binding IKK16 IKK-16 IKK16->IKK_complex Inhibits

Canonical NF-κB Signaling Pathway and Inhibitor Targets.

Experimental_Workflow cluster_assay Assay start Start: Cell Culture plate_cells Plate Cells (96-well plate) start->plate_cells add_inhibitor Add Inhibitor (e.g., this compound) plate_cells->add_inhibitor stimulate Stimulate NF-κB (e.g., TNF-α) add_inhibitor->stimulate luciferase Luciferase Assay (NF-κB Activity) stimulate->luciferase elisa ELISA (TNF-α Secretion) stimulate->elisa analyze Data Analysis luciferase->analyze elisa->analyze end End: Results analyze->end

Workflow for NF-κB Inhibitor Screening.

References

Safety Operating Guide

Safeguarding Your Research: Essential Protocols for Handling QNZ

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of QNZ (CAS 545380-34-5), a potent inhibitor of NF-κB activation. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact. All personnel handling this compound must be equipped with the appropriate Personal Protective Equipment.

Table 1: Hazard and Precautionary Data for this compound

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed[1]P264: Wash skin thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1][2]
H315: Causes skin irritation[2]P280: Wear protective gloves / eye protection / face protection.[2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
H319: Causes serious eye irritation[2]P280: Wear protective gloves / eye protection / face protection.[2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H410 / H413: Very toxic/May cause long lasting harmful effects to aquatic life[1][2]P273: Avoid release to the environment.[1][2] P391: Collect spillage.[1]

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[1]

  • Lab Coat: A standard laboratory coat must be worn.

  • Respiratory Protection: Not typically required for handling small quantities in a well-ventilated area. If creating aerosols or handling large quantities, a suitable respirator should be used.

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Avoid generating dust or aerosols.[1]

  • As a precautionary measure, keep away from ignition sources.

  • Wash hands thoroughly after handling.[1][2]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Recommended storage temperature is -20°C for powder or -80°C when in solvent.[1]

  • Keep away from strong acids, alkalis, and oxidizing agents.[1]

Disposal Plan

Dispose of this compound and contaminated materials as hazardous waste.[1] Follow all local, state, and federal regulations for chemical waste disposal. Do not allow the substance to enter drains or the environment.[1][2]

Experimental Protocol: Inhibition of NF-κB Activation in a Cell-Based Assay

This protocol provides a general workflow for utilizing this compound to inhibit NF-κB activation in a cellular context.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., Jurkat, THP-1) plate_cells 2. Plate Cells cell_culture->plate_cells pre_treat 4. Pre-treat cells with this compound (various concentrations) plate_cells->pre_treat prepare_this compound 3. Prepare this compound Stock Solution (e.g., in DMSO) prepare_this compound->pre_treat stimulate 5. Stimulate NF-κB activation (e.g., with TNF-α or LPS) pre_treat->stimulate incubate 6. Incubate stimulate->incubate lyse_cells 7. Lyse Cells incubate->lyse_cells measure_nfkb 8. Measure NF-κB Activity (e.g., Luciferase Reporter Assay, Western Blot for p-IκBα) lyse_cells->measure_nfkb data_analysis 9. Data Analysis (IC50 determination) measure_nfkb->data_analysis

Caption: Experimental workflow for assessing this compound-mediated inhibition of NF-κB.

Mechanism of Action: this compound Inhibition of the Canonical NF-κB Signaling Pathway

This compound exerts its inhibitory effect on the canonical NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses, immunity, and cell survival.[3][4][5] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[3][4] Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[3][4] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[3][6] This releases the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.[3][4] this compound inhibits the activation of NF-κB, though the precise molecular target within the pathway is a subject of ongoing investigation.

nfkb_pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α / LPS receptor Receptor tnfa->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) proteasome Proteasome ikb->proteasome ubiquitination & degradation nfkb->ikb bound to nfkb_nuc NF-κB nfkb->nfkb_nuc translocates proteasome->nfkb releases This compound This compound This compound->ikk inhibits dna DNA nfkb_nuc->dna binds gene_exp Gene Expression (Inflammation, etc.) dna->gene_exp activates

Caption: this compound inhibits the canonical NF-κB signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
QNZ
Reactant of Route 2
Reactant of Route 2
QNZ

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.